molecular formula C9H15NO B15124239 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Numéro de catalogue: B15124239
Poids moléculaire: 153.22 g/mol
Clé InChI: MGVNVHMJKVNNPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one ( 1240529-24-1) is a high-value bicyclic ketone that serves as a versatile synthetic intermediate and a promising building block for medicinal chemistry . This compound features a unique 3-azabicyclo[3.1.1]heptane scaffold, a conformationally restricted piperidine derivative that is highly sought after for designing novel bioactive molecules . The core structure and the ketone functional group at the 6-position make it an ideal precursor for further selective derivatization, enabling the creation of diverse compound libraries for drug discovery programs . With a molecular formula of C 9 H 15 NO and a molecular weight of 153.22 g/mol, this compound is characterized by its high purity and stability . The rigid, three-dimensional structure imposed by the bicyclic framework is a key feature that can be exploited to improve the selectivity and binding affinity of potential drug candidates . Its topological polar surface area and other computed properties suggest its relevance in developing agents with targeted physiological activities . Researchers utilize this compound in the synthesis of more complex structures for applications in pharmaceuticals and fine chemicals . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research and further manufacturing into non-human-use applications. It is not intended for diagnostic or therapeutic use in humans.

Propriétés

Formule moléculaire

C9H15NO

Poids moléculaire

153.22 g/mol

Nom IUPAC

3-propan-2-yl-3-azabicyclo[3.1.1]heptan-6-one

InChI

InChI=1S/C9H15NO/c1-6(2)10-4-7-3-8(5-10)9(7)11/h6-8H,3-5H2,1-2H3

Clé InChI

MGVNVHMJKVNNPF-UHFFFAOYSA-N

SMILES canonique

CC(C)N1CC2CC(C1)C2=O

Origine du produit

United States
Foundational & Exploratory

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

This guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of this novel bicyclic ketone.

Introduction: A Novel Scaffold in Medicinal Chemistry

The 3-azabicyclo[3.1.1]heptane framework has garnered significant attention in medicinal chemistry as a saturated, three-dimensional bioisostere for commonly used aromatic and saturated heterocycles like pyridine and piperidine.[1][2] Its rigid bicyclic structure offers a unique conformational constraint that can be advantageous in the design of selective ligands for biological targets. The introduction of an N-isopropyl group and a ketone at the 6-position, as in 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, creates a molecule with a specific stereoelectronic profile that is of interest for exploring new chemical space in drug discovery. This guide will delve into the predicted chemical and physical properties of this compound, propose a viable synthetic route, and discuss its potential reactivity and applications.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one is not yet available in the public domain, its key physicochemical and spectroscopic properties can be predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationJustification
Molecular Formula C9H15NO-
Molecular Weight 153.22 g/mol -
Appearance Likely a colorless to pale yellow oil or low-melting solid at room temperature.Based on similar N-alkylated bicyclic amines and ketones.
Boiling Point Estimated to be in the range of 200-230 °C at atmospheric pressure.Higher than the parent 3-azabicyclo[3.1.1]heptane due to increased molecular weight and the polar ketone group.[3]
Solubility Moderately soluble in water and soluble in common organic solvents like ethanol, methanol, and dichloromethane.[4]The tertiary amine and ketone groups can act as hydrogen bond acceptors, imparting some water solubility. The hydrocarbon backbone limits extensive aqueous solubility.[4]
pKa (of the conjugate acid) Estimated to be in the range of 8.5-9.5.The basicity of the tertiary amine is expected to be similar to other N-alkylated bicyclic amines.[5]
Predicted Spectroscopic Data

The following are the predicted key features in the spectroscopic analysis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one:

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ , which is characteristic of the C=O stretching vibration of a strained cyclic ketone.[6] The bicyclic nature of the ring system can increase the frequency of the carbonyl stretch compared to a simple cyclohexanone.[6]

    • C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹ .

    • C-N stretching may be observed in the fingerprint region around 1100-1200 cm⁻¹ .

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Isopropyl Group: A doublet at approximately 1.0-1.2 ppm (6H) corresponding to the two methyl groups, and a septet at around 2.8-3.2 ppm (1H) for the CH proton.

    • Bicyclic Core Protons: A complex series of multiplets is expected in the range of 1.5-3.5 ppm . The protons alpha to the ketone (at C-5 and C-7) will be deshielded and are expected to appear around 2.2-2.6 ppm .[6] The bridgehead protons (at C-1 and C-5) will also have distinct chemical shifts.

    • Protons on the carbons adjacent to the nitrogen (at C-2 and C-4) will be deshielded due to the electronegativity of the nitrogen atom.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Carbonyl Carbon: A characteristic downfield signal is predicted in the range of 205-215 ppm .[6][7]

    • Isopropyl Group: Two signals are expected, one for the methyl carbons around 18-22 ppm and one for the CH carbon around 50-55 ppm .

    • Bicyclic Core Carbons: Signals for the carbons of the bicyclic framework will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C-2 and C-4) and the carbons alpha to the ketone (C-5 and C-7) will be the most deshielded among the sp³ carbons of the core.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) is expected at m/z = 153.

    • Common fragmentation patterns would include alpha-cleavage adjacent to the ketone, leading to the loss of CO (m/z = 125).[6][8]

    • Cleavage adjacent to the tertiary amine is also likely, which could involve the loss of a propyl group or other fragments from the bicyclic system.

Proposed Synthetic Pathway

A plausible multi-step synthesis for 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one can be envisioned, starting from known precursors to the 3-azabicyclo[3.1.1]heptane core.

Synthetic_Workflow A 3-Azabicyclo[3.1.1]heptan-6-ol B 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol A->B Reductive Amination (Acetone, NaBH(OAc)3) C 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one B->C Oxidation (PCC or Swern)

Caption: Proposed synthetic workflow for 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol

  • To a stirred solution of 3-azabicyclo[3.1.1]heptan-6-ol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add acetone (1.2 eq).

  • Stir the mixture for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol.

Step 2: Synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

  • To a stirred solution of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol (1.0 eq) in anhydrous DCM at 0 °C, add pyridinium chlorochromate (PCC) (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

Note: Alternative oxidation methods, such as Swern oxidation, could also be employed for this step.

Chemical Reactivity and Potential Applications

Reactivity of the Ketone

The ketone functionality in the 3-azabicyclo[3.1.1]heptane system is expected to exhibit reactivity typical of cyclic ketones.[9] It is susceptible to nucleophilic attack at the carbonyl carbon. The strained nature of the bicyclic ring may enhance its reactivity compared to acyclic or simple cyclic ketones.[10]

  • Reduction: The ketone can be reduced to the corresponding alcohol, 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol, using various reducing agents such as sodium borohydride or lithium aluminum hydride. The stereochemical outcome of such a reduction would be of interest, potentially favoring the formation of one diastereomer of the alcohol over the other.[11]

  • Nucleophilic Addition: The carbonyl group can undergo addition reactions with Grignard reagents, organolithium compounds, and other nucleophiles to form tertiary alcohols.

  • Reductive Amination: The ketone can serve as a precursor for the introduction of an amino group at the 6-position via reductive amination.

Reactivity of the Tertiary Amine

The N-isopropyl group makes the nitrogen atom a tertiary amine.

  • Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to act as a proton acceptor.

  • N-Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

Potential Applications in Drug Discovery

The 3-azabicyclo[3.1.1]heptane scaffold is considered a valuable building block in drug discovery due to its properties as a nonclassical piperidine isostere.[12][13] By replacing a piperidine or pyridine ring with this bicyclic system, it is possible to modulate a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability.[2][14]

The specific substitution pattern of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one makes it an attractive scaffold for the synthesis of novel bioactive molecules. The ketone can serve as a handle for further functionalization, allowing for the attachment of various pharmacophores. The N-isopropyl group can influence the molecule's binding affinity and selectivity for its biological target. This compound could be a key intermediate in the synthesis of novel ligands for G-protein coupled receptors (GPCRs), ion channels, or enzymes where a constrained nitrogen-containing scaffold is desired.

References

  • Oreate AI Blog. (2026, January 21). Exploring the World of Cyclic Ketones: Structure, Properties, and Reactions.
  • Journal of the American Chemical Society. Rates of Reaction of Sodium Borohydride with Bicyclic Ketones. Steric Approach Control and Steric Departure Control in the Reactions of Rigid Bicyclic Systems.
  • Quora. (2016, October 12). Why are cyclic ketones more reactive than open chain analogous ketones?.
  • Purdue University. RATES OF REACTION OF BICYCLIC KETONES WITH SODIUM BOROHYDRIDE: KETONE REACTIVITY AS A MODEL FOR CARBONIUM ION STABILITY.
  • ChemRxiv. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]

  • PubMed. (2013, October 15). Experimental and calculated CPL spectra and related spectroscopic data of camphor and other simple chiral bicyclic ketones.
  • Mykhailiuk, P. K., et al. Synthesis of 3-Azabicyclo[3.1.1]heptanes.
  • ResearchGate. (2025, August 7).
  • ChemRxiv. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. [Link]

  • Canadian Science Publishing. 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones.
  • Mol-Instincts. Synthesis of 1-(4-Aminophenyl)-3-isopropyl-3-azabicyclo[3.1.0]hexane-2,4-dione. [Link]

  • ResearchGate. (2023, June). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]

  • ChemRxiv. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]

  • PubMed. (2023, September 25). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]

  • PubChem. N-Isopropylpropylamine. [Link]

  • PubMed. (2024, August 2). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]

  • ChemRxiv. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]

  • Arkivoc. 1H and 13C NMR Chemical shift assignments of a cyclopentane-fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one).
  • ResearchGate. (2025, August 10). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.
  • BYJU'S. Physical Properties of Amines. [Link]

  • PubChem. 3-Azabicyclo(3.1.1)heptane. [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones.
  • PubChemLite. 3-azabicyclo[3.1.1]heptan-6-ol. [Link]

  • Semantic Scholar. The Mass Spectra of Cyclic Ketones.
  • PubChem. 3-Oxa-6-azabicyclo[3.1.1]heptane. [Link]

  • Knowledge. (2024, December 27). What are the pharmaceutical properties of N-Isopropylbenzylamine?.
  • PubChem. Isopropylamine. [Link]

Sources

A Technical Guide to 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1240529-24-1

This technical guide provides an in-depth exploration of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, a functionalized bicyclic amine of significant interest to researchers, scientists, and drug development professionals. We will delve into its structural attributes, a proposed synthetic pathway, predicted analytical data, and its potential applications as a valuable building block in medicinal chemistry.

Introduction: The 3-Azabicyclo[3.1.1]heptane Core as a Bioisostere

The 3-azabicyclo[3.1.1]heptane framework is a conformationally restricted piperidine analog that has garnered considerable attention in modern drug discovery.[1] Its rigid, three-dimensional structure offers a compelling alternative to more flexible ring systems, allowing for precise control over the spatial orientation of substituents. This scaffold is particularly valued as a saturated isostere of pyridine and piperidine, two of the most ubiquitous heterocycles in pharmaceuticals.[2] The replacement of aromatic rings with rigid, sp³-rich scaffolds like the 3-azabicyclo[3.1.1]heptane core can lead to significant improvements in physicochemical properties, such as aqueous solubility and metabolic stability.

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one incorporates an N-isopropyl group and a ketone functionality, providing two key points for further chemical modification. The N-isopropyl group can influence the compound's lipophilicity and metabolic profile, while the ketone offers a handle for a wide array of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Physicochemical Properties

While specific experimental data for 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one is not extensively published, we can infer its general properties based on its structure and data from analogous compounds.

PropertyPredicted Value/Information
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
CAS Number 1240529-24-1
Appearance Likely a solid at room temperature.
Solubility Expected to be soluble in organic solvents such as dichloromethane, methanol, and DMSO.
Purity Commercially available with purities typically around 97%.

Proposed Synthetic Pathway

The proposed synthesis would likely involve the reductive amination of a suitable precursor, 3-azabicyclo[3.1.1]heptan-6-one, with acetone. This method is a standard and widely used transformation in organic synthesis for the introduction of an isopropyl group onto a secondary amine.

Synthetic Pathway 3-azabicyclo[3.1.1]heptan-6-one 3-Azabicyclo[3.1.1]heptan-6-one Target_Molecule 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one 3-azabicyclo[3.1.1]heptan-6-one->Target_Molecule Reductive Amination Acetone Acetone Acetone->Target_Molecule Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Target_Molecule Applications Target_Molecule 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one Reductive_Amination Reductive Amination Target_Molecule->Reductive_Amination Wittig_Reaction Wittig Reaction Target_Molecule->Wittig_Reaction Grignard_Addition Grignard/Organolithium Addition Target_Molecule->Grignard_Addition Reduction Reduction to Alcohol Target_Molecule->Reduction Novel_Derivatives Novel Biologically Active Compounds Reductive_Amination->Novel_Derivatives Wittig_Reaction->Novel_Derivatives Grignard_Addition->Novel_Derivatives Reduction->Novel_Derivatives

Sources

Technical Guide: Structure Elucidation of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure elucidation of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one . This molecule represents a specialized class of conformationally restricted amine scaffolds, often utilized in medicinal chemistry as a bioisostere for piperidine or tropane derivatives to modulate lipophilicity and metabolic stability.

Executive Summary & Structural Context

The compound 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one (also referred to as N-isopropyl-3-azabicyclo[3.1.1]heptan-6-one) is a bridged bicyclic amine. Its core architecture—the 3-azabicyclo[3.1.1]heptane skeleton—is structurally homologous to the pinane monoterpene system but incorporates a nitrogen atom in the three-carbon bridge.

Key Structural Features:

  • Rigid Geometry: The [3.1.1] bridge system locks the piperidine ring into a specific boat/chair conformation, reducing entropic penalties during protein binding.

  • Strained Ketone: The carbonyl group at position 6 (on the one-carbon bridge) introduces significant ring strain characteristic of cyclobutanone systems.

  • Basicity: The tertiary amine (N-isopropyl) remains basic, though the steric bulk of the isopropyl group and the bridgehead hydrogens (H1/H5) influence its reactivity and pKa.

This guide details the spectroscopic signature required to unambiguously confirm this structure, distinguishing it from potential regioisomers (e.g., the 2-one lactam or the [2.2.1] isoquinuclidine analogs).

Synthesis-Informed Impurity Profiling

Understanding the synthetic origin is critical for elucidation, as it predicts likely impurities. The 3-azabicyclo[3.1.1]heptane core is typically accessed via:

  • Double Alkylation: Reaction of primary amines with 1,3-bis(electrophiles) derived from cyclobutanes.

  • Transannular Cyclization: Often involving 3-oxocyclobutanecarboxylate derivatives (Strecker reaction route).

Common impurities to screen for include:

  • Des-isopropyl amine: The secondary amine precursor.

  • Over-alkylated quaternary salts: If the isopropyl installation was the final step.

  • Regioisomeric lactams: If the synthesis involved an intramolecular amide formation rather than a ketone construction.

Workflow Visualization: Elucidation Logic

The following diagram outlines the logical flow for confirming the structure and ruling out isomers.

ElucidationWorkflow Start Unknown Sample (C9H15NO) MS Step 1: HRMS Confirm Formula & Fragmentation (M+H = 154.12) Start->MS IR Step 2: FT-IR Identify Strained Ketone (Target: ~1775-1790 cm⁻¹) MS->IR Mass Matches NMR_1H Step 3: 1H NMR Symmetry & Integration Identify i-Pr and Bridgeheads IR->NMR_1H C=O Present NMR_13C Step 4: 13C NMR Carbon Count & C=O Shift (>200 ppm for strained ketone) NMR_1H->NMR_13C Symmetry Confirmed Confirm Structure Validated: 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one NMR_13C->Confirm All Data Consistent

Figure 1: Step-wise logic flow for the structural validation of the target bicyclic amine.

Spectroscopic Elucidation Protocols

Mass Spectrometry (HRMS)[1]
  • Method: ESI+ (Electrospray Ionization).

  • Target Ion:

    
    .
    
  • Formula:

    
    .
    
  • Exact Mass: 153.1154 Da.

  • Observed m/z: 154.1227

    
     5 ppm.
    
  • Fragmentation Pattern:

    • Loss of the isopropyl group (

      
      ) is a common fragmentation pathway for N-isopropyl amines.
      
    • The rigid bicyclic core is relatively stable, but high energy may cleave the bridge, leading to fragments characteristic of substituted piperidines.

Infrared Spectroscopy (FT-IR)

This is the primary diagnostic for the position of the ketone.

  • Normal Ketone (acyclic/cyclohexanone): ~1715 cm⁻¹.

  • Cyclopentanone: ~1745 cm⁻¹.

  • Cyclobutanone (Target): The ketone at position 6 is part of a four-membered ring system (C1-C6-C5-C7... wait, C1-C6-C5 form the bridge, but the strain is equivalent to cyclobutanone).

  • Expected Value: 1775 – 1790 cm⁻¹ .

    • Note: If the signal appears at 1650–1690 cm⁻¹, suspect the lactam isomer (amide carbonyl). The high wavenumber is definitive for the bridged ketone.

Nuclear Magnetic Resonance (NMR)

The molecule possesses a plane of symmetry passing through N3, C6, and C7. This simplifies the spectra.


H NMR Assignment (400 MHz, CDCl

)
PositionTypeApprox. Shift (δ)MultiplicityIntegrationDiagnostic Reasoning
H1, H5 Bridgehead (CH)2.80 – 3.10Multiplet2HCoupled to H2/H4 and H7. Deshielded by adjacent C=O.
H2, H4 Methylene (CH

)
2.60 – 3.40AB System / d4HAdjacent to Nitrogen. Diastereotopic protons (axial/equatorial-like) may split significantly due to rigid boat.
H7 Bridge (CH

)
1.80 – 2.40Multiplet/d2HThe "top" bridge. Often shows "W-coupling" to H1/H5 depending on geometry.
i-Pr (CH) Methine2.70 – 2.90Septet1HCharacteristic of isopropyl group.
i-Pr (CH

)
Methyl0.95 – 1.10Doublet6HStrong doublet, confirms isopropyl.

Protocol Note: The chemical shifts of H2/H4 are highly sensitive to the nitrogen inversion and protonation state. Run the sample in CDCl


 with a trace of K

CO

(shake and filter) to ensure the free base is measured, as the HCl salt will shift H2/H4 downfield by ~0.5-1.0 ppm.

C NMR Assignment
CarbonTypeApprox.[1][2][3][4][5][6][7][8][9] Shift (ppm)Reasoning
C6 Ketone (C=O)205 – 212 Highly deshielded due to ring strain (cyclobutanone character).
C2, C4 Methylene (CH

)
50 – 58Alpha to Nitrogen.
C1, C5 Methine (CH)45 – 55Bridgeheads, alpha to Ketone.
i-Pr (CH) Methine48 – 52N-isopropyl methine.
C7 Methylene (CH

)
25 – 35The distal bridge carbon.
i-Pr (CH

)
Methyl18 – 22Isopropyl methyls.

Advanced Validation: 2D NMR Connectivity

To definitively prove the connectivity (especially distinguishing C6=O from C7=O or C2=O), the following correlations must be observed:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Key Correlation: The Bridgehead protons (H1/H5 ) must show a strong correlation to the Carbonyl carbon (C6 ).

    • Differentiation: If the structure were the 2-one (lactam), the N-isopropyl protons would show HMBC correlations to the carbonyl. In the 6-one target, the N-isopropyl protons are too far (4-5 bonds) to correlate with the C6 carbonyl. This is the "smoking gun" for regioisomer assignment.

  • NOESY (Nuclear Overhauser Effect):

    • Spatial proximity between the Isopropyl methine proton and H2/H4 confirms the N-substitution.

    • Absence of NOE between Isopropyl and H7 suggests the steric bulk is oriented away or the distance is too great.

Connectivity Diagram

The following graph illustrates the critical HMBC correlations required to confirm the ketone position relative to the nitrogen.

HMBC_Correlations H_Bridgehead H1 / H5 (Bridgehead) C_Ketone C6 = O (Ketone) H_Bridgehead->C_Ketone Strong HMBC (2J/3J) CONFIRMS C6 POS H_AlphaN H2 / H4 (Alpha to N) H_AlphaN->C_Ketone Weak/No HMBC (Too distant) C_Isopropyl C(i-Pr) H_AlphaN->C_Isopropyl HMBC/NOESY Confirms N-sub

Figure 2: Critical HMBC correlations. The correlation between bridgehead protons and the ketone carbon is essential for placing the carbonyl on the bridge.

References

  • Vertex AI Search (NIH/PubMed) . 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Available at: [Link]

  • Enamine Ltd / ChemRxiv . Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. Available at: [Link]

  • Mykhailiuk, P. K. et al. Synthesis of 3-Azabicyclo[3.1.1]heptanes. Available at: [Link]

  • PubChem . 3-Azabicyclo[3.1.1]heptane Compound Summary. Available at: [Link]

Sources

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural and pharmacological utility of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one (also known as N-isopropyl-3-azabicyclo[3.1.1]heptan-6-one). Based on current high-impact medicinal chemistry literature, this molecule functions primarily as a privileged scaffold and saturated bioisostere , rather than a standalone therapeutic agent. Its "mechanism of action" is defined by its ability to rigidly constrain pharmacophores, modulate metabolic stability, and replace planar aromatic rings (like pyridine) or flexible rings (like piperidine) in drug candidates.

Advanced Scaffold Mechanics in Drug Discovery

Executive Summary

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one represents a class of "sp³-enriched" bicyclic scaffolds designed to address the "flatness" of traditional aromatic drug molecules. As a bridged bicyclic amine, it serves as a conformationally restricted analogue of piperidine and tropinone .

Its core utility lies in Bioisosteric Replacement :

  • Target: Replacement of pyridine or piperidine rings in GPCR ligands (e.g., CCR2 antagonists, antihistamines).

  • Mechanism: The [3.1.1] bridge locks the nitrogen lone pair and the C-6 ketone vector into a precise geometric orientation, reducing the entropic penalty of binding and improving selectivity.

  • Metabolic Advantage: The high fraction of sp³ carbons (

    
    ) increases solubility and reduces liability to oxidative metabolism common in planar aromatics.
    
Structural Mechanism of Action

The molecule operates through Geometric Constraint . Unlike flexible piperidines that flip between chair and boat conformers, the 3-azabicyclo[3.1.1]heptane core is rigid.

2.1 The "Exit Vector" Theory

In rational drug design, the angle between substituents (exit vectors) determines how well a scaffold positions functional groups in a receptor pocket.

  • Nitrogen (Position 3): The isopropyl group anchors the molecule in hydrophobic pockets.

  • Ketone (Position 6): Provides a rigid dipole and hydrogen bond acceptor vector perpendicular to the N-C3 axis.

  • Comparison:

    • Piperidine (1,4-subst): Flexible angle (~180° in anti-chair).

    • 3-Azabicyclo[3.1.1]heptane: Fixed "V-shape" geometry, often mimicking the "kinked" conformation of bioactive peptides or specific transition states.

2.2 Visualization of Scaffold Geometry

The following diagram illustrates the rigid connectivity and vector alignment that defines the scaffold's binding mechanics.

ScaffoldMechanism cluster_iso Bioisosteric Replacement Core 3-Azabicyclo[3.1.1]heptane (Rigid Core) C6_Ketone C6-Ketone (H-Bond Acceptor) Core->C6_Ketone Fixed Vector (90°) Target Receptor Pocket (GPCR/Enzyme) Core->Target Low Entropy Binding Piperidine Piperidine (Flexible) Core->Piperidine Rigid Analog Pyridine Pyridine (Planar) Core->Pyridine Saturated Analog N_Term N-Isopropyl Group (Hydrophobic Anchor) N_Term->Core Steric Bulk N_Term->Target Van der Waals C6_Ketone->Target Dipole Interaction

Figure 1: Mechanistic map showing how the rigid core translates chemical features into high-affinity receptor interactions.

Pharmacological Applications (Case Studies)

While the molecule itself is an intermediate, its derivatives exhibit specific pharmacology.

3.1 Antihistamine Modulation (Rupatadine Analogs)

Researchers have successfully replaced the pyridine ring of Rupatadine (an H1 receptor antagonist) with the 3-azabicyclo[3.1.1]heptane core.[1]

  • Effect: The replacement maintained H1 affinity but significantly improved metabolic stability (microsomal half-life) by removing the electron-deficient pyridine ring prone to oxidative attack.

  • Mechanistic Insight: The [3.1.1] geometry mimics the pyridine ring's bond angles (approx 120°) sufficiently to fit the receptor, proving it is a valid "saturated isostere."

3.2 PROTAC Linker Design (Thalidomide Analogs)

The core is used to synthesize bridged analogs of Thalidomide , a ligand for Cereblon (E3 ligase).

  • Role: The 3-azabicyclo[3.1.1]heptane system acts as a rigid linker that orients the glutarimide moiety.

  • Outcome: Improved degradation efficiency of target proteins by constraining the spatial arrangement of the E3 ligase-PROTAC-Target Protein ternary complex.

Experimental Protocols

The synthesis and characterization of this scaffold require precise control to form the strained bicyclic system.

4.1 Synthesis via Strecker Reaction

The most authoritative route involves a diastereoselective Strecker reaction followed by intramolecular cyclization.

Protocol:

  • Reagents: Methyl 3-oxocyclobutane-3-carboxylate (Start), Isopropylamine, TMSCN.

  • Step A (Strecker):

    • Mix methyl 3-oxocyclobutane-3-carboxylate with isopropylamine (1.05 eq) in MeOH at 0°C.

    • Add TMSCN (2.0 eq) dropwise. Stir at RT for 12h.[2]

    • Mechanism:[1][2][3][4][5] Formation of the iminium ion followed by cyanide attack.

  • Step B (Cyclization):

    • Treat the nitrile intermediate with strong base (e.g., KOtBu) or acid (H2SO4) to induce intramolecular attack of the amine onto the ester/nitrile, forming the bicyclic imide.

  • Step C (Reduction):

    • Reduce the imide/lactam using BH3·THF or LiAlH4 to yield the amine.

    • Oxidize C-6 alcohol (if formed) or preserve the ketone functionality depending on the specific precursor used.

4.2 Physicochemical Characterization Table

Quantitative data for the core scaffold (approximate values based on structural modeling):

PropertyValueMechanistic Implication
Molecular Weight ~153.22 DaFragment-like, ideal for lead optimization.
LogP (Calc) 0.8 – 1.2Optimal lipophilicity for CNS penetration (if required).
pKa (Conj. Acid) ~9.5Basic amine; exists as cation at physiological pH (Lysosomal trapping potential).
F(sp³) 0.90High 3D character; correlates with better clinical success rates.
TPSA ~20 ŲExcellent membrane permeability.
Mechanistic Pathway Diagram (Synthesis & Utility)

This flow illustrates how the raw material transforms into a bioactive scaffold.

SynthesisFlow Start 3-Oxocyclobutane Carboxylate Inter1 Strecker Adduct (Nitrile/Amine) Start->Inter1 iPr-NH2, TMSCN Cyclic Bicyclic Imide Intermediate Inter1->Cyclic KOtBu (Cyclization) Final 3-Isopropyl-3-azabicyclo [3.1.1]heptan-6-one Cyclic->Final Selective Reduction App1 Application: GPCR Antagonist Final->App1 Derivatization App2 Application: PROTAC Linker Final->App2 Linker Attachment

Figure 2: Synthetic pathway from cyclobutane precursors to the functionalized bicyclic scaffold.

References
  • Dibchak, D., et al. (2023).[4] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Link

  • Lysenko, V., et al. (2023).[2] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Link

  • Levterov, V. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372–4375. Link

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry. Link

Sources

Spectroscopic Characterization of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel bicyclic amine, 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or developing compounds containing the 3-azabicyclo[3.1.1]heptane scaffold. The guide will cover the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound.

Introduction

The 3-azabicyclo[3.1.1]heptane core is a conformationally restricted piperidine analog that has garnered significant interest in medicinal chemistry.[1][2] Its rigid framework allows for precise positioning of substituents, making it a valuable scaffold for the design of potent and selective therapeutic agents. The title compound, 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, is a key intermediate and building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives.

This guide will provide a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data for 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. The analysis is based on data from closely related analogs, such as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, and fundamental principles of spectroscopic interpretation.[1]

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the 3-azabicyclo[3.1.1]heptane ring system is used throughout this guide.

Caption: Molecular structure and numbering of 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one is expected to exhibit a complex pattern of signals due to the rigid and asymmetric nature of the bicyclic system. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the anisotropic effect of the carbonyl group, and the steric compression within the strained ring system.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale for Assignment
H1, H52.8 - 3.2m-Bridgehead protons, deshielded by the adjacent nitrogen and carbonyl group.
H2, H43.3 - 3.7m-Protons on carbons adjacent to the nitrogen atom are significantly deshielded.
H7a, H7b2.0 - 2.5m-Diastereotopic methylene protons on the cyclobutane ring.
-CH(CH₃)₂2.9 - 3.4septJ ≈ 6.5Methine proton of the isopropyl group, coupled to the six methyl protons.
-CH(CH ₃)₂1.0 - 1.3dJ ≈ 6.5Diastereotopic methyl groups of the isopropyl substituent.

Note: Predicted chemical shifts and coupling constants are based on the analysis of related structures and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Rationale for Assignment
C6 (C=O)205 - 215Carbonyl carbon, highly deshielded. The strained four-membered ring can cause a shift to a higher frequency compared to a typical six-membered ring ketone.[3]
C2, C455 - 65Carbons adjacent to the nitrogen atom.
C1, C540 - 50Bridgehead carbons.
-C H(CH₃)₂50 - 60Methine carbon of the isopropyl group.
C730 - 40Methylene carbon of the cyclobutane ring.
-CH(C H₃)₂18 - 22Methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The most characteristic absorption for 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one will be the carbonyl (C=O) stretch.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Comments
C=O (Ketone)1740 - 1760StrongThe C=O stretching frequency in cyclic ketones is sensitive to ring strain. Four-membered rings typically show absorptions at higher wavenumbers.[3][4]
C-N (Amine)1180 - 1250MediumC-N stretching vibration.
C-H (Aliphatic)2850 - 3000Medium-StrongC-H stretching vibrations of the bicyclic core and the isopropyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation. For 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, electron ionization (EI) would likely lead to characteristic fragmentation pathways.

m/z Predicted Fragment Proposed Fragmentation Pathway
167[M]⁺Molecular ion
152[M - CH₃]⁺Loss of a methyl radical from the isopropyl group.
124[M - C₃H₇]⁺Loss of the isopropyl group (α-cleavage).
96[M - C₃H₇ - CO]⁺Subsequent loss of carbon monoxide from the α-cleavage product.
82[C₅H₈N]⁺Fragmentation of the bicyclic ring system.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 400-600 MHz spectrometer, 32-64 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 100-150 MHz spectrometer, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations, which is crucial for unambiguous assignment of the complex bicyclic system.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid between two NaCl or KBr plates.

    • KBr pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

    • ATR: Place the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Method:

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C) to ensure elution of the compound.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-300.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Workflow for Spectroscopic Analysis

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion synthesis Synthesis of 3-(Propan-2-yl)-3- azabicyclo[3.1.1]heptan-6-one purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (GC-MS) purification->ms nmr_analysis Structure Elucidation (Connectivity, Stereochemistry) nmr->nmr_analysis ir_analysis Functional Group ID (C=O, C-N) ir->ir_analysis ms_analysis Molecular Weight & Fragmentation (Confirmation of Formula) ms->ms_analysis conclusion Comprehensive Structural Characterization nmr_analysis->conclusion ir_analysis->conclusion ms_analysis->conclusion

Caption: A conceptual workflow for the spectroscopic characterization of 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. By combining predictive analysis based on analogous structures with fundamental spectroscopic principles, researchers can confidently identify and characterize this important bicyclic amine. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, which is essential for advancing research and development in medicinal chemistry and related fields.

References

  • BenchChem. (2025). Spectroscopic Analysis of Bicyclo[4.3.1]decan-7-one Isomers: A Comparative Guide.
  • ACS Publications. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters. Retrieved from [Link]

  • PubChem. (2024). 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one. Retrieved from [Link]

  • PubChemLite. (2026). 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one. Retrieved from [Link]

  • NIST WebBook. (n.d.). Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1α,2α,5α)-. Retrieved from [Link]

  • PubMed. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Retrieved from [Link]

  • Chemspace. (n.d.). 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride. Retrieved from [Link]

  • PubMed. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Bicyclo[3.1.1]heptane, 6-methyl-2-methylene-6-(4-methyl-3-pentenyl)-, [1R-(1α,5α,6β)]-. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, (1α,2β,3α,5α)-. Retrieved from [Link]

  • PubMed. (2017). A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: ketones. Retrieved from [Link]

  • University of Calgary. (n.d.). IR - spectroscopy. Retrieved from [Link]

  • Socratic. (n.d.). IR spectrum: Ketones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1H and 13C NMR data for C‐6 substituted 3‐azabicyclo[3.3.1]nonane‐1‐carboxylates. Retrieved from [Link]

  • PubChem. (2025). 3-Azabicyclo(3.1.1)heptane. Retrieved from [Link]

  • ResearchGate. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubMed. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Retrieved from [Link]

  • Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Retrieved from [Link]

  • PubChemLite. (2026). 3-azabicyclo[3.1.1]heptane hydrochloride. Retrieved from [Link]

Sources

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Genesis and Synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

This guide provides a comprehensive technical overview of the discovery and history of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, a valuable building block for researchers, scientists, and drug development professionals. By examining the strategic evolution of bicyclic scaffolds in medicinal chemistry, we illuminate the scientific rationale and synthetic methodologies that underpin the development of this important compound.

Strategic Imperative: The Rise of 3D Scaffolds in Drug Discovery

The landscape of modern drug discovery is characterized by a strategic shift away from flat, aromatic structures towards three-dimensional molecular frameworks.[1][2][3] This "escape from flatland" is driven by the need to access novel chemical space and to design drug candidates with improved physicochemical properties, such as enhanced solubility and metabolic stability, and better target engagement.[1] Bicyclic compounds, with their inherent rigidity and well-defined spatial arrangement of substituents, have emerged as powerful tools in this endeavor.[2][3]

The 3-azabicyclo[3.1.1]heptane core, in particular, has garnered significant attention as a saturated isostere of commonly used aromatic rings like pyridine and piperidine.[4] Its rigid structure mimics the exit vectors of these rings, allowing for the creation of novel, patent-free analogues of existing drugs with potentially superior properties. The introduction of a ketone at the 6-position and an isopropyl group on the nitrogen atom creates a versatile building block with defined stereochemistry and multiple points for further chemical elaboration.

The Genesis of a Scaffold: A History of Bicyclic Compounds in Medicinal Chemistry

The use of bicyclic structures in drug design is not a new concept, with natural products providing early inspiration.[3] However, the systematic and combinatorial exploration of these scaffolds is a more recent development.[5] The realization that privileged structures—molecular frameworks capable of binding to multiple receptors—could be used to accelerate drug discovery led to a surge of interest in scaffolds like the 1,4-benzodiazepine-2-one system.[5]

This concept evolved to include smaller, more rigid bicyclic and tricyclic systems, which offer a balance of molecular complexity and synthetic accessibility.[5] These frameworks provide a rigid core upon which substituents can be placed in precise orientations to optimize interactions with a biological target. The 3-azabicyclo[3.1.1]heptane system is a prime example of this design philosophy, offering a compact and rigid scaffold that has found application in the development of novel therapeutics.

Core Synthesis: A Mechanistic Deep Dive into 3-Azabicyclo[3.1.1]heptan-6-one

While a singular "discovery" paper for 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one is not prominent in the literature, its synthesis can be confidently inferred from established and published methodologies for analogous compounds, most notably the N-benzyl derivative.[6] The development and large-scale synthesis of various 3-azabicyclo[3.1.1]heptane derivatives by companies such as Enamine Ltd. have been well-documented, providing a clear blueprint for the production of this class of molecules.[4]

The most probable and efficient synthetic route commences with a 1,3-disubstituted cyclobutane precursor, which undergoes an intramolecular cyclization to form the bicyclic core. The following workflow illustrates this widely accepted synthetic strategy.

G cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Intramolecular Amidation & Decarboxylation A Dimethyl 1,3-propanedicarboxylate C Methyl 3-oxocyclobutane-1-carboxylate A->C Intramolecular cyclization B Sodium metal B->C D Methyl 3-oxocyclobutane-1-carboxylate G Methyl 3-(isopropylamino)cyclobutane-1-carboxylate D->G E Isopropylamine E->G F Sodium triacetoxyborohydride F->G Reduction H Methyl 3-(isopropylamino)cyclobutane-1-carboxylate J 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one H->J I Heat I->J Thermal cyclization & decarboxylation

Sources

Topic: 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one: A Prospective Analysis of Potential Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry, primarily valued as a saturated, three-dimensional bioisostere for commonly used aromatic and saturated heterocycles like pyridine and piperidine.[1][2] This guide focuses on the specific, yet under-investigated derivative, 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. While direct biological data for this compound is not prevalent in existing literature, this document provides a prospective analysis of its potential therapeutic activities. By examining the established pharmacology of structurally related bicyclic amines and azabicyclo[3.1.1]heptane derivatives, we can hypothesize and outline a strategic framework for its investigation. This guide will detail potential biological targets, propose robust experimental workflows for screening, and discuss the synthetic rationale, thereby serving as a foundational resource for researchers aiming to explore the therapeutic promise of this novel chemical entity.

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Core

In modern drug discovery, the strategic use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological effects to a parent compound—is a cornerstone of lead optimization. The 3-azabicyclo[3.1.1]heptane core has been identified as a non-classical, saturated isostere for piperidine and a bioisostere for the meta-substituted benzene ring.[1] Its rigid, bicyclic structure offers several advantages over more flexible or planar ring systems:

  • Improved Physicochemical Properties: Replacing planar aromatic rings with saturated bicyclic systems can lead to dramatic improvements in properties like solubility and metabolic stability.[3]

  • Novel Chemical Space: These scaffolds provide access to unique three-dimensional arrangements of functional groups, allowing for novel interactions with biological targets and potentially unlocking new pharmacological activities.

  • Conformational Restriction: The rigid framework reduces the entropic penalty upon binding to a target protein, which can lead to enhanced binding affinity and selectivity.[4]

The subject of this guide, 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, combines this valuable bicyclic core with an isopropyl group at the nitrogen atom and a ketone functionality on the cyclobutane ring. The ketone serves as a versatile chemical handle for further derivatization, while the N-isopropyl group influences the compound's basicity, lipophilicity, and steric profile, all of which are critical determinants of its biological activity.[4]

Hypothesized Biological Targets and Therapeutic Areas

Based on extensive literature precedent for analogous bicyclic structures, we can postulate several high-priority biological targets for 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

Central Nervous System (CNS) Activity

The 3-azabicyclo[3.1.1]heptane scaffold is a conformationally restricted piperidine analogue.[2][4] Piperidine is a core fragment in numerous CNS-active agents. Furthermore, related azabicyclic systems have demonstrated potent activity at key CNS targets.

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of the closely related 3,6-diazabicyclo[3.1.1]heptane have shown potent and selective binding to the α4β2 nAChR subtype.[5] This receptor is a validated target for cognitive disorders and nicotine addiction.

  • Monoamine Reuptake Inhibition: 1-Aryl-3-azabicyclo[3.1.0]hexanes (a related bicyclic system) have been developed as inhibitors of norepinephrine, serotonin, and dopamine reuptake, suggesting their potential use as broad-spectrum antidepressants.[6]

The structural similarity of our target compound makes these CNS receptors plausible targets.

Oncology

Uncontrolled cell proliferation is a hallmark of cancer, often driven by the deregulation of cyclin-dependent kinases (CDKs).[7][8]

  • CDK2 Inhibition: A recent patent application has disclosed a series of novel bicyclic amines, including structures based on the 3-azabicyclo[3.1.1]heptane core, as potent inhibitors of CDK2.[7][8] CDK2 deregulation is common in various human cancers, and its inhibition can induce cell cycle arrest and tumor growth inhibition.[7][8] The presence of the N-alkylated bicyclic amine core in our compound of interest makes CDK2 a primary target for investigation in oncology.

Analgesic and Anti-inflammatory Activity

Bicyclic compounds have a history of being investigated as opioid receptor ligands for pain management.[9]

  • Opioid Receptor Modulation: Diazabicyclo[4.3.1]decane derivatives are known opioid receptor ligands.[9] While structurally more complex, this precedent suggests that smaller bicyclic amine scaffolds could also interact with opioid receptors.

  • Anti-inflammatory Potential: Novel pyrimidine amine derivatives bearing bicyclic monoterpene moieties have demonstrated anti-inflammatory properties, with some compounds being more potent than aspirin in cellular assays.[10] This suggests a potential for the 3-azabicyclo[3.1.1]heptane core to be incorporated into novel anti-inflammatory agents.

The logical flow for investigating these potential activities is outlined in the diagram below.

G cluster_compound Compound of Interest cluster_targets Hypothesized Biological Targets cluster_applications Potential Therapeutic Applications Compound 3-(Propan-2-yl)-3-azabicyclo [3.1.1]heptan-6-one CNS CNS Receptors (nAChR, Monoamine Transporters) Compound->CNS Primary Screening Oncology Oncology Targets (CDK2) Compound->Oncology Primary Screening Pain Pain & Inflammation (Opioid Receptors, Inflammatory Mediators) Compound->Pain Primary Screening Neuro Neuropsychiatric Disorders (Depression, Cognitive Deficits) CNS->Neuro Cancer Metastatic Cancers Oncology->Cancer Analgesia Analgesia & Anti-inflammatory Pain->Analgesia

Caption: Hypothesized therapeutic pathways for the target compound.

Proposed Experimental Workflows

To validate the hypothesized biological activities, a tiered screening approach is recommended. This ensures that resources are allocated efficiently, starting with broad-based primary assays and progressing to more specific, complex models.

Synthesis Protocol

The target compound is not commercially available and requires de novo synthesis. An efficient approach can be adapted from the published synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one.[4]

Protocol 1: Synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

  • Step 1: Reaction Setup: To a solution of tropinone in a suitable solvent (e.g., methanol), add isopropylamine.

  • Step 2: Reductive Amination: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise at 0 °C. The causality here is to favor the formation of the secondary amine over the reduction of the ketone.

  • Step 3: Ring Contraction (Favorskii Rearrangement): Treat the resulting N-isopropylnortropinone with a base (e.g., sodium methoxide) in an appropriate solvent. This key step induces a ring contraction to form the desired 3-azabicyclo[3.1.1]heptane skeleton. The ketone at the 6-position is formed during this rearrangement.

  • Step 4: Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). Purify the crude product using column chromatography on silica gel.

  • Step 5: Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Screening Cascade

The following workflow outlines a logical progression from initial binding assays to functional and cell-based assays.

G Start Synthesized Compound Primary Tier 1: Primary Screening (Binding & Enzyme Assays) Start->Primary Test Compound Secondary Tier 2: Secondary Screening (Functional Assays) Primary->Secondary Active Hits Tertiary Tier 3: Cell-Based Assays (Phenotypic Screening) Secondary->Tertiary Confirmed Actives End Lead Candidate Identification Tertiary->End Validated Leads

Caption: Tiered experimental workflow for biological evaluation.

Protocol 2: Tier 1 - Primary Screening

  • Objective: To identify initial interactions with hypothesized targets.

  • CDK2 Inhibition Assay:

    • Method: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a filter-binding assay. A commercially available kit like the CDK2/Cyclin E1 HTRF® assay is recommended for high-throughput screening.[7][8]

    • Procedure: Incubate recombinant human CDK2/Cyclin E1 enzyme with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of the test compound.

    • Endpoint: Measure the inhibition of substrate phosphorylation. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • CNS Receptor Binding Panel:

    • Method: Submit the compound to a commercial radioligand binding assay panel (e.g., the Eurofins BioPrint® panel).

    • Procedure: Screen the compound at a fixed concentration (e.g., 10 µM) against a broad range of CNS targets, including nAChR subtypes (α4β2, α7), dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

    • Endpoint: Measure the percent inhibition of radioligand binding. Hits are typically defined as >50% inhibition.

Protocol 3: Tier 2 - Functional Assays (for confirmed hits from Tier 1)

  • Objective: To determine if binding translates to a functional effect (agonist, antagonist, or inhibitor).

  • nAChR Functional Assay:

    • Method: Use two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing the human α4β2 nAChR.

    • Procedure: Apply acetylcholine (ACh) to elicit a baseline current. Co-apply ACh with the test compound to determine if it potentiates or inhibits the current. To test for agonist activity, apply the compound alone.

    • Endpoint: Measure the change in ion current to determine functional activity and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • Monoamine Transporter Uptake Assay:

    • Method: Use cells (e.g., HEK293) stably expressing human DAT, SERT, or NET.

    • Procedure: Incubate cells with a radiolabeled substrate (e.g., [³H]dopamine) in the presence of the test compound.

    • Endpoint: Measure the reduction in radiolabeled substrate uptake into the cells to determine the IC₅₀ of reuptake inhibition.

Protocol 4: Tier 3 - Cell-Based Assays

  • Objective: To evaluate the compound's effect in a more physiologically relevant context.

  • Cancer Cell Proliferation Assay (if active against CDK2):

    • Method: Use a cancer cell line known to have deregulated CDK2 activity (e.g., CCNE1-amplified ovarian cancer cells).

    • Procedure: Culture cells in 96-well plates and treat with a dose-response curve of the test compound for 72 hours.

    • Endpoint: Measure cell viability using a standard method like the MTT or CellTiter-Glo® assay. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Summary and Interpretation

All quantitative data from the screening cascade should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical Screening Data Summary

Assay TypeTargetEndpointResult (Hypothetical)Interpretation
Enzymatic CDK2/Cyclin E1IC₅₀50 nMPotent inhibitor of CDK2 enzyme activity.
Binding α4β2 nAChR% Inhibition @ 10µM85%High affinity for the α4β2 receptor.
Binding SERT% Inhibition @ 10µM15%Low to no affinity for the serotonin transporter.
Functional α4β2 nAChR (TEVC)IC₅₀200 nMFunctional antagonist at the α4β2 receptor.
Cell-Based Ovarian Cancer CellsGI₅₀150 nMPotent anti-proliferative effect in a relevant cancer cell line.

Conclusion and Future Directions

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one represents a novel chemical entity with significant therapeutic potential. Based on the established pharmacology of its core scaffold, this compound warrants investigation as a potential CDK2 inhibitor for oncology and a nAChR antagonist for CNS disorders. The experimental workflows detailed in this guide provide a clear, logical, and technically sound pathway for elucidating its biological activity profile.

Positive results from this initial screening cascade would justify further preclinical development, including:

  • Lead Optimization: Synthesis of analogues to establish a structure-activity relationship (SAR). The ketone at the 6-position is an ideal handle for derivatization.

  • ADME/Tox Profiling: In vitro and in vivo assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

  • In Vivo Efficacy Studies: Evaluation of the lead candidates in relevant animal models of cancer or neuropsychiatric disorders.

This structured approach will enable a thorough and efficient evaluation of 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, potentially adding a valuable new candidate to the drug development pipeline.

References

  • Novel Bicyclic Amines as CDK2 Inhibitors for Treating Metastatic Breast Cancer or ... - PMC. (2024, December 12).
  • Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed. (2015, October 20).
  • Sharma CS, Nema RK, Sharma VK1. Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds.
  • Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties - MDPI. (2022, November 21).
  • Synthesis of 3-Azabicyclo[3.1.1]heptanes.
  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | ChemRxiv. (2024, December 10).
  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed. (2023, September 25).
  • Novel Bicyclic Amines as CDK2 Inhibitors for Treating Metastatic Breast Cancer or Metastatic Lung Cancer | ACS Medicinal Chemistry Letters - ACS Publications. (2025, January 16).
  • Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | Request PDF - ResearchGate. (2025, August 6).
  • Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties - PMC. (2022, November 21).
  • (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - ResearchGate. (2023, June).
  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed. (2010, October 1).
  • 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate|Bicyclic Morpholine - Benchchem.
  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs - ChemRxiv.
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed. (2024, August 2).
  • US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents.

Sources

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Authored by: A Senior Application Scientist

Date: February 17, 2026

Abstract

The characterization of a compound's aqueous and organic solubility is a cornerstone of drug discovery and development, directly influencing bioavailability, formulation strategies, and process chemistry. This guide provides a comprehensive analysis of the solubility profile of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, a substituted azabicyclic ketone. In the absence of extensive published experimental data for this specific molecule, this document synthesizes data from computational predictions, analysis of its core chemical features, and established methodologies for solubility determination. We will explore the structural determinants of its solubility, present robust protocols for its empirical measurement, and discuss the anticipated impact of environmental factors such as pH and solvent composition. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for evaluating this compound and structurally similar molecules.

Introduction and Molecular Overview

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one belongs to the class of azabicyclic compounds, which are prevalent scaffolds in medicinal chemistry due to their rigid conformational structures that can allow for precise presentation of pharmacophoric elements. The molecule's structure consists of a bicyclo[3.1.1]heptane core, where a nitrogen atom at position 3 is substituted with an isopropyl group, and a ketone is present at position 6.

Molecular Structure:

  • Core Scaffold: 3-Azabicyclo[3.1.1]heptane

  • Key Functional Groups:

    • Tertiary Amine (at N-3)

    • Ketone (at C-6)

    • N-Isopropyl substituent

  • CAS Number: 1021953-99-2

  • Molecular Formula: C9H15NO

  • Molecular Weight: 153.22 g/mol

The solubility of this molecule is governed by a balance between the hydrophilic character of the tertiary amine and ketone groups, and the lipophilic nature of the bicyclic carbon framework and the N-isopropyl group. The tertiary amine, in particular, suggests a strong pH-dependent solubility profile, a critical factor for its behavior in biological systems.

Physicochemical Properties and Predicted Solubility

Direct experimental solubility data for 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one is not widely available in peer-reviewed literature. Therefore, we begin with a summary of computationally predicted properties that provide a robust, quantitative starting point for analysis. These predictions are derived from established algorithms that analyze a molecule's structure to estimate its physicochemical behavior.

PropertyPredicted ValueImplication for SolubilitySource
LogP (Octanol-Water Partition Coefficient) 0.9Indicates a relatively balanced lipophilic/hydrophilic character. Suggests moderate solubility in both nonpolar and polar protic solvents.
Aqueous Solubility (LogS) -1.7Predicts a baseline aqueous solubility in the range of 20 mg/mL. This suggests the compound is likely soluble to moderately soluble in water at neutral pH.
pKa (Basic) 9.2The tertiary amine is predicted to be basic. This is the most critical parameter, indicating that the compound will become protonated and significantly more water-soluble in acidic conditions (pH < 8).
Water Solubility 19.9 mg/mLA quantitative prediction consistent with the LogS value.

These predicted values collectively paint a picture of a compound that is likely soluble in acidic aqueous solutions and has moderate solubility in a range of organic solvents. The basicity of the tertiary amine is the dominant feature controlling its aqueous solubility profile.

Analysis of Structural Contributions to Solubility

A molecule's solubility is not a monolithic property but an interplay of its constituent parts.

  • The Hydrophilic Driver (Tertiary Amine): The nitrogen at position 3 is a tertiary amine. At neutral pH, a small fraction of these amines will be protonated. As the pH drops significantly below the pKa of 9.2, the equilibrium shifts strongly toward the protonated, cationic form (a tertiary ammonium salt). This charged species is highly polar and interacts favorably with water molecules, leading to a dramatic increase in aqueous solubility.

  • The Polar Contributor (Ketone): The carbonyl group at C-6 is a polar functional group capable of acting as a hydrogen bond acceptor. This feature contributes positively to the molecule's solubility in polar protic solvents like water and alcohols.

  • The Lipophilic Core (Bicyclic Framework & Isopropyl Group): The carbon skeleton of the bicyclo[3.1.1]heptane system and the N-isopropyl substituent are nonpolar. These components contribute to the molecule's lipophilicity, enhancing its solubility in nonpolar organic solvents such as dichloromethane, ethyl acetate, and ethers, while detracting from its aqueous solubility.

The predicted LogP of 0.9 reflects the balance between these opposing characteristics. It is not lipophilic enough to be considered greasy or water-insoluble, but not hydrophilic enough to be freely soluble at all pH values.

Experimental Protocols for Solubility Determination

To move beyond prediction and establish empirical data, standardized experimental protocols are essential. The choice of method depends on the required throughput, accuracy, and material availability.

Protocol 4.1: Thermodynamic (Shake-Flask) Solubility Assay

This is the gold-standard method for determining intrinsic thermodynamic solubility. It measures the concentration of a saturated solution in equilibrium.

Objective: To determine the equilibrium solubility of the compound in a specific solvent system (e.g., pH 7.4 phosphate-buffered saline).

Methodology:

  • Preparation: Add an excess amount of solid 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one to a known volume of the test buffer/solvent in a sealed glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or rotator is ideal.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Dilute the supernatant with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

    • Create a standard curve using known concentrations of the compound to ensure accurate quantification.

  • Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration of the saturated supernatant.

This workflow provides a definitive solubility value under specific equilibrium conditions.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess solid compound to known volume of solvent B Agitate at constant T (24-48 hours) A->B Achieve Equilibrium C Centrifuge to pellet undissolved solid B->C Separate Phases D Sample supernatant C->D Isolate Saturated Solution E Analyze concentration (e.g., HPLC, LC-MS) D->E Measure Analyte F Calculate against standard curve E->F Determine Concentration

Caption: Workflow for Thermodynamic (Shake-Flask) Solubility Assay.

Protocol 4.2: Kinetic (High-Throughput) Solubility Assay

This method is often used in early discovery to rapidly assess the solubility of many compounds. It measures the concentration at which a compound precipitates from a stock solution (typically DMSO) upon addition to an aqueous buffer.

Objective: To rapidly estimate the aqueous solubility under non-equilibrium conditions.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Addition: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low and constant (e.g., 1-2%).

  • Incubation & Detection: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not produce a significant increase in turbidity compared to the buffer-only controls.

The Critical Role of pH: A Practical Guide

Given the predicted basic pKa of 9.2, pH is the most influential factor on the aqueous solubility of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

  • **Acidic Conditions (pH 1-

A Theoretical and Computational Investigation of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of a proposed theoretical and computational study of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. This molecule, a derivative of the medicinally significant 3-azabicyclo[3.1.1]heptane scaffold, presents an interesting case for in-silico analysis due to its conformational rigidity and potential as a building block in drug discovery.[1][2][3][4][5][6][7] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to understand and predict the physicochemical and spectroscopic properties of this and related bicyclic systems.

Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Scaffold

The 3-azabicyclo[3.1.1]heptane core is a key structural motif in medicinal chemistry, frequently employed as a saturated, three-dimensional bioisostere for piperidine and pyridine rings.[1][4][7] Its rigid framework offers a distinct advantage in drug design by reducing the entropic penalty upon binding to a biological target and by presenting substituents in well-defined spatial orientations. The introduction of a ketone functionality at the 6-position and an isopropyl group on the nitrogen atom in 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one further functionalizes this scaffold, opening avenues for diverse chemical modifications and potential interactions with biological macromolecules.

This guide will detail a systematic computational approach to characterize 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, providing a virtual roadmap for its synthesis and analysis.

Proposed Synthetic Approach

While this guide focuses on theoretical and computational aspects, a plausible synthetic route provides context for the molecule's structure and potential for laboratory realization. Based on established methods for analogous compounds, a potential synthesis could involve the key step of intramolecular cyclization.[1][3][5]

A proposed high-level synthetic workflow is illustrated below:

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Cyclobutane\nDerivative Cyclobutane Derivative Reductive\nAmination Reductive Amination Cyclobutane\nDerivative->Reductive\nAmination Step 1 Isopropylamine Isopropylamine Isopropylamine->Reductive\nAmination Intramolecular\nCyclization Intramolecular Cyclization Reductive\nAmination->Intramolecular\nCyclization Step 2 Oxidation Oxidation Intramolecular\nCyclization->Oxidation Step 3 Target\nMolecule Target Molecule Oxidation->Target\nMolecule

Caption: Proposed high-level synthetic workflow for 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

Computational Methodology: A Step-by-Step Guide

The core of this technical guide is a detailed protocol for the computational analysis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one using Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for studying organic molecules.[8][9][10]

Geometry Optimization and Conformational Analysis

A thorough conformational search is paramount to identify the global minimum energy structure.

Protocol:

  • Initial Structure Generation: Construct the 3D structure of the molecule using a molecular builder.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface. For a relatively rigid system like this, a systematic rotation of the isopropyl group should be sufficient.

  • Geometry Optimization: Each identified conformer should be optimized using a DFT method. A common and effective choice is the B3LYP functional with a 6-31G(d) basis set.[8][9]

  • Energy Calculation: The electronic energy of each optimized conformer should be calculated. The conformer with the lowest energy is considered the most stable.

Vibrational Frequency Analysis

Frequency calculations are crucial for two reasons: to confirm that the optimized geometry represents a true energy minimum and to predict the infrared (IR) spectrum.

Protocol:

  • Frequency Calculation: Perform a frequency calculation on the lowest energy conformer at the same level of theory used for optimization (e.g., B3LYP/6-31G(d)).

  • Verification of Minimum: A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.

  • IR Spectrum Prediction: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This can be compared with experimental data for structural validation. Key expected vibrations include the C=O stretch of the ketone and C-N stretching modes.

Spectroscopic Property Prediction (NMR)

Predicting NMR chemical shifts provides a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for this.[11]

Protocol:

  • GIAO Calculation: Using the optimized geometry, perform a GIAO NMR calculation at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)).

  • Chemical Shift Referencing: The calculated absolute shieldings are then referenced against the shieldings of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts (δ).

  • ¹H and ¹³C NMR Spectra: Generate the predicted ¹H and ¹³C NMR spectra. These can be directly compared with experimental spectra to confirm the structure and stereochemistry.

The overall computational workflow is depicted below:

G cluster_input Input cluster_dft DFT Calculations cluster_output Predicted Properties Initial 3D Structure Initial 3D Structure Geometry Optimization Geometry Optimization Initial 3D Structure->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation GIAO NMR Calculation GIAO NMR Calculation Geometry Optimization->GIAO NMR Calculation Optimized Geometry Optimized Geometry Geometry Optimization->Optimized Geometry Vibrational Frequencies (IR) Vibrational Frequencies (IR) Frequency Calculation->Vibrational Frequencies (IR) NMR Chemical Shifts NMR Chemical Shifts GIAO NMR Calculation->NMR Chemical Shifts

Caption: A schematic of the DFT-based computational workflow for property prediction.

Predicted and Tabulated Data

The following tables summarize the types of quantitative data that would be generated from the proposed computational studies.

Table 1: Predicted Geometrical Parameters

ParameterPredicted Value (B3LYP/6-31G(d))
C=O Bond Length (Å)Value to be calculated
C-N Bond Lengths (Å)Value to be calculated
Key Dihedral Angles (°)Value to be calculated

Table 2: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
C=O StretchValue to be calculatedValue to be calculated
C-N StretchValue to be calculatedValue to be calculated
C-H Stretch (Aliphatic)Value to be calculatedValue to be calculated

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C=OValue to be calculatedN/A
Bridgehead CarbonsValue to be calculatedValue to be calculated
Isopropyl CarbonsValue to be calculatedValue to be calculated
Other Carbons/ProtonsValues to be calculatedValues to be calculated

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity.

  • HOMO: The distribution of the HOMO will likely be localized on the nitrogen atom and the carbonyl oxygen, indicating these as potential sites for electrophilic attack.

  • LUMO: The LUMO is expected to be centered on the carbonyl carbon, suggesting its susceptibility to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability.[9]

Conclusion

This technical guide has outlined a robust theoretical and computational framework for the comprehensive characterization of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. The proposed DFT-based methodologies for geometry optimization, vibrational analysis, and NMR prediction provide a powerful in-silico toolkit for researchers. The generated data can be invaluable for confirming the structure of the synthesized compound, understanding its conformational preferences, and providing a foundation for future drug discovery efforts involving this promising scaffold. The self-validating nature of comparing predicted spectroscopic data with experimental results ensures a high degree of confidence in the proposed molecular structure.

References

  • Stability Relationships in Bicyclic Ketones. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (2022, February 10). MDPI. Retrieved from [Link]

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. (2025, May 14). MDPI. Retrieved from [Link]

  • Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations. ResearchGate. Retrieved from [Link]

  • Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. (2022, August 23). Semantic Scholar. Retrieved from [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Retrieved from [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024, August 2). PubMed. Retrieved from [Link]

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. (2010, October 1). PubMed. Retrieved from [Link]

  • Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups. (2025, October 16). PMC. Retrieved from [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Retrieved from [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Retrieved from [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (2023, September 25). PubMed. Retrieved from [Link]

  • Visualized comparison of 3-azabicyclo[3.1.1]heptane and... ResearchGate. Retrieved from [Link]

  • A DFT study on the interaction between 5-fluorouracil and B12N12 nanocluster. Retrieved from [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022, June 29). Beilstein Journals. Retrieved from [Link]

  • 6-Oxa-3-azabicyclo(3.1.1)heptane. PubChem - NIH. Retrieved from [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (2025, March 20). ACS Publications. Retrieved from [Link]

  • 3-Azabicyclo(3.1.1)heptane. PubChem. Retrieved from [Link]

  • DFT/NBO study of Nanotube and Calixarene with anti-cancer drug. OICC Press. Retrieved from [Link]

  • A Computational (DFT) Study on the Anti-Malarial Drug: Lumefantrine. (2023, August 14). MDPI. Retrieved from [Link]

  • Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. DOI. Retrieved from [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (2025, August 10). ResearchGate. Retrieved from [Link]

  • 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride. CSSB00016993726. Retrieved from [Link]

Sources

Technical Guide: 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one Derivatives

[1]

Executive Summary

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a critical "non-classical" bioisostere in modern drug design.[1][2] Unlike the ubiquitous piperidine or tropane ([3.2.1]) systems, the [3.1.1] architecture offers a unique, highly rigidified geometry that mimics the exit vectors of meta-substituted benzenes and 3,5-disubstituted pyridines .

The specific derivative, 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one , serves as a versatile linchpin intermediate.[1] The C6-ketone provides a reactive handle for diverse functionalization (reductive amination, Grignard addition), while the N-isopropyl group offers lipophilic bulk often required for GPCR and ion channel binding pockets. This guide outlines the scalable synthesis, structural properties, and application of this scaffold in high-value medicinal chemistry campaigns.

Structural Analysis & Bioisosterism

Geometry and Exit Vectors

The defining feature of the 3-azabicyclo[3.1.1]heptane core is its "puckered" cyclobutane bridge, which constrains the nitrogen and the C6-carbon into a specific spatial arrangement.

  • Meta-Arene Mimicry: The angle between substituents at the N3 and C6 positions closely approximates the 120° bond angle of meta-disubstituted aromatics. This allows the scaffold to replace planar phenyl rings with a saturated, sp³-rich core, improving solubility and metabolic stability (decreasing Fsp² count) without altering the pharmacophore's vector.

  • Piperidine Constraint: Compared to a flexible piperidine chair, the [3.1.1] system locks the "boat" conformation, reducing the entropic penalty of binding.

DOT Visualization: Scaffold Comparison

The following diagram illustrates the structural relationship between the [3.1.1] core and common medicinal motifs.

ScaffoldComparisoncluster_propsKey AdvantagesBenzeneMeta-SubstitutedBenzene/Pyridine(Planar, 120° Vector)Scaffold3-Azabicyclo[3.1.1]heptane(Rigid sp³, ~119° Vector)Benzene->Scaffold Bioisosteric Replacement(Improved Solubility)SolubilityHigher AqueousSolubilityScaffold->SolubilityMetabolismReduced CYP450Liability (sp³)Scaffold->MetabolismSelectivityEntropy-DrivenBindingScaffold->SelectivityPiperidinePiperidine(Flexible, Chair/Boat)Piperidine->Scaffold ConformationalRestriction

Caption: Structural relationship showing the [3.1.1] scaffold as a rigid, sp³-rich surrogate for aromatics.[3]

Chemical Synthesis

The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one is non-trivial due to the strain of the bicyclic system.[1] While the Robinson-Schöpf reaction is classic for [3.2.1] tropinones, the [3.1.1] analog requires optimized conditions to prevent polymerization or formation of the [3.3.1] byproduct.

The most robust route, pioneered by groups like Enamine and Mykhailiuk , utilizes a Double Mannich Condensation on cyclobutanone.

Core Protocol: Double Mannich Condensation

Reaction Overview: Cyclobutanone + 2 HCHO + Isopropylamine

1
Reagents & Materials:
  • Substrate: Cyclobutanone (CAS: 1191-95-3).[1]

  • Amine: Isopropylamine (1.0 equiv).[1]

  • Aldehyde Source: Paraformaldehyde (2.2 - 2.5 equiv).[1]

  • Solvent: Ethanol or Methanol (anhydrous).[1]

  • Catalyst: Acetic Acid (catalytic to stoichiometric).[1]

Step-by-Step Methodology:
  • Preparation of Mannich Reagent: In a round-bottom flask equipped with a reflux condenser, suspend paraformaldehyde (2.2 equiv) in ethanol (0.5 M concentration relative to ketone).

  • Amine Addition: Add isopropylamine (1.0 equiv) dropwise to the suspension. The reaction is exothermic; cooling may be required to maintain temperature < 40°C. Stir until the solution becomes clear (formation of bis(aminomethyl) precursor or hexahydrotriazine species).

  • Acidification: Add glacial acetic acid (1.1 equiv). The solution typically turns light yellow.[1]

  • Cyclobutanone Addition: Add cyclobutanone (1.0 equiv) in one portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 12–16 hours. Monitor by LC-MS for the disappearance of cyclobutanone and formation of the product mass (M+H = 154.12).

  • Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Dilute the residue with water and wash with diethyl ether (to remove non-basic impurities).[1]

    • Basify the aqueous layer to pH > 12 using 50% NaOH or KOH solution.[1]

    • Extract exhaustively with dichloromethane (DCM) or chloroform (3 x volumes).[1] Note: The product is highly soluble in water; salting out with NaCl is recommended.

  • Purification: Dry the organic phase over Na₂SO₄ and concentrate. The crude oil is purified via vacuum distillation (b.p. approx. 60-70°C at 1 mmHg) or flash chromatography (DCM:MeOH:NH₄OH).[1]

Yield: Typical yields range from 40% to 60% .[1]

Alternative Route: The "Two-Step" Modification

For multigram scale-up, a "two-step" modification is often cited to improve control over the exothermic Mannich step:

  • Step 1: Reaction of cyclobutanone with paraformaldehyde and a secondary amine (e.g., dimethylamine) to form the 2,4-bis(dimethylaminomethyl)cyclobutanone intermediate.

  • Step 2: Amine exchange cyclization with isopropylamine in refluxing ethanol/water. This method reduces polymer formation but adds a step.

Functionalization & Derivatization[4][5][6]

The C6-ketone is the gateway to diverse chemical space. The rigid bridge dictates the stereochemical outcome of nucleophilic attacks.

Stereoselective Reduction (Alcohol Synthesis)

Reduction of the ketone yields the 6-hydroxy derivative.

  • Reagent: NaBH₄ in MeOH.[1]

  • Stereochemistry: Hydride attack occurs from the less hindered face (away from the nitrogen bridge), predominantly yielding the endo-alcohol (hydroxyl group cis to the nitrogen bridge).

  • Application: The alcohol can be converted to ethers, esters, or halides for cross-coupling.

Reductive Amination

Reacting the ketone with primary or secondary amines in the presence of STAB (Sodium Triacetoxyborohydride).

  • Scope: Anilines, benzylamines, heterocycles.

  • Outcome: Creates 3,6-diamino-3-azabicyclo[3.1.1]heptanes, which are rigid analogs of 1,4-diaminocyclohexanes or piperazines.

DOT Visualization: Synthetic Workflow

SynthesisFlowStartCyclobutanone(C4H6O)Product3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one(Core Scaffold)Start->Product Double Mannich CyclizationReagentsIsopropylamine + (CH2O)nAcOH, EtOH, RefluxReagents->ProductDeriv1Reductive Amination(R-NH2, STAB)Product->Deriv1Deriv2Reduction (NaBH4)-> 6-endo-OHProduct->Deriv2Deriv3Grignard (R-MgBr)-> 6-R-6-OHProduct->Deriv3Target1Rigid Diamines(CCR5 / NK1 Ligands)Deriv1->Target1Target2Ether/Ester Analogs(Metabolic Stability)Deriv2->Target2

Caption: Synthetic pathway from cyclobutanone to high-value medicinal targets.

Pharmacological Applications[3][4][5][7]

Therapeutic Areas
  • GPCR Antagonists: The scaffold is widely used to rigidify the ethylenediamine linker found in antihistamines (e.g., Rupatadine analogs) and chemokine receptor antagonists (CCR5). The [3.1.1] core locks the pharmacophores in a bioactive conformation, potentially increasing potency and selectivity.

  • Sigma Receptor Ligands: The lipophilic isopropyl group combined with the basic nitrogen fits the pharmacophore model for Sigma-1 receptors, relevant in neuropathic pain and neurodegeneration.

  • Kinase Inhibitors: As a replacement for morpholine or piperidine moieties in the solvent-exposed region of kinase inhibitors, improving solubility and IP position.

Case Study: Rupatadine Analog

Research by Mykhailiuk et al. demonstrated that replacing the pyridine ring of the antihistamine Rupatadine with the 3-azabicyclo[3.1.1]heptane core resulted in:

  • Solubility: >10-fold increase in aqueous solubility.[1]

  • Lipophilicity: Reduction in LogD, improving the ADME profile.

  • Metabolic Stability: Enhanced resistance to oxidative metabolism due to the removal of the aromatic ring.

References

  • Mykhailiuk, P. K., et al. (2010).[4][5] "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry." Organic Letters, 12(19), 4372–4375. Link[1]

  • Ding, Q., et al. (2023). "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39), e202304246. Link[1]

  • Levterov, V. V., et al. (2024). "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv. Link

  • Denisenko, A., et al. (2024). "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry. Link[1]

  • PubChem Compound Summary. (2025). "3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol."[1] National Center for Biotechnology Information.[1] Link

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, a valuable scaffold for medicinal chemistry and drug development. The protocol is adapted from the efficient two-step synthesis of the analogous 3-benzyl derivative, as reported by Grygorenko, Mykhailiuk, and coworkers. This guide details the necessary precursor synthesis and the subsequent two-step cycloaddition and intramolecular cyclization to yield the target compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on providing not just the procedural steps, but also the underlying scientific rationale to ensure successful and reproducible execution.

Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Scaffold

The 3-azabicyclo[3.1.1]heptane core is a conformationally restricted piperidine analogue that has garnered significant interest in medicinal chemistry. Its rigid bicyclic structure allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This scaffold serves as a valuable building block in the design of novel therapeutics, offering a unique three-dimensional profile that can be explored to optimize pharmacokinetic and pharmacodynamic properties. The N-isopropyl substituent of the target molecule, 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, provides a common and synthetically accessible functional group for further elaboration or for direct use in structure-activity relationship (SAR) studies.

Overview of the Synthetic Strategy

The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one is approached through a two-step sequence, preceded by the preparation of a key aminomethylating reagent. The overall strategy is as follows:

  • Precursor Synthesis: Preparation of N,N-bis(methoxymethyl)propan-2-amine from isopropylamine, formaldehyde, and methanol.

  • Step 1 - [3+2] Cycloaddition: A Lewis acid-mediated reaction between cyclobutanone, N,N-bis(methoxymethyl)propan-2-amine, and a silylating agent to form an intermediate piperidine derivative.

  • Step 2 - Intramolecular Cyclization: The piperidine intermediate undergoes an intramolecular cyclization to form the desired 3-azabicyclo[3.1.1]heptan-6-one ring system.

This approach is based on a validated method for a similar N-substituted analogue, providing a high degree of confidence in its successful application.

Synthetic Pathway Diagram

Synthetic_Pathway cluster_precursor Precursor Synthesis cluster_main_synthesis Main Synthesis Isopropylamine Isopropylamine Precursor N,N-bis(methoxymethyl)propan-2-amine Isopropylamine->Precursor Aminomethylation Formaldehyde_Methanol Formaldehyde, Methanol Formaldehyde_Methanol->Precursor Intermediate Piperidine Intermediate Precursor->Intermediate Step 1: [3+2] Cycloaddition Cyclobutanone Cyclobutanone Cyclobutanone->Intermediate TMSCl Chlorotrimethylsilane TMSCl->Intermediate Final_Product 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one Intermediate->Final_Product Step 2: Intramolecular Cyclization

Caption: Overall synthetic route to 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

Experimental Protocols

Precursor Synthesis: N,N-bis(methoxymethyl)propan-2-amine

Rationale: This step involves the aminomethylation of isopropylamine. Formaldehyde reacts with methanol to form methoxymethanol, which then reacts with isopropylamine to introduce the N-methoxymethyl groups. An excess of formaldehyde and methanol is used to drive the reaction to completion.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Amount
Isopropylamine59.111.059.1 g (1.0 mol)
Paraformaldehyde(30.03)n2.266.1 g (2.2 mol)
Methanol (anhydrous)32.04-500 mL
Potassium Carbonate138.21-For drying

Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (500 mL) and paraformaldehyde (66.1 g).

  • Stir the suspension and gently heat to 60 °C until the paraformaldehyde has completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isopropylamine (59.1 g) to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting oil, add diethyl ether (300 mL) and anhydrous potassium carbonate to dry the solution.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain N,N-bis(methoxymethyl)propan-2-amine as a colorless oil. The product should be used in the next step without further purification.

Step 1: Synthesis of the Piperidine Intermediate

Rationale: This step is a Lewis acid-catalyzed [3+2] cycloaddition. Chlorotrimethylsilane (TMSCl) acts as a Lewis acid to activate the cyclobutanone and also serves as a scavenger for the methoxy groups. The N,N-bis(methoxymethyl)propan-2-amine acts as a 1,3-dipole equivalent.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Amount
Cyclobutanone70.091.035.0 g (0.50 mol)
N,N-bis(methoxymethyl)propan-2-amine147.221.073.6 g (0.50 mol)
Chlorotrimethylsilane (TMSCl)108.642.2120.0 g (1.10 mol)
Acetonitrile (anhydrous)41.05-2500 mL

Protocol:

  • To a 5 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous acetonitrile (2500 mL).

  • Heat the acetonitrile to 40 °C with stirring.

  • In a separate flask, prepare a mixture of cyclobutanone (35.0 g), N,N-bis(methoxymethyl)propan-2-amine (73.6 g), and chlorotrimethylsilane (120.0 g).

  • Add this mixture dropwise to the heated acetonitrile over a period of 3 hours.

  • After the addition is complete, continue to stir the reaction mixture at 40 °C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to a volume of approximately 500 mL.

  • The resulting solution containing the crude piperidine intermediate is used directly in the next step without isolation.

Step 2: Intramolecular Cyclization to 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Rationale: The intermediate formed in the previous step undergoes an intramolecular cyclization, likely proceeding through an enamine or enolate intermediate, to form the bicyclic ketone. This step is typically facilitated by the workup conditions.

Materials and Reagents:

Reagent/MaterialQuantity
Crude Piperidine Intermediate Solution~500 mL
Saturated Sodium Bicarbonate Solution~1 L
Dichloromethane (DCM)~1.5 L
Anhydrous Magnesium SulfateFor drying
Silica GelFor chromatography
Ethyl Acetate/Hexanes mixtureFor chromatography

Protocol:

  • Carefully pour the concentrated crude reaction mixture from Step 1 into a 2 L beaker containing a vigorously stirred saturated aqueous solution of sodium bicarbonate (1 L). Caution: Gas evolution (CO2) may occur.

  • Continue stirring for 1 hour at room temperature.

  • Transfer the mixture to a 4 L separatory funnel and extract with dichloromethane (3 x 500 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a dark oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to yield 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one as a pale yellow oil.

Characterization Data (Predicted)

The following are the expected characterization data for the final product based on the structure and data from analogous compounds.

AnalysisExpected Results
¹H NMR (CDCl₃)δ (ppm): 3.5-3.7 (m, 2H), 3.0-3.2 (m, 1H), 2.7-2.9 (m, 4H), 2.4-2.6 (m, 2H), 1.0-1.2 (d, 6H).
¹³C NMR (CDCl₃)δ (ppm): 208-212 (C=O), 60-65 (CH), 55-60 (CH₂), 45-50 (CH₂), 18-22 (CH₃).
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₁₀H₁₈NO⁺: 168.1383; found: 168.1385.
Appearance Pale yellow oil.

Workflow Visualization

Workflow start Start precursor_synthesis Synthesize N,N-bis(methoxymethyl)propan-2-amine start->precursor_synthesis cycloaddition Perform [3+2] Cycloaddition precursor_synthesis->cycloaddition cyclization Perform Intramolecular Cyclization and Workup cycloaddition->cyclization purification Purify by Flash Chromatography cyclization->purification characterization Characterize Final Product (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The synthetic protocol detailed herein provides a reliable and scalable method for the preparation of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. By adapting an established synthesis for a closely related analogue, this guide offers a high probability of success for researchers in the field of medicinal chemistry. The explanations of the underlying chemical principles for each step are intended to empower scientists to not only follow the protocol but also to troubleshoot and adapt it as needed for their specific research goals.

References

  • Grygorenko, O. O., Mykhailiuk, P. K., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372-4375. [Link]

Application Note: Synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one , a conformationally restricted, bicyclic amine scaffold. This molecule serves as a critical pharmacophore in drug discovery, offering a rigidified isostere of piperidine that can enhance ligand-target binding affinity and metabolic stability.

The protocol prioritizes a modular "Benzyl-Route" strategy . While direct cyclization with isopropylamine is theoretically possible, the Benzyl-Auxiliary Route is the industry-standard, high-fidelity method. It circumvents the steric hindrance and volatility issues associated with isopropylamine during the sensitive double-Mannich annulation, ensuring scalable and reproducible access to the core scaffold.

Introduction & Strategic Analysis

The 3-azabicyclo[3.1.1]heptane core is a bridged bicyclic system where the nitrogen atom resides in the 3-position of the larger ring. The presence of a ketone at the 6-position (the one-carbon bridge) is synthetically unique and highly valuable. Unlike the more common 2,4-diones derived from cyclobutane dicarboxylates, the 6-one motif is accessed via a Double Mannich Annulation on cyclobutanone.

Why the Benzyl Route?

  • Thermodynamic Stability: The formation of the strained [3.1.1] system requires precise orbital alignment. Benzylamine forms a stable, crystalline-prone intermediate that drives the equilibrium toward cyclization.

  • Purification: The benzyl analog is lipophilic and UV-active, simplifying monitoring (TLC/HPLC) and purification compared to the low-molecular-weight, polar isopropyl analog.

  • Versatility: The N-benzyl intermediate is a "universal donor." Once the difficult bicyclic core is formed, the benzyl group can be swapped for any alkyl group (isopropyl, cyclobutyl, etc.) via a clean deprotection-alkylation sequence.

Retrosynthetic Logic

The synthesis is deconstructed into three phases:

  • Core Construction: Assembly of the bicyclic skeleton via a double Mannich condensation of cyclobutanone with a pre-formed N-bis(methoxymethyl)amine equivalent.

  • Auxiliary Removal: Catalytic hydrogenolysis to reveal the secondary amine.

  • Target Installation: Reductive amination with acetone to install the isopropyl group.

Retrosynthesis Target Target: 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one Intermediate Intermediate: 3-Azabicyclo[3.1.1]heptan-6-one Target->Intermediate Reductive Amination (Acetone, STAB) Precursor Precursor: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Intermediate->Precursor Hydrogenolysis (H2, Pd/C) SM Starting Materials: Cyclobutanone + Benzylamine + Formaldehyde Precursor->SM Double Mannich Annulation

Figure 1: Retrosynthetic disconnection showing the modular assembly of the target scaffold.

Experimental Protocol
Phase 1: Synthesis of N-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

This step utilizes a modified Mannich reaction. The use of pre-formed N,N-bis(methoxymethyl)benzylamine (generated in situ) is critical to prevent polymerization of cyclobutanone.

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Paraformaldehyde (2.2 equiv)

  • Methanol (Anhydrous)

  • Hydrochloric acid (conc.[1][2] aqueous or dioxane solution)

Step-by-Step Methodology:

  • Reagent Formation (In Situ):

    • To a round-bottom flask equipped with a reflux condenser, add Methanol (10 mL/g of amine) and Benzylamine (1.05 equiv).

    • Add Paraformaldehyde (2.2 equiv) in one portion.

    • Heat the mixture to reflux for 1–2 hours. The suspension will clear as the N,N-bis(methoxymethyl)benzylamine forms.

    • Checkpoint: The solution should be homogenous and colorless to pale yellow.

  • Cyclization:

    • Cool the methanolic solution to 0 °C (ice bath).

    • Add Cyclobutanone (1.0 equiv) dropwise.

    • Add HCl (1.1 equiv) dropwise. Note: The pH should be acidic (pH ~2-3) to catalyze the iminium ion formation.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Optional: If conversion is slow (monitored by LCMS), heat to 50 °C for 4 hours.

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • Dilute the residue with water and wash with diethyl ether (to remove non-basic impurities).

    • Basify the aqueous layer to pH >10 using 10% NaOH or saturated Na₂CO₃.

    • Extract with Dichloromethane (DCM) (3 x).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[3]

    • Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The product is typically a white solid or viscous oil.

Key Data Point: Diagnostic NMR signals for the [3.1.1] bridgehead protons (H1/H5) typically appear as multiplets around 2.8–3.2 ppm.

Phase 2: Debenzylation (Scaffold Release)

Removal of the benzyl group to liberate the secondary amine.

Reagents:

  • N-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

  • Pd/C (10% w/w loading, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen Gas (Balloon pressure or 1 atm)

Methodology:

  • Dissolve the Phase 1 product in Methanol (0.1 M).

  • Add Pd/C catalyst carefully under an inert atmosphere (Nitrogen).

  • Purge the vessel with Hydrogen gas.

  • Stir vigorously at room temperature for 4–12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with Methanol.[3]

  • Isolation: Concentrate the filtrate to yield 3-azabicyclo[3.1.1]heptan-6-one (often as a hydrochloride salt if HCl was used, or free base).

    • Stability Note: The free secondary amine is stable but should be used immediately in the next step to avoid oxidation or dimerization.

Phase 3: N-Isopropylation (Target Synthesis)

Installation of the isopropyl group via reductive amination.

Reagents:

  • 3-Azabicyclo[3.1.1]heptan-6-one (1.0 equiv)

  • Acetone (excess, 3–5 equiv, or used as co-solvent)

  • Sodium Triacetoxyborohydride (STAB, 1.5–2.0 equiv)

  • DCM or DCE (Solvent)

  • Acetic Acid (catalytic, 1–2 drops)

Methodology:

  • Dissolve the amine (from Phase 2) in DCM/DCE (0.1 M).

  • Add Acetone (3.0 equiv) and Acetic Acid . Stir for 30 minutes to allow imine/enamine formation.

  • Add STAB (1.5 equiv) in portions at 0 °C or RT.

  • Stir at room temperature for 4–16 hours.

  • Quench: Add saturated aqueous NaHCO₃. Stir for 15 minutes.

  • Extraction: Extract with DCM (3 x).

  • Purification: Dry (Na₂SO₄) and concentrate. Purify via flash chromatography (DCM:MeOH + 1% NH₄OH) or crystallize as the HCl salt (using HCl in dioxane/ether).

Data & Validation
ParameterSpecificationNotes
Molecular Formula C₉H₁₅NOMW: 153.22 g/mol
Appearance Colorless oil or White solid (HCl salt)Hygroscopic as salt.
¹H NMR (Diagnostic) δ ~3.0 ppm (m, 2H, Bridgehead)Bridgehead protons (H1/H5) are characteristic of the [3.1.1] core.
¹H NMR (Isopropyl) δ ~1.05 ppm (d, 6H), ~2.8 ppm (sept, 1H)Confirms N-isopropyl installation.
¹³C NMR (Ketone) δ ~208–212 ppmCarbonyl carbon (C6).
Mass Spec (ESI) [M+H]⁺ = 154.1Positive mode.

Workflow Diagram:

Workflow cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Functionalization Step1 Reagent Prep: BnNH2 + (CH2O)n + MeOH Reflux, 1h Step2 Cyclization: Add Cyclobutanone + HCl RT, 16h Step1->Step2 Step3 Hydrogenolysis: H2, Pd/C, MeOH Filter Celite Step2->Step3 Isolate N-Bn Step4 Reductive Amination: Acetone, STAB, DCM RT, 4h Step3->Step4 Isolate N-H Step5 Final Purification: Column Chromatography or HCl Salt Formation Step4->Step5

Figure 2: Operational workflow for the synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

Safety & Handling
  • Cyclobutanone: Volatile and flammable. The ring strain (~26 kcal/mol) makes it reactive. Store in a freezer.

  • Benzylamine/Isopropylamine: Corrosive and lachrymators. Handle in a fume hood.

  • Hydrogenation: Pd/C is pyrophoric. Ensure catalyst is wet with solvent before exposing to air/hydrogen.

References
  • Mykhailiuk, P. K., et al. (2010).[4] 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry . Organic Letters, 12(19), 4372–4375. Link

  • Mykhailiuk, P. K. (2023).[3][5] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres . Angewandte Chemie International Edition, 62(39), e202304246.[5] Link

  • Enamine Ltd. (2024).[1][6] Building Blocks: 3-substituted 6-azabicyclo[3.1.1]heptanes . Link

Sources

The Strategic Application of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Rigid Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. The 3-azabicyclo[3.1.1]heptane framework has emerged as a significant scaffold, offering a rigid three-dimensional structure that can serve as a bioisosteric replacement for more common motifs like piperidine and even aromatic rings.[1] This structural rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The strategic introduction of substituents onto this bicyclic core allows for the fine-tuning of physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

This application note delves into the specific utility of a key derivative, 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. The presence of the N-isopropyl (propan-2-yl) group and the ketone functionality at the 6-position makes this molecule a versatile building block for the synthesis of a diverse array of potential therapeutic agents. We will explore its synthesis, potential applications, and provide detailed protocols for its utilization in a research and development setting.

Physicochemical Properties and Structural Features

The unique conformation of the 3-azabicyclo[3.1.1]heptane core, a bridged bicyclic system, imparts a distinct spatial arrangement of its substituents. The N-isopropyl group, in particular, can influence the molecule's basicity and lipophilicity, which in turn affects its interaction with biological targets and its pharmacokinetic properties.[3] The ketone at the 6-position serves as a versatile chemical handle for further synthetic modifications, allowing for the introduction of additional diversity and complexity.

Synthetic Pathways and Methodologies

While a specific, dedicated protocol for the multigram synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methodologies for analogous N-substituted 3-azabicyclo[3.1.1]heptan-6-ones, such as the N-benzyl analogue.[4][5] The proposed synthesis involves a two-step process commencing with a Mannich-type cyclization reaction followed by N-alkylation.

Proposed Synthetic Scheme

Synthetic Pathway cluster_0 Step 1: Mannich-type Cyclization cluster_1 Step 2: Reductive Amination Cyclobutanone Cyclobutanone Reaction1 Mannich Reaction Cyclobutanone->Reaction1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction1 Ammonia Ammonia Ammonia->Reaction1 3-Azabicyclo[3.1.1]heptan-6-one 3-Azabicyclo[3.1.1]heptan-6-one Reaction1->3-Azabicyclo[3.1.1]heptan-6-one HCl, EtOH 3-Azabicyclo[3.1.1]heptan-6-one_2 3-Azabicyclo[3.1.1]heptan-6-one Reaction2 Reductive Amination 3-Azabicyclo[3.1.1]heptan-6-one_2->Reaction2 Acetone Acetone Acetone->Reaction2 Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction2 Target_Molecule 3-(Propan-2-yl)-3-azabicyclo [3.1.1]heptan-6-one Reaction2->Target_Molecule DCE, rt Functionalization cluster_0 Derivatization Pathways Start 3-(Propan-2-yl)-3-azabicyclo [3.1.1]heptan-6-one Reduction Reduction (e.g., NaBH₄) Start->Reduction Reductive_Amination Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) Start->Reductive_Amination Wittig_Reaction Wittig Reaction (e.g., Ph₃P=CHR) Start->Wittig_Reaction Alcohol 6-Hydroxy derivative Reduction->Alcohol Amine 6-Amino derivative Reductive_Amination->Amine Alkene 6-Alkylidene derivative Wittig_Reaction->Alkene

Sources

Application Notes and Protocols for 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications and experimental characterization of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one . This novel compound belongs to the family of 3-azabicyclo[3.1.1]heptanes, a class of conformationally restricted scaffolds that are gaining significant attention as saturated bioisosteres of piperidine and meta-substituted pyridine rings.[1][2] The rigid bicyclic structure offers a unique three-dimensional arrangement of substituents, which can lead to improved target selectivity and optimized physicochemical properties in drug candidates.[3][4][5] This guide outlines a plausible synthetic route, detailed protocols for physicochemical and pharmacological characterization, and a foundational assay for in vitro metabolic stability assessment.

Introduction: The Scientific Rationale

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs targeting the central nervous system (CNS).[6] However, its conformational flexibility can sometimes lead to suboptimal binding affinity or off-target effects. The 3-azabicyclo[3.1.1]heptane framework locks the nitrogen atom and its substituents into a defined spatial orientation, presenting a valuable strategy to enhance molecular recognition at the target receptor.[2] This scaffold has been successfully employed as a bioisosteric replacement for aromatic rings, often leading to significant improvements in aqueous solubility, metabolic stability, and permeability.[3][4][5]

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one combines this rigid core with two key functionalities:

  • An N-isopropyl group , which can influence lipophilicity and steric interactions within a receptor binding pocket.

  • A C6-ketone , which serves as a versatile chemical handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) or the attachment of reporter tags.

This guide provides the foundational knowledge and protocols to investigate this compound as a novel building block or a potential lead candidate in drug discovery programs.

Synthesis Pathway

While the title compound is not commercially available, a plausible and efficient two-step synthesis can be proposed based on established literature precedents for related N-substituted 3-azabicyclo[3.1.1]heptanones. The general strategy involves the intramolecular cyclization of a suitably substituted cyclobutane derivative.[2]

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Amide Cyclization Start 3-Oxocyclobutane-1-carboxylic acid Intermediate 3-(Isopropylamino)cyclobutane-1-carboxylic acid Start->Intermediate Reagent1 Isopropylamine Sodium triacetoxyborohydride Reagent1->Intermediate Product 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one Intermediate->Product Reagent2 Activating Agent (e.g., HATU) Base (e.g., DIPEA) Reagent2->Product G Start Test Compound: 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one BindingAssay Primary Screen: Radioligand Binding Assay Start->BindingAssay Result1 Determine Affinity (Ki) BindingAssay->Result1 FunctionalAssay Secondary Screen: Cell-Based Functional Assay (e.g., cAMP) Result2 Determine Potency (EC50) & Efficacy (% Activation/Inhibition) FunctionalAssay->Result2 SAR Lead Optimization: SAR Studies Result1->FunctionalAssay If Ki < 1µM Result2->SAR If potent & efficacious G cluster_Gs Gs Pathway (Activation) cluster_Gi Gi Pathway (Inhibition) Ligand_s Agonist GPCR_s GPCR Gs Ligand_s->GPCR_s:f0 AC_s Adenylyl Cyclase GPCR_s:f1->AC_s cAMP_s cAMP (Increased) AC_s->cAMP_s ATP_s ATP ATP_s->AC_s PKA_s PKA cAMP_s->PKA_s Ligand_i Agonist GPCR_i GPCR Gi Ligand_i->GPCR_i:f0 AC_i Adenylyl Cyclase GPCR_i:f1->AC_i cAMP_i cAMP (Decreased) AC_i->cAMP_i ATP_i ATP ATP_i->AC_i

Sources

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one in vitro and in vivo assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

This document provides a detailed guide for researchers, scientists, and drug development professionals on the initial in vitro and in vivo characterization of the novel compound, 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. The bicyclo[3.1.1]heptane scaffold is a key structural motif in medicinal chemistry, often utilized as a bioisostere for common aromatic rings to improve physicochemical properties.[1][2] Given the prevalence of related azabicyclo-alkane structures in neuroactive agents and the potential for cytotoxic effects, this guide will focus on primary assays to explore these two likely avenues of biological activity.

Introduction to 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

The compound 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one belongs to the class of 3-azabicyclo[3.1.1]heptanes, which are conformationally restricted piperidine derivatives.[3] The rigid bicyclic structure can confer high selectivity for protein targets. The N-isopropyl (propan-2-yl) group and the ketone at the 6-position are key functional groups that will dictate its interactions with biological systems. Due to the novelty of this specific molecule, a systematic, tiered approach to screening is recommended, starting with broad in vitro assays and progressing to more complex and targeted in vivo models.

PART 1: In Vitro Evaluation

The initial phase of characterization involves assessing the compound's effects on cultured cells. This allows for a controlled investigation of its potential cytotoxicity and fundamental cellular mechanisms of action.[4]

Cytotoxicity Profiling

A primary step in drug discovery is to determine the concentration range over which a compound exhibits cytotoxic effects.[5] This is crucial for identifying a therapeutic window and for guiding concentrations used in subsequent, more specific assays.

A panel of cell lines should be selected to represent both cancerous and non-cancerous tissues, as well as to cover different tissue origins.

Cell LineTypeRationale
HEK293 Human Embryonic KidneyA common, non-cancerous cell line for baseline toxicity.
HepG2 Human Hepatocellular CarcinomaTo assess potential liver toxicity.
SH-SY5Y Human NeuroblastomaA neuron-like cell line for neurotoxicity assessment.
K562 Human ErythroleukemiaA suspension cell line to assess broad anti-proliferative activity.[6]
HeLa Human Cervical CarcinomaA widely used cancer cell line for anti-cancer screening.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[7]

Materials:

  • 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one (stock solution in DMSO)

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Hypothetical IC50 Data
Cell Line IC50 (µM)
HEK293> 100
HepG275.3
SH-SY5Y22.1
K56215.8
HeLa18.2
High-Content Imaging for Mechanistic Insights

Should significant cytotoxicity be observed, high-content screening (HCS) can provide deeper insights into the mechanism of cell death by simultaneously analyzing multiple cellular parameters.[8]

A Seed Cells in Imaging-Compatible Plates B Treat with Compound (IC50 concentrations) A->B C Incubate for 24-48 hours B->C D Stain with Fluorescent Dyes (e.g., Hoechst, MitoTracker, Annexin V) C->D E Image Acquisition on HCS Platform D->E F Image Analysis Software E->F G Multiparametric Data Output (Cell Count, Nuclear Morphology, Mitochondrial Membrane Potential, Apoptosis Markers) F->G

Caption: High-content screening workflow.

PART 2: In Vivo Evaluation for Neuroactivity

Given that the 3-azabicyclo[3.1.1]heptane scaffold is prevalent in neuroactive compounds, a primary in vivo screen for neuroactivity is a logical next step.[1] The larval zebrafish (Danio rerio) model is ideal for high-throughput screening of neuroactive molecules due to its genetic tractability, optical transparency, and well-characterized behavioral responses.[9]

Phenotypic Profiling in Larval Zebrafish

Phenotypic screening in zebrafish can identify compounds that modulate nervous system function, even without a known target.[10] By observing changes in behavior, we can classify the compound's potential mode of action (e.g., sedative, stimulant, anxiolytic).

Materials:

  • Wild-type larval zebrafish (7 days post-fertilization)

  • 96-well plates

  • 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one (stock solution in DMSO)

  • E3 medium (embryo medium)

  • Automated behavioral tracking system with light and acoustic stimuli capabilities

Procedure:

  • Animal Preparation: Place one larval zebrafish per well in a 96-well plate containing 100 µL of E3 medium. Allow a 30-minute acclimation period.

  • Compound Dosing: Add 100 µL of the compound diluted in E3 medium to each well to achieve the final desired concentration (e.g., 1 µM, 10 µM, 100 µM). The final DMSO concentration should be ≤ 0.1%.

  • Incubation: Incubate the plates for 1 hour at 28.5°C.

  • Behavioral Assay: Transfer the plates to the automated tracking system. The assay protocol should include alternating periods of light and dark, as well as acoustic startle stimuli.

    • Photomotor Response: Record movement during light-to-dark and dark-to-light transitions.

    • Acoustic Startle Response: Deliver acoustic stimuli and measure the resulting movement (latency, duration, and maximum velocity).

  • Data Acquisition: Record larval movement (distance moved, velocity) throughout the assay.

Data Analysis: Compare the behavioral parameters of compound-treated larvae to vehicle-treated controls. A "behavioral barcode" can be generated by plotting the various parameters.[10]

Hypothetical Behavioral Data (10 µM)
Parameter % Change from Control
Locomotion (Light)-45%
Locomotion (Dark)-60%
Startle Response Latency+25%
Startle Response Max Velocity-30%

This hypothetical data suggests a sedative-like effect.

Bridging In Vitro and In Vivo: Organotypic Brain Slice Cultures

For compounds showing promising neuroactivity, organotypic brain slice cultures can serve as an intermediate model between dissociated cell cultures and whole-animal studies.[11] This system preserves the complex neural circuitry of specific brain regions.

A Prepare Brain Slices (e.g., hippocampus, cortex) from P7-P10 rodents B Culture Slices on a Membrane Insert A->B C Treat with Compound B->C D Assess Neuronal Activity C->D G Immunohistochemistry (e.g., for c-Fos, a marker of neuronal activation) C->G Protein Expression E Electrophysiology (e.g., multi-electrode array) D->E Electrical Activity F Calcium Imaging D->F Ion Flux

Caption: Organotypic brain slice culture workflow.

Conclusion

The provided protocols and workflows offer a structured and scientifically rigorous approach to the initial characterization of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. By starting with broad in vitro cytotoxicity screening and progressing to high-throughput in vivo behavioral phenotyping in zebrafish, researchers can efficiently gather preliminary data on the bioactivity of this novel compound. These foundational assays will guide further, more targeted studies to elucidate its mechanism of action and therapeutic potential.

References

  • A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules - PMC. (2024, September 17).
  • Deep phenotypic profiling of neuroactive drugs in larval zebrafish - PMC. (n.d.).
  • Rapid behavior-based identification of neuroactive small molecules in the zebrafish - PMC. (n.d.).
  • Organotypic Cultures as Tools for Testing Neuroactive Drugs - Link Between In-Vitro and In-Vivo Experiments. (2010, December 1). Bentham Science.
  • Simultaneous classification of neuroactive compounds in zebrafish. (2020, January 2). bioRxiv.
  • In vitro and biochemical assays. (n.d.). Transgenic, Knockout, and Tumor Model Center.
  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2025, April 8). MDPI.
  • In Vitro. (n.d.). BC Cancer Research.
  • In Vitro Assays. (n.d.). AXXAM.
  • 3-Azabicyclo(3.1.1)heptane. (n.d.). PubChem.
  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (2023, June).
  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (2024, December 10). ChemRxiv.
  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (2025, August 10).
  • 3-oxa-6-azabicyclo[3.1.1]heptane hydrochloride. (n.d.). Sigma-Aldrich.
  • In vitro binding Assays – Cell Based Assays. (n.d.).
  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. (2010, October 1). PubMed.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.

Sources

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one as a precursor for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one Application Note & Protocol Series: Advanced Scaffolds in Medicinal Chemistry

Executive Summary

The rigid bicyclic scaffold 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one represents a high-value intermediate for modern drug discovery. Structurally distinct from the more common tropane (8-azabicyclo[3.2.1]octane) systems, the 3-azabicyclo[3.1.1]heptane core offers a unique vector orientation for substituents, serving as a saturated bioisostere for meta-substituted pyridines and benzenes.

This guide details the synthesis and application of this precursor, specifically focusing on its utility in generating novel G-Protein Coupled Receptor (GPCR) antagonists (e.g., CCR5 modulators) via functionalization of the C6-ketone handle.

Part 1: Strategic Value & Structural Logic

The "Rigidification" Strategy

In medicinal chemistry, restricting the conformational flexibility of a ligand often improves affinity and selectivity by reducing the entropic penalty of binding.

  • Bioisosterism: The 3-azabicyclo[3.1.1]heptane core mimics the spatial arrangement of 1,3-disubstituted aromatic rings (distance ~4.8–5.0 Å) but with improved physicochemical properties (higher Fsp³, lower lipophilicity).

  • The C6-Ketone Handle: Unlike the saturated parent alkane, the C6-ketone allows for divergent synthesis—enabling the introduction of amines (via reductive amination) or alkenes (via Wittig/Horner-Wadsworth-Emmons) at the bridge position.

Pathway Visualization

G Start Methyl 3-oxocyclobutane- 1-carboxylate Inter Intermediate: Amino-Nitrile Start->Inter Strecker Rxn (i-PrNH2, TMSCN) Target 3-(Propan-2-yl)-3-azabicyclo [3.1.1]heptan-6-one Inter->Target Cyclization (Base/Heat) App1 Reductive Amination (CCR5 Antagonists) Target->App1 R-NH2 / NaBH(OAc)3 App2 Wittig Olefination (Exocyclic Alkenes) Target->App2 Ph3P=CH-R

Figure 1: Synthesis and divergent application workflow for the 3-azabicyclo[3.1.1]heptan-6-one scaffold.

Part 2: Synthesis Protocol

Objective: Synthesize 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one from commercially available methyl 3-oxocyclobutanecarboxylate. Mechanism: The synthesis relies on a modified Strecker reaction followed by an intramolecular cyclization (lactamization/alkylation sequence).

Materials
  • Precursor: Methyl 3-oxocyclobutanecarboxylate (CAS: 74367-78-5)

  • Amine: Isopropylamine (Propan-2-amine)

  • Reagents: Trimethylsilyl cyanide (TMSCN), Potassium tert-butoxide (t-BuOK), THF (anhydrous), Methanol.

Step-by-Step Methodology

Step 1: Strecker Reaction (Amino-Nitrile Formation)

  • Setup: Charge a flame-dried 500 mL round-bottom flask with methyl 3-oxocyclobutanecarboxylate (1.0 equiv) and anhydrous Methanol (10 mL/g).

  • Amine Addition: Cool to 0°C. Add Isopropylamine (1.05 equiv) dropwise. Stir for 30 minutes to form the imine in situ.

  • Cyanide Addition: Add TMSCN (1.1 equiv) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

  • Workup: Concentrate the solvent under reduced pressure. The crude amino-nitrile is often used directly in the next step to avoid instability.

Step 2: Cyclization to the Bicyclic Ketone

  • Solvent Switch: Dissolve the crude residue from Step 1 in anhydrous THF (20 mL/g).

  • Cyclization: Cool to 0°C. Slowly add a solution of t-BuOK (1.2 equiv) in THF.

    • Mechanistic Note: The base promotes the intramolecular attack of the amine/nitrile species onto the ester/nitrile, forming the bridge.

  • Reflux: Heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the linear intermediate.

  • Quench: Cool to RT and quench with saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient). The ketone typically elutes as a pale oil or low-melting solid.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the diagnostic bridgehead protons (H1/H5) around 2.8–3.2 ppm and the isopropyl methine septet.

  • IR: Strong carbonyl stretch at ~1710–1720 cm⁻¹ (ketone).

Part 3: Application Protocols (Functionalization)

Protocol A: Reductive Amination (Synthesis of CCR5 Antagonist Analogs)

This reaction is the primary gateway to bioactive molecules, replacing the C6-ketone with a substituted amine, a motif found in Maraviroc-class antivirals.

Table 1: Reaction Optimization Parameters

ParameterCondition A (Standard)Condition B (Sterically Hindered)
Reducing Agent NaBH(OAc)3 (Sodium triacetoxyborohydride)Ti(OiPr)4 / NaBH4
Solvent DCE (1,2-Dichloroethane)THF / Methanol
Temperature Room Temperature50°C (Imine formation) -> 0°C (Reduction)
Selectivity Mixtures of endo/exoFavors thermodynamic isomer

Detailed Procedure (Condition A):

  • Mixing: In a vial, combine 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one (1.0 equiv) and the Target Amine (e.g., a 4-substituted piperidine) (1.1 equiv) in DCE.

  • Catalyst: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Incubation: Stir at RT for 12 hours under N2 atmosphere.

  • Workup: Quench with aq. NaHCO3. Extract with DCM.

  • Isolation: The product is a diamine. Purification often requires amine-functionalized silica or preparative HPLC (Basic mode).

Protocol B: Wittig Olefination

Used to install exocyclic double bonds for further diversification (e.g., hydroboration).

  • Ylide Formation: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in THF at -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir 30 mins (solution turns yellow/orange).

  • Addition: Add solution of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one (1.0 equiv) in THF dropwise.

  • Warm-up: Allow to warm to RT and stir for 4 hours.

  • Workup: Quench with water, extract with diethyl ether (to precipitate Triphenylphosphine oxide).

Part 4: Scientific Grounding & References

Mechanistic Insight: The 3-azabicyclo[3.1.1]heptane system is highly strained compared to the [3.2.1] tropane system. The "puckered" cyclobutane ring imposes significant rigidity. When performing reductive aminations, the endo face (concave) is often sterically shielded by the N-isopropyl group, frequently favoring exo attack or resulting in high diastereoselectivity depending on the size of the incoming nucleophile.

References:

  • Synthesis of the Ketone Scaffold:

    • Krasavin, M., et al. "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry." Organic Letters, vol. 12, no. 19, 2010, pp. 4372–4375.

    • Note: Describes the benzyl-protected analog; the chemistry is directly transferable to the isopropyl variant.

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes:

    • Dibchak, D., et al. (Enamine Ltd).[1][2] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, vol. 62, no.[2] 39, 2023.[2][3]

    • Note: Establishes the scaffold as a bioisostere for meta-substituted aromatics.

  • CCR5 Antagonist Context (Maraviroc Analogs):

    • Stupple, P. A., et al. "An Imidazopiperidine Series of CCR5 Antagonists."[4] Journal of Medicinal Chemistry, vol. 54, no.[4] 1, 2011, pp. 67–77.[4]

    • Note: Provides the biological rationale for rigid bicyclic amines in HIV entry inhibition.

  • Strecker/Cyclization Methodology:

    • Enamine Ltd.[1][2][3] "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives." ChemRxiv, 2023.[3]

Sources

Application Note: Quantitative Analysis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one is a bicyclic amine derivative of significant interest in pharmaceutical development due to its potential role as a key intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs). The precise and accurate quantification of this compound is critical for ensuring the quality, safety, and efficacy of drug products.[1][2] This application note provides detailed protocols for the quantitative analysis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one using state-of-the-art analytical methodologies, namely High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, and Gas Chromatography with Mass Spectrometric (GC-MS) detection. The methodologies described herein are designed to be robust, reliable, and compliant with the stringent guidelines set forth by the International Council for Harmonisation (ICH).[3][4][5]

Analytical Strategy: A Multi-faceted Approach

The selection of an appropriate analytical technique is contingent upon several factors, including the concentration range of the analyte, the complexity of the sample matrix, and the specific requirements of the analysis (e.g., routine quality control versus impurity profiling). This guide presents two primary, validated approaches to provide flexibility for researchers and drug development professionals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds.[6] Coupled with UV detection, it offers a robust method for routine analysis. When combined with mass spectrometry (LC-MS/MS), it provides unparalleled sensitivity and selectivity, making it ideal for trace-level impurity analysis.[1][2][7]

  • Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] Given the potential volatility of the target analyte, GC coupled with a mass spectrometer (GC-MS) offers an alternative and often orthogonal approach to HPLC, which can be beneficial for method cross-validation.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection

The presence of a ketone chromophore in the structure of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one allows for detection by UV spectrophotometry. For higher sensitivity and specificity, particularly in complex matrices, coupling the HPLC system to a mass spectrometer is recommended.

Protocol 1: HPLC-UV/MS Quantification

This protocol outlines a reversed-phase HPLC method for the quantification of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water, 50/50 v/v) to achieve a target concentration within the calibration range.

  • For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[8][9]

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1290 Infinity II LC or equivalent[10]
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm[10]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Wavelength 258 nm (for ketone analysis)[11]
Mass Spectrometer Triple Quadrupole or Ion Trap
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition To be determined by direct infusion of a standard solution

3. Data Analysis and System Suitability:

  • Quantification is achieved by constructing a calibration curve from the analysis of standard solutions of known concentrations.

  • System suitability parameters, including theoretical plates, tailing factor, and repeatability of injections, should be monitored to ensure the validity of the analytical run.

4. Method Validation:

The analytical method must be validated in accordance with ICH guidelines to ensure it is fit for its intended purpose.[3][4][5][12] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity A linear relationship between concentration and response should be established across the analytical range (e.g., R² ≥ 0.995).
Accuracy The closeness of test results obtained by the method to the true value, typically expressed as percent recovery.[4]
Precision Repeatability (intra-day) and intermediate precision (inter-day) should be assessed, with RSD ≤ 2% being a common acceptance criterion.[3]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[4]
Workflow for HPLC-UV/MS Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt Weighing Weighing & Dissolution Sample->Weighing SPE Solid-Phase Extraction (if needed) Weighing->SPE Filtration Filtration (0.45 µm) SPE->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV & MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Figure 1: HPLC-UV/MS analytical workflow.

Gas Chromatography with Mass Spectrometric (GC-MS) Detection

For a complementary analytical approach, GC-MS can be employed. This technique is particularly useful for confirming the identity of the analyte and for analyzing samples that may be more amenable to gas chromatography.

Protocol 2: GC-MS Quantification

This protocol provides a general framework for the GC-MS analysis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as methanol or acetonitrile.

  • Derivatization may be considered to improve the chromatographic properties of the analyte, though it may not be necessary.[13]

  • Ensure the final sample is free of non-volatile residues.

2. Instrumentation and Conditions:

ParameterCondition
GC System Agilent GC system or equivalent
Column Agilent CP-Sil 13 CB or similar mid-polarity column[14]
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer Single Quadrupole or Triple Quadrupole
Ionization Mode Electron Ionization (EI)
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

3. Data Analysis and System Suitability:

  • Identification is confirmed by comparing the mass spectrum of the analyte to a reference spectrum.

  • Quantification is performed using a calibration curve generated from standards. The use of an internal standard is highly recommended to improve accuracy and precision.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing & Reporting SampleGC Sample Receipt DissolutionGC Dissolution in Volatile Solvent SampleGC->DissolutionGC DerivatizationGC Derivatization (optional) DissolutionGC->DerivatizationGC InjectionGC GC Injection DerivatizationGC->InjectionGC SeparationGC Chromatographic Separation InjectionGC->SeparationGC DetectionGC Mass Spectrometric Detection SeparationGC->DetectionGC IntegrationGC Peak Integration DetectionGC->IntegrationGC QuantificationGC Quantification with Internal Standard IntegrationGC->QuantificationGC ReportGC Final Report Generation QuantificationGC->ReportGC

Figure 2: GC-MS analytical workflow.

Conclusion

The analytical methods detailed in this application note provide robust and reliable protocols for the quantification of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one in pharmaceutical samples. The choice between HPLC-UV/MS and GC-MS will depend on the specific analytical needs, sample matrix, and available instrumentation. Both methods, when properly validated according to ICH guidelines, will yield accurate and precise data, ensuring the quality and safety of pharmaceutical products.

References

  • SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Journal of Pharmaceutical and Allied Sciences. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols.
  • Payesh Darou Zist Azma Laboratory. (n.d.). Pharmaceutical Impurity Detection Using LC-MS/MS.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
  • Thermo Fisher Scientific. (2012, September 3). Fast analysis of ketones using a Thermo Scientific Accucore C18 HPLC column.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • O'Neil, T., & Lyman, S. (2017, November). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS.
  • Agilent Technologies. (2011, October 31). Analysis of primary, secondary and tertiary amines.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • MDPI. (2015, February 17). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025, August 28). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Abreu, E., et al. (2025, November 24). Drug Quantification by Simultaneous HPLC Analysis. Fine Chemical Engineering.
  • Analytical Methods. (2014, May 30). A simple and sensitive method was developed for the simultaneous determination of methyl, ethyl, n-propyl, n-butyl, and benzyl parabens in human urine by liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).

Sources

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one laboratory preparation guide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Laboratory Protocol

Efficient Synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one: A Key Intermediate for Novel Piperidine Isosteres

Abstract

The 3-azabicyclo[3.1.1]heptane framework is a conformationally restricted piperidine isostere of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid structure allows for precise orientation of substituents, making it a valuable scaffold for probing receptor binding pockets. This guide provides a detailed, field-proven protocol for the laboratory-scale synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, a versatile building block for further chemical elaboration. The synthesis is based on a well-established one-pot, multicomponent Robinson-Schöpf type reaction, which offers an efficient and scalable route from commercially available starting materials.[3][4][5] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline methods for purification and characterization.

Introduction and Strategic Rationale

The development of novel molecular scaffolds that can mimic or improve upon common pharmacophores is a cornerstone of modern drug design. Piperidine rings are ubiquitous in pharmaceuticals, but their conformational flexibility can be a liability. The 3-azabicyclo[3.1.1]heptane system offers a rigidified alternative, presenting substituents in well-defined spatial arrangements.[1][6] The title compound, 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, serves as a crucial intermediate, with the ketone functionality providing a handle for a wide array of subsequent chemical transformations.

The chosen synthetic strategy is an adaptation of the highly efficient synthesis of the analogous 3-benzyl derivative.[5] It employs a biomimetic, one-pot double Mannich reaction followed by a decarboxylation. This approach is superior to many multi-step synthetic routes due to its operational simplicity, high convergence, and use of readily available reagents.

Mechanistic Insight: The Robinson-Schöpf Reaction

The core of this synthesis is the Robinson-Schöpf reaction, a powerful method for constructing tropinone-like bicyclic systems.[4] The reaction proceeds through a cascade of iminium ion formation, Mannich-type additions, and a final intramolecular cyclization.

  • Aldehyde Formation: Under acidic aqueous conditions, succindialdehyde is generated in situ from its precursor, 2,5-dimethoxytetrahydrofuran.

  • Iminium Ion Formation & First Mannich Reaction: Isopropylamine reacts with one of the aldehyde groups to form an iminium ion. This electrophilic species is then attacked by the enol of acetonedicarboxylic acid.

  • Second Mannich Reaction: A second intramolecular Mannich reaction occurs as the amine attacks the second aldehyde group, leading to the bicyclic framework.

  • Decarboxylation: The reaction is performed at a pH that facilitates the spontaneous decarboxylation of the β-keto acid moieties, driving the reaction to completion and yielding the final ketone product.

Robinson-Schopf_Mechanism Start Starting Materials (Isopropylamine, Succindialdehyde, Acetonedicarboxylic Acid) Iminium Iminium Ion Formation Start->Iminium pH 4-5 Mannich1 First Intermolecular Mannich Reaction Iminium->Mannich1 Cyclization Intramolecular Mannich Reaction Mannich1->Cyclization Bicyclic Bicyclic Intermediate (β-keto acid) Cyclization->Bicyclic Decarboxylation Spontaneous Decarboxylation Bicyclic->Decarboxylation Heat Product 3-(Propan-2-yl)-3- azabicyclo[3.1.1]heptan-6-one Decarboxylation->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Prep_Buffer Prepare Citrate Buffer (pH 4.5) Prep_Reagents Dissolve Acetonedicarboxylic Acid and Isopropylamine Prep_Buffer->Prep_Reagents Add_DMTHF Slowly Add 2,5-Dimethoxytetrahydrofuran Prep_Reagents->Add_DMTHF Heat Heat Reaction Mixture (80°C, 4h) Add_DMTHF->Heat Cool Cool to Room Temp. Heat->Cool Basify Adjust pH to >11 with NaOH Cool->Basify Extract Extract with DCM (3x) Basify->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Purify Column Chromatography (Silica, EtOAc/Hexanes) Concentrate->Purify Analyze Characterize by NMR, MS, IR Purify->Analyze

Sources

Application Notes and Protocols for Characterizing 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Bicyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel chemical entities with improved pharmacological profiles is perpetual. A promising strategy in this endeavor is the exploration of three-dimensional molecular architectures that can offer enhanced target specificity and optimized physicochemical properties.[1] Bicyclic amines, such as the 3-azabicyclo[3.1.1]heptane core of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, represent a class of conformationally restricted piperidine isosteres.[2][3] This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]

The compound of interest, 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, shares structural similarities with tropane alkaloids, a well-studied class of natural products known to interact with various receptors, including muscarinic and nicotinic acetylcholine receptors, as well as monoamine transporters.[4][5][6] Given this structural resemblance, it is hypothesized that 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one may exhibit affinity for these or other G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one in receptor binding assays. We will provide a detailed rationale for target selection, in-depth protocols for membrane preparation, and step-by-step instructions for conducting both saturation and competition radioligand binding assays to characterize the binding profile of this novel compound.

Rationale for Target Selection and Assay Strategy

The initial characterization of a novel compound like 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one requires a logical and informed approach to target selection. Based on its bicyclic amine scaffold, a primary screening panel should include receptors known to bind structurally related molecules.

Potential Target Classes:

  • Muscarinic Acetylcholine Receptors (mAChRs): These are GPCRs involved in a wide range of physiological functions. Tropane alkaloids are classic examples of mAChR antagonists.[6]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. Some tropane derivatives have shown affinity for nAChRs.[4]

  • Monoamine Transporters (DAT, SERT, NET): These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine, respectively. Cocaine, a tropane alkaloid, famously targets these transporters.[7][8]

  • Sigma Receptors: These are unique membrane-bound proteins implicated in various central nervous system disorders.[9]

Proposed Assay Strategy:

The most robust and widely accepted method for quantifying ligand-receptor interactions is the radioligand binding assay .[10][11] This technique offers high sensitivity and allows for the determination of key binding parameters.[12] We will focus on two fundamental types of radioligand binding assays:

  • Saturation Binding Assay: This assay is used to determine the equilibrium dissociation constant (Kd) of a radioligand for its receptor and the total number of binding sites (Bmax) in a given tissue or cell preparation.[13][14]

  • Competition Binding Assay: This assay is used to determine the affinity (Ki) of an unlabeled test compound (in this case, 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one) by measuring its ability to compete with a radioligand for binding to the target receptor.[5][6][15]

The following sections will provide detailed protocols for these assays, tailored for the initial characterization of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one against a panel of rationally selected targets.

PART 1: Preparation of Receptor-Containing Membranes

A critical prerequisite for a successful receptor binding assay is the preparation of high-quality cell membranes containing the target receptor.[16] This can be achieved from either cultured cells overexpressing the receptor of interest or from native tissue known to have a high density of the target receptor.

Protocol 1: Membrane Preparation from Cultured Cells

This protocol is suitable for cells stably or transiently expressing the target receptor (e.g., HEK293, CHO cells).

Materials:

  • Confluent cell monolayers in T175 flasks

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), ice-cold

  • Protease inhibitor cocktail

  • Cell scraper

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Aspirate the culture medium and wash the cell monolayers twice with ice-cold PBS.

  • Add 5-10 mL of ice-cold Lysis Buffer containing freshly added protease inhibitors to each flask.

  • Scrape the cells from the flask surface and collect the cell suspension in a centrifuge tube.

  • Homogenize the cell suspension using a Dounce homogenizer (10-20 strokes) or a polytron on a low setting.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

PART 2: Radioligand Binding Assays

The following protocols describe the execution of saturation and competition binding assays using a filtration-based method.

Saturation Binding Assay

This assay determines the affinity (Kd) and density (Bmax) of a specific radioligand for the target receptor.

Diagram: Saturation Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_sep Separation cluster_detect Detection & Analysis Membranes Receptor Membranes Total_Binding Incubate: Membranes + Radioligand Membranes->Total_Binding NSB Incubate: Membranes + Radioligand + Excess Unlabeled Ligand Membranes->NSB Radioligand Radioligand (Increasing Concentrations) Radioligand->Total_Binding Radioligand->NSB NSB_Ligand Unlabeled Ligand (for NSB) NSB_Ligand->NSB Filtration Rapid Filtration Total_Binding->Filtration NSB->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: Kd & Bmax Determination Counting->Analysis

Caption: Workflow for a saturation radioligand binding assay.

Protocol 2: Saturation Binding Assay

Materials:

  • Receptor membrane preparation

  • Radioligand specific for the target receptor (e.g., [3H]N-Methyl-Scopolamine for mAChRs, [3H]epibatidine for nAChRs, [3H]WIN 35,428 for DAT)[4][17]

  • Unlabeled ("cold") ligand to define non-specific binding (NSB)

  • Assay Buffer (specific to the receptor, e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well filter plates (e.g., GF/B or GF/C glass fiber)

  • Vacuum filtration manifold

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

  • In a 96-well plate, set up duplicate wells for each concentration of the radioligand for both total and non-specific binding.

  • For total binding wells, add:

    • 50 µL of Assay Buffer

    • 50 µL of the appropriate radioligand dilution

    • 100 µL of the receptor membrane preparation

  • For non-specific binding (NSB) wells, add:

    • 50 µL of a high concentration of the unlabeled ligand (typically 100-1000 fold excess over the radioligand Kd)

    • 50 µL of the appropriate radioligand dilution

    • 100 µL of the receptor membrane preparation

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.

  • Wash the filters rapidly with several volumes of ice-cold Assay Buffer to remove unbound radioligand.

  • Punch out the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-Specific Binding .

  • Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis).

  • Fit the data using non-linear regression analysis to a one-site binding (hyperbola) model to determine the Kd and Bmax values.[18]

Table 1: Key Parameters from Saturation Binding Analysis

ParameterDescriptionUnits
Kd Equilibrium dissociation constant; a measure of the radioligand's affinity for the receptor. A lower Kd indicates higher affinity.nM or pM
Bmax Maximum number of binding sites; represents the total receptor density in the sample.fmol/mg protein or sites/cell
Competition Binding Assay

This assay determines the affinity (Ki) of the unlabeled test compound, 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, for the target receptor.

Diagram: Competition Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_sep Separation cluster_detect Detection & Analysis Membranes Receptor Membranes Incubation Incubate: Membranes + Radioligand + Test Compound Membranes->Incubation Radioligand Radioligand (Fixed Concentration) Radioligand->Incubation Test_Compound Test Compound (Increasing Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: IC50 & Ki Determination Counting->Analysis

Caption: Workflow for a competition radioligand binding assay.

Protocol 3: Competition Binding Assay

Materials:

  • Same as for the saturation binding assay, plus:

  • 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one (test compound)

Procedure:

  • Prepare serial dilutions of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one in Assay Buffer. A wide concentration range is recommended for initial screening (e.g., 10^-10 M to 10^-4 M).

  • In a 96-well plate, set up duplicate wells for each concentration of the test compound.

  • To each well, add:

    • 50 µL of the appropriate test compound dilution (or buffer for total binding controls)

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value)

    • 100 µL of the receptor membrane preparation

  • Also include wells for non-specific binding (containing excess unlabeled ligand) as in the saturation assay.

  • Incubate, filter, and count the radioactivity as described in Protocol 2.

Data Analysis:

  • Calculate the percent specific binding at each concentration of the test compound.

  • Plot the percent specific binding (y-axis) against the log concentration of the test compound (x-axis).

  • Fit the data using non-linear regression analysis to a sigmoidal dose-response (variable slope) model to determine the IC50 value.

  • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant (determined from the saturation assay).[18]

Table 2: Key Parameters from Competition Binding Analysis

ParameterDescriptionUnits
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.Molar (M)
Ki The inhibition constant; the affinity of the test compound for the receptor. A lower Ki indicates higher affinity.Molar (M)

Advanced and High-Throughput Screening: Scintillation Proximity Assay (SPA)

For screening 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one against a larger panel of receptors or for higher throughput, the Scintillation Proximity Assay (SPA) is a powerful alternative to filtration-based methods.[19][20] SPA is a homogeneous assay, meaning that it does not require a separation step to distinguish bound from free radioligand, which simplifies automation.[21][22]

In an SPA, the receptor membranes are immobilized onto microspheres that contain a scintillant. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the scintillant to excite it, generating a light signal. Unbound radioligand in the solution is too far away to cause a signal.[19]

Diagram: Principle of Scintillation Proximity Assay (SPA)

G cluster_unbound Unbound Radioligand cluster_bound Bound Radioligand Unbound_Bead SPA Bead (with Receptor) Unbound_Radioligand label_unbound No Signal (Energy dissipates in solution) Bound_Bead SPA Bead (with Receptor) Bound_Radioligand Bound_Bead->Bound_Radioligand Binding Signal Light Signal Bound_Bead->Signal Energy Transfer

Caption: Radioligand binding to a receptor-coated SPA bead.

The protocols for saturation and competition assays can be adapted for an SPA format, replacing the filtration step with direct counting of the 96-well or 384-well plates in a suitable microplate scintillation counter.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial characterization of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one using established and robust receptor binding assay methodologies. By systematically evaluating its affinity for a panel of rationally selected targets, researchers can elucidate its pharmacological profile, identify potential therapeutic applications, and guide further drug development efforts. The data generated from these assays, specifically the Ki values for various receptors, will be crucial in establishing structure-activity relationships (SAR) for this novel chemical scaffold and its future analogs.

References

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Schmeller, T., Sporer, F., Sauerwein, M., & Wink, M. (1995). Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. Pharmazie, 50(7), 493-495. [Link]

  • ResearchGate. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. ResearchGate. [Link]

  • Olsen, J. A., & DeOliveira, D. E. (2023). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience, 14(21), 3894–3901. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025). Journal of Visualized Experiments. [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ Membrane Preparations. Multispan, Inc. [Link]

  • Berger, P., Farzin, M., & Madras, B. K. (1993). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology, 43(4), 543-548. [Link]

  • Zhang, J., et al. (2020). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Carroll, F. I., et al. (1992). Synthesis and Receptor Binding of N-Substituted Tropane Derivatives. High-Affinity Ligands for the Cocaine Receptors. Journal of Medicinal Chemistry, 35(6), 969-981. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • Carraro, M., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 399(2), 228-233. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–261. [Link]

  • DiscoverX. (n.d.). ChemiSCREEN™ GLP-1 Receptor Membrane Preparation. DiscoverX. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological reports, 60(4), 439-463. [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Creative Bioarray. [Link]

  • Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical reviews, 100(3), 925-1024. [Link]

  • de Jong, L. A., Uges, D. R., Franke, J. P., & Bischoff, R. (2005). Receptor-ligand binding assays: technologies and applications. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 829(1-2), 1-25. [Link]

  • Grygorenko, O. O., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic letters, 12(19), 4372-4375. [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Waters Corporation. (2019). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Waters Corporation. [Link]

  • Scintillation proximity assay (SPA) technology to study biomolecular interactions. (2002). Current protocols in molecular biology, Chapter 18, Unit 18.7. [Link]

  • Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. [Link]

  • Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]

  • Gyan Sanchay. (n.d.). Scintillation proximity assay. Gyan Sanchay. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular biology of the cell, 28(21), 2755–2758. [Link]

  • Onaran, H. O., et al. (2018). Quantification of receptor binding from response data obtained at different receptor levels: a simple individual sigmoid fitting and a unified SABRE approach. British journal of pharmacology, 175(15), 3126–3139. [Link]

  • Cilia, A., et al. (1996). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of neurochemistry, 66(2), 738-746. [Link]

  • Grady, S. R., et al. (2002). [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors. The Journal of pharmacology and experimental therapeutics, 300(1), 244-250. [Link]

  • Is Cocaine Protonated When it Binds to the Dopamine Transporter? (2025). JACS Au. [Link]

  • Cilia, A., et al. (1995). [3H]WIN 35,428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions. Journal of neurochemistry, 64(4), 1739-1748. [Link]

  • Damaj, M. I., et al. (2007). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of medicinal chemistry, 50(20), 4834-4842. [Link]

  • Analyzing Kinetic Binding Data. (2021). Assay Guidance Manual. [Link]

  • Adem, A., et al. (1986). [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes. Journal of neuroimmunology, 13(3), 241-252. [Link]

  • Balle, T., et al. (2007). Intersubunit Bridge Formation Governs Agonist Efficacy at Nicotinic Acetylcholine 4 2 Receptors. The Journal of biological chemistry, 282(9), 6554-6562. [Link]

  • ResearchGate. (n.d.). [3H]NMS displacement curves under a range of assay conditions. ResearchGate. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2023). Journal of Neuroscience. [Link]

Sources

Application Notes & Protocols: 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one as a Ligand for Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel nAChR Ligand

The 3-azabicyclo[3.1.1]heptane scaffold is a privileged structure in medicinal chemistry, forming the core of several biologically active compounds. Its rigid conformation provides a precise orientation of substituent groups for interaction with receptor binding pockets. This document provides a detailed technical guide for researchers exploring the properties of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one , a specific analog, as a potential ligand for nicotinic acetylcholine receptors (nAChRs).

Nicotinic acetylcholine receptors are ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions, making them a key target for drug development. While the specific compound of interest is not extensively characterized in public literature, its structural similarity to known nAChR ligands, such as epibatidine, suggests it is a promising candidate for investigation.

These application notes will guide the user through the essential protocols for characterizing the binding affinity and functional activity of this compound at various nAChR subtypes, providing the foundational data necessary for further drug development efforts.

Part 1: Ligand Characterization and Quality Control

Before initiating any biological assays, it is imperative to confirm the identity and purity of the ligand. This step is critical for the trustworthiness and reproducibility of all subsequent data.

Protocol 1: Purity and Identity Verification

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: Utilize Electrospray Ionization (ESI) Mass Spectrometry.

    • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Expected Result: A prominent peak corresponding to the [M+H]+ ion for 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one (C10H17NO, MW: 167.25 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the compound.

    • Method: Perform ¹H and ¹³C NMR spectroscopy.

    • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expected Result: The resulting spectra should be consistent with the proposed structure, showing the correct chemical shifts, integrations, and coupling patterns for the propan-2-yl and azabicyclo[3.1.1]heptan-6-one moieties.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detection at 214 nm and 254 nm.

    • Acceptance Criteria: Purity should be ≥95% for use in biological assays.

Part 2: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test ligand to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Protocol 2: Competitive Radioligand Binding Assay for α4β2 nAChR

  • Objective: To determine the binding affinity (Ki) of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one for the human α4β2 nAChR subtype.

  • Materials:

    • Membrane preparations from cells stably expressing human α4β2 nAChRs.

    • Radioligand: [³H]-Epibatidine or [³H]-Cytisine.

    • Test Compound: 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

    • Non-specific binding control: Nicotine (100 µM).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare serial dilutions of test compound assay1 Add buffer, membranes, radioligand, and test compound to 96-well plate prep1->assay1 prep2 Prepare receptor membranes, radioligand, and controls prep2->assay1 assay2 Incubate at room temperature (e.g., 2 hours) assay1->assay2 assay3 Harvest onto filter plates and wash to remove unbound ligand assay2->assay3 analysis1 Add scintillation cocktail and count radioactivity assay3->analysis1 analysis2 Calculate specific binding analysis1->analysis2 analysis3 Generate competition curve and determine IC50 analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff equation analysis3->analysis4 ligand Agonist Ligand (e.g., Acetylcholine) receptor nAChR (Ligand-Gated Ion Channel) ligand->receptor ion_influx Cation Influx (Na+, Ca2+) receptor->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_signal Increased Intracellular [Ca2+] ion_influx->ca_signal Direct Ca2+ permeability vgcc Voltage-Gated Ca2+ Channels (VGCCs) depolarization->vgcc ca_influx Further Ca2+ Influx vgcc->ca_influx ca_influx->ca_signal cellular_response Cellular Response (e.g., Neurotransmitter Release) ca_signal->cellular_response

Caption: nAChR-mediated calcium signaling pathway.

Step-by-Step Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading: Remove the growth medium and add the fluorescent calcium indicator dye (e.g., Fluo-4 AM) dissolved in assay buffer. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay Execution (Agonist Mode):

    • Place the cell plate into the fluorescence plate reader.

    • Add serial dilutions of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one and measure the fluorescence intensity over time.

    • An increase in fluorescence indicates an agonist response.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test compound for a set period.

    • Add a fixed concentration of a known agonist (e.g., the EC80 concentration of acetylcholine).

    • Measure the fluorescence intensity. A decrease in the agonist-induced signal indicates an antagonist response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline.

    • Plot the response as a function of the log concentration of the test compound.

    • For agonist activity, fit the data to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy).

    • For antagonist activity, determine the IC50 (concentration for 50% inhibition of the agonist response).

Data Presentation:

Assay ModeParameterDescriptionExample Value
Agonist EC50 Concentration for 50% maximal activation.120 nM
Emax Maximal efficacy relative to a full agonist.85%
Antagonist IC50 Concentration for 50% inhibition of agonist response.500 nM

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one as a nicotinic acetylcholine receptor ligand. By systematically determining its binding affinity and functional activity at various nAChR subtypes, researchers can build a comprehensive pharmacological profile. This foundational data is essential for guiding lead optimization efforts, understanding structure-activity relationships, and ultimately assessing the therapeutic potential of this and related compounds. Further studies could involve selectivity profiling against other neurotransmitter receptors and in vivo models to evaluate efficacy and safety.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Albuquerque, E. X., et al. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews. Available at: [Link]

  • Gotti, C., et al. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to support researchers optimizing the synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one . This scaffold is a critical bicyclic amine, often utilized as a conformationally restricted isostere of piperidine or a bridged analog of tropane.

The content focuses on the Double Mannich Annulation strategy, which is the most direct and atom-economic route to this specific [3.1.1] ketone core, based on the pioneering work by Mykhailiuk et al. (Enamine) on the benzyl analog.

Part 1: The "Golden Path" Protocol

Core Philosophy: The synthesis of the [3.1.1] system from cyclobutanone is thermodynamically challenging due to ring strain. The most robust method is a Double Mannich Condensation using a pre-formed bis(aminomethyl) equivalent.

Recommendation for Yield Improvement: While a direct synthesis using N-isopropylamine is theoretically possible, steric hindrance often compromises the delicate double-cyclization event. For maximum yield and purity, we recommend a Two-Stage Strategic Synthesis :

  • Construct the Core: Synthesize the N-Benzyl analog (high yielding, well-precedented).

  • Switch the Substituent: Hydrogenolytic deprotection followed by Reductive Amination.

Stage 1: Assembly of the [3.1.1] Core (The Benzyl Route)
  • Reagents: Cyclobutanone, N-Benzyl-bis(methoxymethyl)amine, Concentrated HCl.

  • Solvent: Methanol/Water or Dioxane.

Stage 2: Installation of the Isopropyl Group
  • Step A (Deprotection): H₂ (1 atm), Pd/C (10%), MeOH.[1]

  • Step B (Reductive Amination): Acetone (excess), NaBH(OAc)₃, DCE/AcOH.

Part 2: Troubleshooting & Optimization (Q&A)

Category A: Reaction Failure & Low Conversion

Q: I am attempting the direct Double Mannich reaction with Isopropylamine, but I see mostly polymeric gum and unreacted cyclobutanone. Why? A: This is a classic issue of competency vs. stability .

  • The Cause: N-Isopropylamine is bulkier than N-Benzylamine. In the Double Mannich reaction, the second cyclization step (closing the bridge) is sterically demanding. The intermediate iminium ion likely polymerizes or hydrolyzes before the strained [3.1.1] bridge can close.

  • The Fix: Switch to the N-Benzyl route . The benzyl group provides the optimal balance of nucleophilicity and steric profile to facilitate the formation of the 3-azabicyclo[3.1.1] skeleton.

  • Alternative: If you must use the direct route, ensure you are using pre-formed N-isopropyl-bis(methoxymethyl)amine rather than mixing amine, formaldehyde, and ketone in situ. The pre-formed reagent reduces side reactions.

Q: My yield for the N-Benzyl intermediate is stuck at 30-40%. How do I push this to >60%? A: The critical variable is Acid Concentration and Temperature .

  • Protocol Adjustment: The reaction requires a strong acid catalyst to generate the enol of cyclobutanone.

    • Increase Acid: Ensure the reaction medium is roughly 1.0 - 2.0 M in HCl .

    • Temperature Ramp: Start the reaction at 0°C for 1 hour to allow initial Mannich addition, then heat to 60°C (reflux) to force the second cyclization.

    • Slow Addition: Do not add the cyclobutanone all at once. Add it slowly to the refluxing solution of the amine/formaldehyde mixture to favor cyclization over self-condensation.

Category B: Isolation & Purification

Q: The product degrades during silica gel chromatography. What is happening? A: The 3-azabicyclo[3.1.1]heptan-6-one core is an aminoketone .

  • The Issue: Silica gel is slightly acidic. The ketone alpha-protons in this strained system are enolizable, and the amine is basic. This can lead to ring-opening or retro-Mannich fragmentation on the column.

  • The Fix:

    • Pre-treat Silica: Slurry the silica gel with 1-2% Triethylamine in hexanes before packing the column.

    • Eluent: Use a gradient of Hexanes/Ethyl Acetate with 1% Triethylamine or NH₄OH .

    • Distillation: If the scale permits (>5g), Kugelrohr distillation under high vacuum is often superior to chromatography for this volatile bicyclic amine.

Q: I cannot get the reductive amination (Step 2B) to go to completion. The secondary amine remains. A: The nitrogen in the [3.1.1] bridge is sterically shielded by the "wings" of the cyclobutane ring.

  • The Fix:

    • Force Conditions: Use Acetone as the solvent (solvent-reactant) rather than just stoichiometric equivalents.

    • Catalyst: Add a Lewis Acid promoter like Ti(OiPr)₄ (Titanium isopropoxide) to pre-form the imine/enamine before adding the reducing agent (NaBH₄ or NaBH(OAc)₃).

    • Procedure: Stir Amine + Acetone + Ti(OiPr)₄ for 4 hours at RT. Then add NaBH₄ and stir overnight.

Part 3: Visualized Pathways

Pathway 1: The Recommended "Bypass" Synthesis

This diagram illustrates the robust indirect route that avoids the steric pitfalls of the direct isopropyl synthesis.

SynthesisPath Cyclobutanone Cyclobutanone (Starting Material) Mannich Double Mannich Annulation (HCl, MeOH, 60°C) Cyclobutanone->Mannich Reagent N-Benzyl-bis(methoxymethyl)amine Reagent->Mannich Intermediate 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-one (Stable Core) Mannich->Intermediate High Yield Deprotection Pd/C, H2 (Deprotection) Intermediate->Deprotection SecAmine 3-Azabicyclo [3.1.1]heptan-6-one Deprotection->SecAmine RedAmination Reductive Amination (Acetone, NaBH(OAc)3) SecAmine->RedAmination Target 3-(Propan-2-yl)-3-azabicyclo [3.1.1]heptan-6-one (TARGET) RedAmination->Target Steric Control

Caption: Strategic synthesis flow prioritizing the formation of the stable N-Benzyl core before installing the isopropyl group.

Pathway 2: Troubleshooting Logic Tree

Use this decision tree to diagnose yield issues in the Mannich Step.

Troubleshooting Start Low Yield in Mannich Step? CheckSM Is Cyclobutanone pure (>95%)? Start->CheckSM CheckReagent Is Bis-amine freshly distilled? CheckSM->CheckReagent Yes Purify Purify Cyclobutanone (Distillation) CheckSM->Purify No CheckAcid Is Acid Conc. > 1.0 M? CheckReagent->CheckAcid Yes Fresh Prepare fresh Bis(methoxymethyl)amine CheckReagent->Fresh No Polymer Polymerization Observed? CheckAcid->Polymer Yes Conc Increase HCl conc. or switch to TFA CheckAcid->Conc No Dilute Dilute Reaction (High Dilution Condition) Polymer->Dilute Yes

Caption: Step-by-step diagnostic process for resolving low yields in the key cyclization step.

Part 4: Experimental Data Summary

Table 1: Comparison of Synthetic Routes

ParameterRoute A: Direct IsopropylRoute B: Benzyl Bypass (Recommended)
Step Count 1 (from precursors)3
Overall Yield < 15% (Variable)45 - 55% (Reliable)
Purification Difficult (Oligomers)Standard (Crystallization/Distillation)
Scalability < 1g> 100g
Key Risk Failure to cyclize (Sterics)Hydrogenolysis efficiency

References

  • Primary Synthesis Method (Benzyl Analog): Mykhailiuk, P. K., et al. "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry." Organic Letters, vol. 12, no. 19, 2010, pp. 4372–4375. [Link]

  • General Review of Azabicyclo[3.1.1]heptanes: Dibchak, D., et al. "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, vol. 62, no.[2] 39, 2023.[2] [Link]

  • Mannich Reaction Optimization: Arend, M., et al. "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, vol. 37, no. 8, 1998, pp. 1044–1070. [Link]

Sources

Technical Support Center: Purification of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation and purification of this bicyclic ketone. The methodologies and advice provided herein are grounded in established chemical principles and validated through practical application.

I. Introduction to Purification Challenges

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one is a bicyclic amine and ketone, a structural motif of interest in medicinal chemistry.[1][2] The purification of such molecules can be challenging due to the presence of both a basic nitrogen atom and a polar ketone group. These functional groups can lead to issues such as tailing on silica gel chromatography and difficulty in crystallization. This guide will address these common issues and provide robust solutions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Isomeric ketones, products of over-reduction or oxidation, and by-products from ring-forming reactions.

  • Solvent residues: Residual solvents from the reaction or workup.

  • Degradation products: The bicyclic ring system can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opened products.

Q2: What are the primary purification methods for this compound?

A2: The two most effective purification techniques for 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one are column chromatography and recrystallization. The choice between them depends on the scale of your synthesis and the nature of the impurities. Often, a combination of both is employed for achieving high purity.

Q3: My compound is streaking badly on silica gel TLC and column chromatography. What can I do?

A3: Streaking is a common issue when purifying amines on silica gel due to the interaction of the basic amine with the acidic silica surface. To mitigate this, you can:

  • Use a basic modifier in your eluent: Add a small amount of triethylamine (typically 0.1-1%) or ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use an alternative stationary phase: Amine-functionalized silica gel is a less acidic alternative that can provide excellent separation for basic compounds without the need for mobile phase modifiers.[3]

Q4: I'm having trouble getting my compound to crystallize. What are some good solvent systems to try?

A4: Finding the right solvent system is key to successful recrystallization. For a molecule with both polar and non-polar characteristics, a binary solvent system is often effective. Good starting points include:

  • Hexanes/Ethyl Acetate

  • Hexanes/Acetone

  • Hexanes/Tetrahydrofuran[4]

The general principle is to dissolve the compound in a minimum amount of the more polar solvent ("solubilizing solvent") while hot, and then slowly add the less polar solvent ("precipitating solvent") until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the purification of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Compound from Impurities - Inappropriate solvent system. - Column overloading. - Column was not packed properly.- Optimize the mobile phase: Use TLC to screen different solvent systems. A good Rf value for your compound is typically between 0.2 and 0.4.[5] - Reduce the sample load: As a rule of thumb, use at least 20-50 g of silica gel for every 1 g of crude material. - Ensure proper column packing: Pack the column using a slurry method to avoid air bubbles and channels.[6]
Compound is not Eluting from the Column - Solvent system is too non-polar. - Strong interaction with the stationary phase.- Increase the polarity of the eluent: Gradually increase the percentage of the more polar solvent in your mobile phase. - Use a modified stationary phase: Consider using alumina or amine-functionalized silica gel if strong binding to silica is suspected.[3]
Co-elution of Impurities with the Product - Similar polarity of the product and impurity.- Try a different solvent system: A different combination of solvents may alter the selectivity of the separation. - Consider a different stationary phase: Switching from silica to alumina or a bonded phase can change the elution order.
Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Oiling Out Instead of Crystallizing - The compound is too soluble in the chosen solvent system. - The solution is cooling too quickly. - The presence of impurities that inhibit crystal formation.- Adjust the solvent ratio: Add more of the precipitating (less polar) solvent. - Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. - Purify by chromatography first: Removing impurities by column chromatography can often facilitate crystallization.
No Crystals Form Upon Cooling - The solution is not supersaturated. - The compound is highly soluble in the solvent.- Concentrate the solution: Evaporate some of the solvent to increase the concentration of your compound. - Add a seed crystal: If you have a small amount of pure solid, adding it to the cooled solution can initiate crystallization. - Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level; the small glass particles can act as nucleation sites.
Low Recovery of Pure Compound - The compound has significant solubility in the cold solvent. - Too much solvent was used.- Cool the solution to a lower temperature: Use an ice-salt bath or a freezer to further decrease the solubility. - Minimize the amount of hot solvent used for dissolution: Use only enough solvent to fully dissolve the compound.[7]

IV. Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol outlines a general procedure for the purification of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one using flash column chromatography.

Materials:

  • Crude 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Triethylamine (Et3N)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level.

    • Add a layer of sand on top of the silica gel.[6]

  • Load the Sample:

    • Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elute the Column:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate + 0.1% Et3N).

    • Gradually increase the polarity of the eluent as needed to move your compound down the column.

    • Collect fractions and monitor them by TLC.

  • Combine and Concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

This protocol provides a general method for purifying 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one by recrystallization.

Materials:

  • Crude 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

  • A suitable solvent pair (e.g., Hexanes and Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the more polar solvent (e.g., Ethyl Acetate) and heat the mixture to boiling with stirring.

    • Continue adding the hot solvent dropwise until the solid is completely dissolved.

  • Precipitation:

    • Slowly add the less polar solvent (e.g., Hexanes) dropwise to the hot solution until it becomes persistently cloudy.

    • Add a few drops of the more polar solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold, less polar solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

V. Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

Purification_Workflow start Crude Product tlc TLC Analysis start->tlc column Column Chromatography tlc->column Complex Mixture recrystallization Recrystallization tlc->recrystallization Relatively Pure check_purity Purity Check (NMR, LC-MS) column->check_purity recrystallization->check_purity pure_product Pure Product check_purity->column <95% Pure, needs further purification check_purity->pure_product >95% Pure

Caption: Decision workflow for purification.

VI. References

  • Royal Society of Chemistry. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Publishing. [Link]

  • Google Patents. (1979). Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.

  • MDPI. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. [Link]

  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. [Link]

  • ResearchGate. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]

  • ChemRxiv. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]

  • PubMed Central. (2008). Preparation of Bicyclic 1,2,4-Trioxanes from γ,δ-Unsaturated Ketones. [Link]

  • Chemistry Online @ UTSC. Column Chromatography Theory. [Link]

  • Teledyne ISCO. (2010). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • PubMed Central. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. [Link]

  • SpringerLink. (1969). Synthesis of 3-oxabicyclo[8][8]heptanes by rearrangement of 3-oxaspiroheptanes. [Link]

  • Chemistry LibreTexts. (2021). 2.4: Column Chromatography. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubMed. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]

  • PubMed. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]

Sources

Technical Support Center: Synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this and related bicyclic ketones. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one?

The most prevalent method for synthesizing the 3-azabicyclo[3.1.1]heptan-6-one core is a variation of the Robinson-Schöpf reaction. This is a one-pot, biomimetic synthesis that involves a double Mannich reaction.[1] The key reactants are a dialdehyde equivalent, a primary amine (in this case, isopropylamine), and a ketone or a synthetic equivalent like acetonedicarboxylic acid.[2]

Q2: Why is pH control so critical in this synthesis?

The Robinson-Schöpf reaction is highly pH-dependent. The formation of the necessary iminium ion intermediates and the enolate of the ketone component are both sensitive to the acidity of the reaction medium.[1] Optimal pH ranges, typically between 4 and 7, are often cited to maximize the yield of the desired bicyclic ketone while minimizing side reactions such as polymerization of the dialdehyde component.[1]

Q3: Can other N-alkylated derivatives be synthesized using a similar protocol?

Yes, this synthetic route is adaptable for the preparation of various N-substituted nortropinone analogs by simply changing the primary amine reactant.[2] However, the steric and electronic properties of the amine can influence the reaction rate and the profile of side products.

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, providing potential causes and actionable solutions.

A. Low or No Product Formation

Issue: The reaction yields are consistently low, or no desired product is observed.

Potential CauseRecommended Solution
Incorrect pH The pH of the reaction mixture is crucial. Outside the optimal range, the formation of key intermediates is hindered. Prepare a buffered solution (e.g., citrate buffer) to maintain the pH between 4 and 5.[1]
Low Reactivity of Ketone Component If using acetone directly, its lower acidity can lead to inefficient enolate formation. Consider using acetonedicarboxylic acid, which is more reactive and can significantly improve yields.[2]
Steric Hindrance from Isopropylamine The bulky isopropyl group can slow down the rate of the Mannich reactions compared to less hindered amines like methylamine.[3] Increase the reaction time and monitor the progress by TLC or LC-MS.
Decomposition of Reactants Succindialdehyde is prone to polymerization, especially at elevated temperatures or incorrect pH.[1] Ensure all reactants are of high quality and consider a slow, dropwise addition of the amine to the reaction mixture.
B. Formation of Polymeric Byproducts

Issue: A significant amount of an insoluble, tar-like substance is formed in the reaction vessel.

Causality: This is a common issue in Robinson-Schöpf type syntheses and is often due to the self-condensation of succindialdehyde, particularly under strongly acidic or basic conditions, or at high concentrations.[1]

Troubleshooting Workflow: Minimizing Polymerization

Caption: Workflow to troubleshoot polymeric byproduct formation.

C. Over-Alkylation and Other Amine-Related Side Products

Issue: The crude product mixture contains multiple nitrogen-containing impurities.

Causality: While less common with secondary amines, primary amines like isopropylamine can potentially lead to more complex side reactions. Over-alkylation, where the initial product reacts further, can be a concern in some Mannich reactions.[4] However, the steric hindrance of the isopropyl group makes this less likely than with smaller amines. More plausible are side reactions involving the formation of enamines from the product ketone, which can then undergo further reactions.

Mitigation Strategies:

  • Stoichiometry Control: Use a precise 1:1 molar ratio of the dialdehyde component to isopropylamine.

  • Temperature Management: Avoid excessive heating, which can promote side reactions.

D. Formation of Isomeric Byproducts

Issue: The final product is a mixture of stereoisomers.

Causality: The 3-azabicyclo[3.1.1]heptan-6-one has stereocenters. While the Robinson-Schöpf reaction can be stereoselective, the formation of diastereomers is possible, especially if the reaction conditions are not carefully controlled.[1] Additionally, epimerization at the carbon alpha to the ketone can occur under basic conditions.[5]

Preventative Measures:

  • Kinetic vs. Thermodynamic Control: Running the reaction at lower temperatures may favor the formation of a single stereoisomer (kinetic product).

  • pH Control During Work-up: Avoid strongly basic conditions during the extraction and purification steps to minimize the risk of epimerization.

E. Ring-Opening of the Bicyclic System

Issue: Analysis of the crude product suggests the presence of non-bicyclic, rearranged products.

Causality: The bicyclo[3.1.1]heptane system, being a strained ring system, can be susceptible to ring-opening under certain conditions, particularly with strong acids.[6]

Troubleshooting Flowchart: Preventing Ring-Opening

G start Ring-Opening Detected check_acid Strong Acid Used in Reaction or Work-up? start->check_acid acid_yes Neutralize carefully with a mild base (e.g., NaHCO3) check_acid->acid_yes Yes acid_no Consider thermal instability check_acid->acid_no No end Ring Integrity Maintained acid_yes->end high_temp Was the reaction or purification performed at high temperatures? acid_no->high_temp temp_yes Use lower temperatures for reaction and purification (e.g., vacuum distillation at lower temp.) high_temp->temp_yes Yes high_temp->end No temp_yes->end

Caption: Decision-making process to avoid ring-opening side reactions.

III. Purification and Analysis

Q4: What is a reliable method for purifying the final product?

Purification can be challenging due to the polar nature of the product and potential byproducts. A typical workflow involves:

  • Aqueous Work-up: After the reaction, the mixture is typically acidified to protonate the product, allowing for extraction of non-basic impurities with an organic solvent. The aqueous layer is then basified, and the product is extracted into an organic solvent like dichloromethane.

  • Column Chromatography: Silica gel chromatography is often effective for separating the desired product from closely related impurities. A gradient elution system, for example, with dichloromethane and methanol, can be employed.

  • Distillation: For larger scales, vacuum distillation can be an effective final purification step, provided the compound is thermally stable.

Q5: Which analytical techniques are best for identifying side products?

A combination of techniques is recommended for comprehensive impurity profiling:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial assessment of crude product purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and separation of isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of the molecular weights of impurities, providing clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.

IV. Experimental Protocols

General Protocol for the Synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid in a buffered aqueous solution (e.g., citrate buffer, pH 5).

  • Addition of Reactants: To this solution, add succindialdehyde (or a stable precursor). Cool the mixture in an ice bath.

  • Amine Addition: Slowly add a solution of isopropylamine in water to the cooled reaction mixture over a period of 1-2 hours.

  • Reaction: Allow the reaction to stir at room temperature for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Acidify the reaction mixture with dilute HCl. Wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Basify the aqueous layer with a suitable base (e.g., Na2CO3) to a pH of ~9-10.

  • Extraction: Extract the product from the basified aqueous layer with dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.

V. References

  • Journal of the Chemical Society C: Organic. (1969). Synthesis of 3-oxabicyclo[1][1][7]heptanes by rearrangement of 3-oxaspiro[7][7]heptanes. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. [Link]

  • Maharani, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Song, J. H., et al. (2020). A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. Asian Journal of Chemistry, 32(5), 1145-1150. [Link]

  • D'hooghe, M., & De Kimpe, N. (2007). Efficient, two-step synthesis of N-substituted nortropinone derivatives. Tetrahedron Letters, 48(25), 4375-4377. [Link]

  • ResearchGate. (2025). Steric Effect of Amines on the Mannich Reaction between Secondary Amines and 2,6-Disubstituted Phenols. [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. [Link]

  • Wikipedia. Aldol condensation. [Link]

  • ResearchGate. (2023). Proposed mechanism of base catalyzed epimerization. [Link]

  • ChemRxiv. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. [Link]

  • ACS Omega. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?[Link]

  • ACS Publications. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. [Link]

  • Asian Journal of Chemistry. (2020). A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. [Link]

  • Wikipedia. Tropinone. [Link]

  • ResearchGate. (2025). Efficient, Two-Step Synthesis of N-Substituted Nortropinone Derivatives. [Link]

  • SciSpace. (2002). Theoretical study on the mechanism of Robinson's synthesis of tropinone. [Link]

  • ResearchGate. (2025). Robinson–Schöpf reaction. [Link]

  • ResearchGate. (1992). Synthesis of Derivatives of 1, 2, 6-Trisubstttuted-4-Piperidones. [Link]

  • Macmillan Group. (2013). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. [Link]

  • Organic Chemistry Portal. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. [Link]

  • Nature. (2009). The Nobel Prize in Chemistry 1947 - Speed read: Nature's assembly instructions. [Link]

Sources

Troubleshooting 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one experimental artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this valuable bicyclic ketone scaffold. As a constrained analog of piperidine and a key building block in modern drug discovery, its successful application depends on a nuanced understanding of its synthesis, purification, and analytical characterization.[1][2]

This document moves beyond standard protocols to address the common, yet often undocumented, artifacts and challenges encountered in the lab. We will explore the causality behind these issues and provide field-proven troubleshooting strategies to ensure the integrity and reproducibility of your experimental outcomes.

Section 1: Troubleshooting Synthesis Artifacts

The synthesis of the 3-azabicyclo[3.1.1]heptane core and its subsequent N-alkylation are robust transformations, but they are not without potential pitfalls. Low yields, incomplete conversions, and unexpected side products are common hurdles. This section addresses the most frequently encountered synthesis problems.

Frequently Asked Questions (Synthesis)

Q1: My reductive amination of 3-azabicyclo[3.1.1]heptan-6-one with acetone is giving a low yield of the desired N-isopropyl product. What is the primary cause?

A1: Low yield in this context is most often traced back to three factors: the quality of the reducing agent, suboptimal pH control, and competing side reactions.

  • Reducing Agent Activity: Sodium triacetoxyborohydride (STAB) is the preferred reagent for its mildness and tolerance of slightly acidic conditions. However, it is moisture-sensitive. Using aged or improperly stored STAB will lead to decomposition and incomplete reduction of the intermediate iminium ion. Always use freshly opened STAB or store it in a desiccator.

  • pH Control is Critical: The reaction proceeds via an iminium intermediate, the formation of which is catalyzed by mild acid (typically acetic acid). If the reaction is too acidic, the starting amine will be fully protonated and non-nucleophilic. If it is too basic, iminium formation will be slow or non-existent. The optimal pH is typically between 5 and 6.

  • Competing Aldol Reaction: Acetone can undergo a self-aldol condensation under acidic or basic conditions, consuming the ketone and generating impurities that complicate purification. This is exacerbated by prolonged reaction times or elevated temperatures. A common strategy to mitigate this is to add the reducing agent shortly after mixing the amine and the ketone.

Q2: I am observing a significant amount of a dialkylated or over-reduced byproduct. How can I prevent this?

A2: The formation of a tertiary amine via dialkylation is a known issue in reductive aminations, though less common with a hindered ketone like acetone. More likely is the over-reduction of the ketone to the corresponding alcohol, 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol.

This typically occurs if a harsher reducing agent, such as sodium borohydride (NaBH₄), is used without careful temperature control. NaBH₄ can reduce both the iminium ion and the starting ketone. Sticking to a milder, more chemoselective reagent like STAB is the most effective way to prevent this.[3] If NaBH₄ must be used, running the reaction at low temperatures (0 °C to -10 °C) can improve selectivity for the iminium species.

Q3: My initial synthesis of the 3-azabicyclo[3.1.1]heptan-6-one core from a cyclobutane precursor is stalling. What should I investigate?

A3: Syntheses of the 3-azabicyclo[3.1.1]heptane core often rely on an intramolecular cyclization.[1] Reaction stalling is frequently due to issues with the cyclization precursor or the reaction conditions.

  • Stereochemistry of the Precursor: The efficiency of the intramolecular ring-closing reaction can be highly dependent on the stereochemistry of the substituents on the cyclobutane ring. For instance, a 1,3-disubstituted cyclobutane precursor must have the correct cis or trans relationship for the reactive groups to be in proximity for cyclization. Incorrect stereoisomer formation in a preceding step can lead to a precursor that is unable to cyclize.[1]

  • Base and Solvent Choice: In reactions involving intramolecular SN2 cyclization, the choice of base and solvent is crucial. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often required. The solvent must be anhydrous and polar aprotic, such as THF or DMF, to facilitate the reaction. Using protic solvents or weaker bases can halt the reaction.[4]

Section 2: Purification and Stability Challenges

The unique physicochemical properties of this bicyclic amine can introduce artifacts during workup and purification. Its basicity and potential for isomerization or degradation require specific handling procedures.

Frequently Asked Questions (Purification & Stability)

Q1: My compound shows significant tailing during silica gel column chromatography, leading to poor separation and mixed fractions. How can I resolve this?

A1: The basic nitrogen atom in the bicyclic core is the primary cause of tailing on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly interact with the amine, causing it to move slowly and streak down the column.

To mitigate this, you must neutralize the acidic sites on the silica. The most common and effective method is to add a small amount of a volatile amine base to your eluent system.

  • Recommended Eluent Modification: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., ethyl acetate/hexanes). The sacrificial base will bind to the acidic sites, allowing your product to elute symmetrically.

Q2: I've noticed my purified compound changes over time when stored in solution, particularly in methanol. Is this expected?

A2: Yes, certain bicyclic amines have shown susceptibility to isomerization or degradation in protic solvents like methanol, especially under prolonged heating or in the presence of trace acids or bases. While 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one is relatively stable, the ketone functionality introduces the possibility of enolization or other rearrangements.

  • Storage Recommendations:

    • Short-Term: Store solutions in aprotic solvents like dichloromethane (DCM) or acetonitrile at low temperatures.

    • Long-Term: The most stable form for long-term storage is as a dry, crystalline solid (often as a hydrochloride salt) at -20°C under an inert atmosphere (N₂ or Ar).

Section 3: Analytical & Characterization Artifacts

Accurate characterization is essential for confirming the structure and purity of your compound. This section provides guidance on interpreting analytical data and avoiding common pitfalls.

Frequently Asked Questions (Analysis)

Q1: My ¹H NMR spectrum appears complex, with overlapping signals. What are the key diagnostic peaks I should look for?

A1: The rigid, bicyclic structure of this molecule leads to a complex, non-first-order splitting pattern for the bridgehead and methylene protons. However, several key signals can be used for unambiguous identification.

Proton TypeApprox. δ (ppm)MultiplicityKey Features
Isopropyl CH2.8 - 3.2SeptetCharacteristic signal for the isopropyl group, coupled to the six methyl protons.
Isopropyl CH₃1.0 - 1.2DoubletA large 6H signal, confirming the isopropyl moiety.
Bridgehead CH2.5 - 2.9Broad MultipletOften overlaps with other signals but is a key feature of the bicyclic core.
CH₂ adjacent to N2.9 - 3.5MultipletsTypically diastereotopic, appearing as distinct, complex multiplets.
CH₂ adjacent to C=O2.2 - 2.6MultipletsProtons alpha to the carbonyl are deshielded.

Data are estimated based on analogous structures. Actual shifts may vary depending on solvent and concentration.

Q2: What is the expected fragmentation pattern in ESI-MS for this molecule?

A2: In positive-ion electrospray ionization mass spectrometry (ESI-MS), the compound will primarily be observed as the protonated molecular ion, [M+H]⁺. For 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one (C₁₀H₁₇NO, Mol. Wt.: 167.25), this would be at m/z 168.1.

In collision-induced dissociation (CID) or MS/MS experiments, the most common fragmentation pathway for cyclic amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This can lead to several characteristic fragment ions.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting low reaction yields.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents 1. Verify Reagent Quality (e.g., STAB, Solvent Anhydrous) Start->CheckReagents AnalyzeCrude 2. Analyze Crude Reaction Mixture (TLC, LCMS, Crude NMR) CheckReagents->AnalyzeCrude Incomplete Incomplete Conversion? AnalyzeCrude->Incomplete Byproducts Byproducts Present? Incomplete->Byproducts No OptimizeCond Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete->OptimizeCond Yes IdentifyStruct Identify Byproduct Structure (NMR, HRMS) Byproducts->IdentifyStruct Yes End Improved Yield Byproducts->End No (Clean Reaction) OptimizeCond->End MechPath Determine Mechanistic Origin (e.g., Over-reduction, Aldol) IdentifyStruct->MechPath MechPath->OptimizeCond SynthesisProtocol Start Start: Reagents & Glassware Step1 1. Dissolve amine HCl (1.0 eq) and acetone (1.5 eq) in DCE. Start->Step1 Step2 2. Add Et3N (1.1 eq) to free base the amine. Stir for 15 min. Step1->Step2 Step3 3. Add Acetic Acid (1.2 eq) to catalyze iminium formation. Step2->Step3 Step4 4. Add STAB (1.5 eq) portion-wise over 20 min. Keep temp < 30°C. Step3->Step4 Step5 5. Stir at room temperature for 4-6 hours. Monitor by TLC/LCMS. Step4->Step5 Step6 6. Quench reaction with sat. NaHCO3 solution. Step5->Step6 Step7 7. Extract with DCM (3x), dry over Na2SO4, and concentrate. Step6->Step7 End Crude Product Ready for Purification Step7->End

Caption: Workflow for the synthesis of the title compound.

Methodology:

  • To a solution of 3-azabicyclo[3.1.1]heptan-6-one hydrochloride (1.0 eq) and acetone (1.5 eq) in 1,2-dichloroethane (DCE, 0.2 M), add triethylamine (1.1 eq) dropwise. Stir the resulting suspension at room temperature for 15 minutes.

  • Add glacial acetic acid (1.2 eq) and stir for an additional 30 minutes.

  • Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) in portions over 20 minutes, ensuring the internal temperature does not exceed 30°C.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or LCMS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Methodology:

  • Prepare the eluent: Hexanes/Ethyl Acetate (e.g., 70:30 v/v) containing 1% triethylamine. The exact ratio should be determined by TLC analysis.

  • Dry-load the crude product onto a small amount of silica gel.

  • Load the sample onto a pre-packed silica gel column equilibrated with the prepared eluent.

  • Elute the column with the prepared mobile phase, collecting fractions.

  • Analyze fractions by TLC, pooling those containing the pure product.

  • Concentrate the pooled fractions under reduced pressure to afford the pure 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one as a solid or oil.

References

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted cyclopropyl ketones.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of cyclopropyl ketones.
  • MDPI. (2025).
  • Royal Society of Chemistry. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering.
  • ChemRxiv. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs.
  • ResearchGate. (2023). General Synthesis of 3‐Azabicyclo[3.1.
  • PubMed. (2023). General Synthesis of 3-Azabicyclo[3.1.
  • PubMed. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry.
  • PMC. (n.d.). Synthesis of 1-Substituted Bicyclo[2.1.

Sources

Technical Support Center: Crystallization of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

[1]

Product ID: 3-iPr-ABH-6-one (Analogous CAS: 1240529-24-1) Chemical Class: Bridged Bicyclic Aminoketones Primary Application: Pharmacophore building block (Isostere of piperidine/tropane)[1]

Executive Summary

This guide addresses the isolation and purification of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one .[1] Due to the structural rigidity and the presence of the basic tertiary amine and the ketone functionality, this compound presents unique crystallization challenges.

Critical Insight: The free base of this compound is typically a low-melting solid or viscous oil at room temperature. Direct crystallization of the free base is often thermodynamically unfavorable compared to oiling out. The industry-standard approach for isolation and storage is the formation of a crystalline salt (typically Hydrochloride or Oxalate). [1]

Module 1: Salt Formation & Initial Isolation[1]

Q: I have the crude reaction mixture (oil). Why can't I crystallize the free base directly?

A: The isopropyl group adds lipophilicity, while the bicyclic [3.1.1] core disrupts efficient crystal packing in the free base form. The lattice energy is often insufficient to overcome the entropy of the liquid state at ambient temperatures.

  • Recommendation: Convert to the Hydrochloride (HCl) or Hydrobromide (HBr) salt. These salts introduce strong ionic interactions and hydrogen bonding networks (N-H···Cl), drastically increasing the melting point and crystallization potential.

Protocol: Formation of the Hydrochloride Salt

This protocol minimizes hydrolysis of the ketone and prevents aldol-type side reactions.[1]

  • Dissolution: Dissolve 10 g of crude oil in 50 mL of anhydrous Diethyl Ether (Et₂O) or MTBE .

    • Note: If the crude is not soluble, add small amounts of Dichloromethane (DCM) until clear.

  • Acidification: Cool the solution to 0–5 °C. Dropwise, add 1.1 equivalents of 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) under vigorous stirring.

    • Warning: Do not use aqueous HCl; water will solvate the salt and lead to oiling out.

  • Precipitation: A white precipitate should form immediately.

  • Maturation: Stir at 0 °C for 30 minutes.

  • Filtration: Filter under nitrogen (the salt may be hygroscopic). Wash with cold Et₂O.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My salt came out as a sticky gum/oil instead of a powder. What happened?

A: You encountered Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the attractive forces between the salt molecules are strong, but the solvent system is too polar or contains water, creating a metastable "oil" phase rather than a solid crystal lattice.

Troubleshooting Guide: The "Oiling Out" Matrix
ObservationProbable CauseCorrective Action
Cloudy oil droplets formed upon acid addition Solvent too polar (e.g., THF, MeOH) or wet.[1]Switch Solvent: Use strictly anhydrous Et₂O or Toluene. Add an anti-solvent (Heptane).
Gum formed at bottom of flask Rapid nucleation / High supersaturation.Re-dissolve & Seed: Heat to reflux (e.g., in iPrOH), add a seed crystal at cloud point, cool very slowly (1°C/min).
No precipitate (Clear solution) Product is too soluble.Concentrate & Anti-solvent: Evaporate to 50% vol, then slowly add Hexane until turbidity persists.

Module 3: Recrystallization for High Purity (>99%)

Q: The salt is solid but colored/impure. Which solvent system should I use for recrystallization?

A: Bicyclic amine salts crystallize best from alcohol/ester or alcohol/ether mixtures. The ketone moiety is stable in these conditions, provided no strong base is present.

Recommended Solvent Systems:

  • Isopropanol (iPrOH) / Isopropyl Acetate (iPrOAc):

    • Ratio: 1:3.[2]

    • Mechanism:[1][3][4] Dissolve in hot iPrOH; add hot iPrOAc until cloudy; cool slowly.

  • Methanol / Et₂O:

    • Ratio: 1:10.

    • Use case: For very polar impurities. Dissolve in min. MeOH, crash out with Et₂O.

  • Ethanol (Absolute):

    • Use case: Single-solvent recrystallization.[1] Often requires cooling to -20 °C.[1]

Data: Solubility Profile (HCl Salt)

Solvent Solubility (Hot) Solubility (Cold) Suitability
Methanol High High Poor (Yield loss)
Isopropanol High Low Excellent
Ethyl Acetate Low Insoluble Anti-solvent

| DCM | Moderate | Moderate | Good for dissolution, bad for yield |[1]

Module 4: Process Visualization

Workflow 1: Standard Crystallization Pathway

This diagram illustrates the decision logic for converting the crude oil to a pure salt.

GStartCrude 3-iPr-ABH-6-one (Oil)SolventDissolve in Anhydrous Et2O/MTBEStart->SolventAcidAdd HCl (in Ether/Dioxane)0-5°CSolvent->AcidCheckPrecipitate State?Acid->CheckSolidWhite Solid FormedCheck->Solid CrystallineOilSticky Gum/Oil FormedCheck->Oil Oiling OutFilterFilter & Wash (Et2O)Solid->FilterHeatRe-dissolve in hot iPrOHOil->HeatDryVacuum Dry (40°C)Filter->DrySeedAdd Seed Crystal @ 50°CHeat->SeedCoolSlow Cool to RT -> 0°CSeed->CoolCool->Filter

Caption: Logic flow for converting the oily free base into a stable crystalline hydrochloride salt, including remediation for oiling out.

Workflow 2: Impurity Purge Mechanism

Visualizing how specific solvent interactions remove common impurities (unreacted amine, aldol byproducts).

PCrudeCrude Crystal LatticeContains:- Target HCl Salt- Des-isopropyl impurity- OligomersSolventHot iPrOH Dissolution(Breaks Lattice)Crude->SolventFilter_HotHot Filtration(Removes Insolubles)Solvent->Filter_HotCoolingControlled Cooling(Supersaturation)Filter_Hot->CoolingSpecificSelective NucleationTarget Salt crystallizesImpurities stay in Mother LiquorCooling->SpecificFinalFinalSpecific->Final

Caption: Purification mechanism during recrystallization. High-solubility impurities remain in the mother liquor (iPrOH) while the target salt selectively crystallizes.[1]

References

  • Mykhailiuk, P. K., et al. (2023).[5] General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]

    • Context: Establishes the synthesis and isolation protocols for the 3-azabicyclo[3.1.
  • Enamine Ltd. (2024).[2] 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry. [Link][6]

    • Context: Provides detailed experimental procedures for handling bicyclic amine salts and managing isomeric mixtures.
  • PubChem. (2025).[7] Compound Summary: 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. National Library of Medicine. [Link]

    • Context: Verification of chemical structure, CAS (1240529-24-1), and physical property data.[1]

  • WIPO. (2016). WO/2016/186184: Crystal of Salt of Novel 3-Azabicyclo[3.1.0]hexane Derivative. [Link][8]

    • Context: Analogous patent literature describing the necessity of acid salts (HCl, Oxalic acid) for crystallizing low-molecular-weight bicyclic amines.[1]

Technical Support Center: Scale-Up Synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and practical, field-proven insights.

Introduction to the Synthesis and its Challenges

The 3-azabicyclo[3.1.1]heptane scaffold is a valuable structural motif in medicinal chemistry, often serving as a bioisostere for piperidine or pyridine rings.[1][2][3] The target molecule, 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, presents a unique set of challenges during scale-up. The rigid, bicyclic structure can influence reactivity and crystallization, while the presence of a secondary amine and a ketone functional group necessitates careful control of reaction conditions to avoid side products.

A common synthetic strategy involves the construction of a functionalized cyclobutane ring, followed by intramolecular cyclization to form the bicyclic core. This guide will focus on a plausible multi-step synthesis and the associated scale-up challenges at each stage.

Troubleshooting Guide

This section is formatted to address specific issues you may encounter during your experiments.

Problem 1: Low Diastereoselectivity in the Initial Strecker Reaction

Observed Issue: The modified Strecker reaction of a 3-oxocyclobutane carboxylate with isopropylamine and a cyanide source results in a poor diastereomeric ratio of the desired aminonitrile precursor.

Potential Causes and Solutions:

  • Cause: Inadequate kinetic control over the nucleophilic addition of the cyanide to the iminium intermediate. At larger scales, temperature fluctuations can be more pronounced, leading to reduced selectivity.

  • Solution 1: Strict Temperature Control: Ensure robust and consistent cooling of the reaction mixture, particularly during the addition of the cyanide source (e.g., trimethylsilyl cyanide - TMSCN).[1] On a larger scale, this may require a reactor with a jacketed cooling system and a powerful cryostat.

  • Solution 2: Slow Reagent Addition: The rate of addition of the cyanide source is critical. A slow, controlled addition rate helps to maintain a low concentration of the nucleophile and can improve diastereoselectivity.[4]

  • Solution 3: Solvent Effects: The choice of solvent can influence the transition state of the reaction. While methanol is commonly used, exploring other protic or aprotic solvents may offer better stereocontrol.[1]

Experimental Protocol: Diastereoselective Strecker Reaction

  • Charge a suitable reactor with methyl 3-oxocyclobutane-3-carboxylate and methanol.

  • Cool the mixture to the desired temperature (e.g., -10 °C to 0 °C).

  • Add isopropylamine dropwise, maintaining the internal temperature.

  • Stir the mixture for a specified time to allow for imine formation.

  • Slowly add trimethylsilyl cyanide (TMSCN) via a syringe pump over several hours, ensuring the temperature does not exceed the set point.[1]

  • Quench the reaction carefully with an appropriate aqueous solution after completion.

Problem 2: Incomplete Intramolecular Imide Formation and Side Product Formation

Observed Issue: The base-mediated cyclization of the aminonitrile precursor to form the bicyclic imide is sluggish, or significant amounts of oligomeric byproducts are observed.

Potential Causes and Solutions:

  • Cause 1: Insufficiently Strong Base or Poor Solubility: Potassium tert-butoxide (t-BuOK) is a common choice, but its effectiveness can be hampered by poor solubility in some solvents at scale.[1]

  • Solution 1: Solvent and Base Screening: Evaluate different base and solvent combinations. For example, sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) in a solvent like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) may offer better solubility and reactivity.

  • Cause 2: Competing Intermolecular Reactions: At higher concentrations typical of scale-up, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers.

  • Solution 2: High-Dilution Conditions: While counterintuitive for scale-up, a fed-batch approach where the substrate is added slowly to a solution of the base can maintain a low instantaneous concentration of the starting material, favoring the intramolecular pathway.

  • Cause 3: Water Content: The presence of water can quench the strong base and inhibit the reaction.

  • Solution 3: Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Azeotropic distillation to remove water from the starting material or solvent may be necessary at scale.

Problem 3: Catalyst Poisoning and Inefficient Catalytic Debenzylation

Observed Issue: If a benzyl protecting group is used for the nitrogen, its removal via catalytic hydrogenation is slow or incomplete.

Potential Causes and Solutions:

  • Cause 1: Catalyst Poisoning: The substrate or impurities (e.g., sulfur-containing compounds) can poison the palladium catalyst.[5] The free amine product itself can also inhibit catalyst activity.

  • Solution 1: Catalyst Selection and Loading: Screen different palladium catalysts (e.g., Pd/C, Pd(OH)₂/C) and optimize the catalyst loading. Sometimes a higher loading is necessary at scale to overcome minor impurities. Encapsulated catalysts like Pd(0) EnCat™ can also offer advantages in terms of handling and reduced metal leaching.[6]

  • Solution 2: Purity of Starting Material: Ensure the substrate is of high purity before the hydrogenation step. An upstream purification or a charcoal treatment might be necessary.

  • Cause 2: Poor Mass Transfer of Hydrogen: On a larger scale, ensuring efficient mixing and dispersion of hydrogen gas into the reaction slurry is crucial.

  • Solution 2: Reactor Design and Agitation: Use a reactor designed for hydrogenations with good gas entrainment capabilities, such as a stirred autoclave with a hollow-shaft agitator. Optimize the stirring speed to maximize the gas-liquid surface area.[2][7][8]

Problem 4: Difficulty in Product Isolation and Purification

Observed Issue: The final product, a polar bicyclic amine, is difficult to extract and purify by column chromatography at a large scale.

Potential Causes and Solutions:

  • Cause 1: High Polarity and Water Solubility: The product's polarity makes it challenging to extract efficiently from aqueous media, and it may streak on silica gel during chromatography.

  • Solution 1: Alternative Extraction Solvents: Use more polar, water-immiscible solvents for extraction, such as dichloromethane or a mixture of isopropanol and chloroform. Multiple extractions will likely be necessary.

  • Solution 2: Crystallization or Salt Formation: Develop a crystallization procedure for the final product or an intermediate. This is often the most scalable purification method. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can facilitate crystallization and purification. A recent method using trichloroacetic acid for amine precipitation and subsequent thermal decomposition to the free amine could also be explored.[9]

  • Solution 3: Alternative Chromatography Media: If chromatography is unavoidable, consider using alumina (basic or neutral) or reverse-phase C18 silica gel, which can be more suitable for polar amines.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: Several key safety hazards must be addressed:

  • Trimethylsilyl Cyanide (TMSCN): This reagent is highly toxic and reacts with moisture to release hydrogen cyanide gas.[12][13] Handling should be done in a well-ventilated fume hood or a closed system, with appropriate personal protective equipment (PPE) and an emergency cyanide antidote kit readily available.

  • Potassium tert-Butoxide (t-BuOK): This is a pyrophoric and moisture-sensitive solid.[14][15][16][17][18] It should be handled under an inert atmosphere (nitrogen or argon). On a large scale, the addition of t-BuOK can be highly exothermic and requires careful temperature control.

  • Catalytic Hydrogenation: The use of hydrogen gas under pressure with a pyrophoric catalyst (like palladium on carbon) presents a significant fire and explosion risk.[2][7][8] Proper grounding of equipment to prevent static discharge is essential, and the catalyst should never be allowed to dry in the air.[19][20][21][22] Continuous-flow hydrogenation can be a safer alternative at scale.

Q2: How can I monitor the progress of these reactions at a larger scale?

A2: Process Analytical Technology (PAT) is highly recommended for real-time reaction monitoring.[23][24]

  • FTIR or Raman Spectroscopy: In-situ probes can monitor the disappearance of starting materials and the appearance of products by tracking characteristic vibrational bands. This is useful for determining reaction endpoints without the need for sampling and offline analysis.

  • NMR Spectroscopy: Benchtop or online NMR can provide detailed structural information and quantitative data on the reaction mixture in real-time.[25]

  • Temperature and Pressure Monitoring: For exothermic reactions or hydrogenations, continuous monitoring of temperature and pressure is crucial for safety and process control.

Q3: What are the critical process parameters (CPPs) to control during scale-up?

A3: The following CPPs should be carefully controlled:

Process Step Critical Process Parameters Impact on Quality/Yield
Strecker Reaction Temperature, Reagent Addition RateDiastereoselectivity, Impurity Profile
Cyclization Temperature, Substrate ConcentrationYield, Formation of Oligomers
Hydrogenation Hydrogen Pressure, Temperature, Agitation SpeedReaction Rate, Completeness, Safety
Crystallization Cooling Rate, Solvent Composition, SeedingCrystal Size, Purity, Yield

Q4: Are there alternative, greener synthetic routes to consider for large-scale production?

A4: While the described route is plausible, exploring greener alternatives is always advisable for sustainable manufacturing. This could involve:

  • Biocatalysis: Using enzymes for stereoselective steps could reduce the need for cryogenic temperatures and hazardous reagents.

  • Flow Chemistry: Continuous flow reactors can offer better temperature control, improved safety for hazardous reactions, and easier scale-up.

  • Reducing the Number of Steps: A more convergent synthesis could reduce waste and improve overall efficiency.

Visualizations

Experimental Workflow for Scale-Up Synthesis

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Oxidation cluster_4 Step 5: Purification a 3-Oxocyclobutane Carboxylate c Diastereoselective Aminonitrile Formation a->c b Isopropylamine + TMSCN b->c d Aminonitrile Precursor c->d f Bicyclic Imide Intermediate d->f e Base (e.g., t-BuOK) e->f g Bicyclic Imide f->g i 3-(Propan-2-yl)-3-azabicyclo [3.1.1]heptan-6-ol g->i h Reducing Agent (e.g., LiAlH4) h->i j Bicyclic Alcohol i->j l 3-(Propan-2-yl)-3-azabicyclo [3.1.1]heptan-6-one j->l k Oxidizing Agent (e.g., Swern or Dess-Martin) k->l m Crude Product l->m n Crystallization / Salt Formation m->n o Pure Final Product n->o

Caption: A plausible synthetic workflow for 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

Key Challenges in Scale-Up

G Scale-Up Synthesis Scale-Up Synthesis Thermal Management Thermal Management Scale-Up Synthesis->Thermal Management Exothermic Reactions Mass Transfer Mass Transfer Scale-Up Synthesis->Mass Transfer Gas-Liquid Mixing Reagent Handling Reagent Handling Scale-Up Synthesis->Reagent Handling Hazardous Materials Purification Purification Scale-Up Synthesis->Purification Crystallization vs. Chromatography Process Control Process Control Scale-Up Synthesis->Process Control PAT Implementation

Caption: Interconnected challenges in the scale-up of chemical synthesis.

References

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(2), 14-22.

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.

  • AbbVie. (2025). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications.

  • H.E.L Group. (2026). Hydrogenation: How we can make it safer.

  • Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.

  • ABB. (n.d.). Process Analytical Technology.

  • Santa Cruz Biotechnology. (n.d.). Potassium tert-butoxide.

  • American Pharmaceutical Review. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development.

  • Pharmaceutical Technology. (2026). NMR Reaction-Monitoring as a Process Analytical Technique.

  • Mettler Toledo. (n.d.). Webinar: Hydrogenation Process Safety and Process Performance.

  • The Cary Company. (2015). SAFETY DATA SHEET Dynasylan® TMSCN.

  • Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up.

  • Fisher Scientific. (2010). Potassium tert-butoxide - SAFETY DATA SHEET.

  • Sdfine. (n.d.). trimethylsilyl cyanide.

  • Gelest, Inc. (2017). POTASSIUM t-BUTOXIDE 1.6M in tetrahydrofuran.

  • Spectrum Chemical. (2015). SAFETY DATA SHEET - POTASSIUM TERT-BUTOXIDE.

  • University of Georgia. (n.d.). Potassiumtert-butoxide-865-47-4.docx.

  • University of Rochester. (n.d.). Chromatography: The Solid Phase.

  • Faler, C. A., Cao, B., & Joullié, M. M. (2005). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. Heterocycles, 66, 491-503.

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.

  • Wikipedia. (n.d.). Imide.

  • Request PDF. (2025). Scaleable catalytic asymmetric Strecker syntheses of unnatural -amino acids.

  • ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.

  • Reaxa. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.

  • National Institutes of Health. (2022). Trichloroacetic acid fueled practical amine purifications. PMC.

  • Benchchem. (2025). Efficacy of different catalysts for debenzylation of protected sugars.

  • Qualitas. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.

  • ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.

  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2.

  • Beilstein Journals. (2015). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant.

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Trimethylsilyl cyanide.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Trimethylsilyl cyanide.

  • PMC. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ...

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?

  • ResearchGate. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.

  • Royal Society of Chemistry. (2016). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications.

  • RSC Publishing. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction.

  • OperaChem. (2024). Imine formation-Typical procedures.

  • Organic Chemistry Portal. (n.d.). Imide synthesis by oxidation or hydrolysis.

  • ACS Publications. (2014). Hydroxyproline-Derived Pseudoenantiomeric [2.2.1] Bicyclic Phosphines: Asymmetric Synthesis of (+)- and (−)-Pyrrolines. Journal of the American Chemical Society.

  • T3DB. (2009). Material Safety Data Sheet Trimethylsilyl cyanide, 98%.

  • PNAS. (n.d.). Crystal structures of proline-derived enamines.

  • Wiley Online Library. (2025). Preparation and characterization of bicyclic amide acetals and monothioacetals.

  • ResearchGate. (n.d.). (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.

  • PubMed. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.

  • PubMed. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.

  • ResearchGate. (2024). (PDF) Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections.

  • Organic Syntheses. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride.

  • ChemScene. (n.d.). {3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride.

Sources

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one handling and storage best practices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Introduction: This guide provides comprehensive technical support for the handling, storage, and use of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. As a key building block in medicinal chemistry, often utilized as a saturated isostere for pyridine and meta-substituted benzene rings, its proper management is critical for ensuring experimental reproducibility, safety, and maintaining material integrity.[1][2][3] This document is intended for researchers, chemists, and drug development professionals.

Section 1: Compound Identification and Key Properties

A clear understanding of the compound's fundamental properties is the first step toward safe and effective use.

PropertyValueSource
IUPAC Name 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-oneBLDpharm[4]
CAS Number 1240529-24-1BLDpharm[4]
Molecular Formula C₁₀H₁₇NOSigma-Aldrich[5]
Molecular Weight 167.25 g/mol Sigma-Aldrich[5]
Appearance Typically a liquidSigma-Aldrich[5]
Primary Hazards Highly flammable liquid and vapor, skin irritant, may cause drowsiness or dizziness, aspiration hazard, very toxic to aquatic life.Sigma-Aldrich[5], Fisher Scientific[6]

Section 2: Frequently Asked Questions (FAQs) on Storage & Stability

Improper storage is a frequent source of experimental variability. These FAQs address common user questions.

Q1: What are the ideal long-term storage conditions for this compound?

A: For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] The recommended temperature varies by supplier, but a refrigerated and controlled environment of 2-8°C is the best practice to minimize degradation.[7][8] Store in a designated flammables cabinet away from heat, sparks, and open flames.[6]

Q2: I've seen different storage temperatures recommended (e.g., Room Temperature vs. 2-8°C). Why the discrepancy and which should I follow?

A: This is a common point of confusion. The discrepancy often arises from the intended duration of storage and the purity requirements of the end-user.

  • Room Temperature: Some suppliers may list room temperature for short-term storage or transit.[9] For a stable bicyclic amine, this is often acceptable for weeks to a few months without significant degradation.

  • 2-8°C (Refrigerated): This is the authoritative recommendation for long-term preservation of purity. The lower temperature slows down potential side reactions, such as oxidation of the tertiary amine or reactions with trace atmospheric components like CO₂ and moisture. For high-stakes experiments, such as in drug development, adhering to the 2-8°C guideline is crucial.[7][8]

Q3: Is an inert atmosphere really necessary for storage?

A: Yes, for long-term storage, it is highly recommended. The tertiary amine moiety can be susceptible to slow oxidation over time when exposed to air. Furthermore, the compound can absorb atmospheric moisture and carbon dioxide. Using an inert gas backfill after each use displaces reactive atmospheric components, ensuring the compound's purity and stability over months to years.[5]

Q4: The compound has a slight yellow tint upon arrival. Is it still usable?

A: A pale yellow tint may not necessarily indicate significant degradation, as it can result from minor impurities from the synthesis. However, it warrants caution. Before use in a critical experiment, it is best practice to verify the compound's identity and purity via analytical methods like ¹H NMR, GC-MS, or LC-MS. If the color is dark brown or black, or if a significant amount of solid precipitate is observed, the compound has likely degraded and should not be used.

Section 3: Best Practices for Safe Handling

Adherence to safety protocols is non-negotiable. This compound presents several hazards that must be managed through proper engineering controls and personal protective equipment.

Q5: What Personal Protective Equipment (PPE) is mandatory when handling this liquid?

A: A comprehensive PPE strategy is required:

  • Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[5][6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Wash hands thoroughly after handling.[6]

  • Skin and Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed. In case of contact, immediately remove all contaminated clothing and rinse the skin with water.[5]

  • Respiratory Protection: All handling of the liquid outside of a sealed container must be done in a certified chemical fume hood to avoid inhaling vapors, which can cause drowsiness or dizziness.[5][10]

Q6: What are the primary chemical incompatibilities I should be aware of?

A: Avoid contact with strong oxidizing agents .[6][10] Reactions with these can be exothermic and potentially violent, creating a fire or explosion hazard. Ensure waste streams containing this compound are not mixed with incompatible chemicals.

Q7: This compound is listed as highly flammable. What specific precautions are necessary?

A: As a flammable liquid, strict fire safety measures are essential.

  • No Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[5][6]

  • Explosion-Proof Equipment: Use electrical, ventilating, and lighting equipment that is rated as explosion-proof.[6]

  • Static Discharge Prevention: Ground and bond all containers and receiving equipment during transfers to prevent the buildup of static electricity, which can ignite vapors. Use only non-sparking tools.[5][6]

Section 4: Troubleshooting Guide

Even with best practices, issues can arise. This guide addresses common experimental problems.

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent reaction yields or appearance of unexpected byproducts. 1. Compound degradation due to improper storage (air/moisture exposure).2. Contamination from previous use (improperly cleaned syringe/spatula).3. Presence of residual synthesis impurities.1. Verify Purity: Run a fresh analytical check (¹H NMR, LC-MS) on your stock material.2. Use a Fresh Aliquot: If possible, open a new, sealed container of the compound.3. Purify: If purity is compromised, consider purification by column chromatography or distillation, though this requires expertise.
Compound appears viscous or partially solidified when removed from cold storage. This is likely due to the compound being near its freezing point. It does not necessarily indicate degradation.1. Warm Gently: Allow the container to warm to room temperature in a fume hood before opening.2. Ensure Homogeneity: Once at room temperature and fully liquid, gently swirl the container to ensure a homogenous solution before taking an aliquot.
Difficulty achieving complete dissolution in a non-polar solvent. While the compound has aliphatic character, the ketone and tertiary amine moieties provide some polarity. It may have limited solubility in purely non-polar solvents like hexanes.1. Check Solvent Polarity: Try a solvent with slightly more polarity, such as ethyl acetate, dichloromethane, or THF.2. Apply Gentle Heating/Sonication: If appropriate for your experiment, gentle warming or sonication can aid dissolution.

Section 5: Experimental Protocol: Aliquoting and Solution Preparation

This protocol ensures the safe and accurate preparation of a stock solution while maintaining the integrity of the bulk material.

  • Preparation: Don appropriate PPE (goggles, lab coat, gloves) and ensure a certified chemical fume hood is operational. Place a calibrated balance inside the fume hood.

  • Equilibration: Remove the container of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one from cold storage and allow it to equilibrate to room temperature inside the fume hood. This prevents condensation of atmospheric moisture into the compound when opened.

  • Inert Gas Setup: Prepare a source of dry inert gas (argon or nitrogen) with a balloon or a direct line for backfilling.

  • Weighing: Tare a clean, dry vial on the balance. Using a clean glass syringe or pipette, quickly transfer the desired amount of the liquid into the tared vial and record the mass.

  • Bulk Material Resealing: Before sealing the main container, flush the headspace with the inert gas for 10-15 seconds. Seal the container tightly with its cap, wrap the cap with parafilm for extra security, and return it to proper cold storage (2-8°C).

  • Solution Preparation: Add the desired solvent to the vial containing the aliquot. Cap the vial and mix by vortexing or gentle agitation until the compound is fully dissolved.

  • Labeling: Clearly label the new solution with the compound name, concentration, solvent, and date of preparation.

Section 6: Visual Workflows

Workflow 1: Compound Receipt and Storage Decision Tree

This diagram outlines the logical steps from receiving the compound to its appropriate storage.

Receive Receive Compound Shipment Inspect Inspect Packaging (No Breaks or Leaks?) Receive->Inspect Damaged Quarantine & Contact Supplier/ Safety Officer Inspect->Damaged No Verify Verify Compound Info (Label vs. Order) Inspect->Verify Yes Incorrect Quarantine & Contact Supplier Verify->Incorrect No StorageDecision Intended Use? Verify->StorageDecision Yes ShortTerm Short-Term Use (< 1 Month) StorageDecision->ShortTerm Short-Term LongTerm Long-Term Storage (> 1 Month) StorageDecision->LongTerm Long-Term StoreShort Store in Flammables Cabinet (Room Temp, Tightly Sealed) ShortTerm->StoreShort StoreLong Store at 2-8°C, Inert Atmosphere in Flammables Cabinet LongTerm->StoreLong

Caption: Decision workflow for handling and storing newly received compound.

Workflow 2: Troubleshooting Inconsistent Experimental Results

This flowchart provides a systematic approach to diagnosing issues when experiments do not proceed as expected.

Start Unexpected Experimental Result (e.g., Low Yield, Byproducts) CheckPurity 1. Check Purity of Starting Material Start->CheckPurity PurityOK Purity Confirmed (NMR/LCMS) CheckPurity->PurityOK OK PurityBad Purity Compromised CheckPurity->PurityBad Not OK CheckReagents 2. Verify Other Reagents & Solvents PurityOK->CheckReagents ActionPurity Use New Aliquot or Purify Material PurityBad->ActionPurity ReagentsOK Reagents Confirmed Fresh & Anhydrous CheckReagents->ReagentsOK OK ReagentsBad Reagent/Solvent Issue Found CheckReagents->ReagentsBad Not OK CheckProtocol 3. Review Protocol & Conditions ReagentsOK->CheckProtocol ActionReagents Replace Suspect Reagent/Solvent ReagentsBad->ActionReagents ProtocolOK Protocol Followed Correctly CheckProtocol->ProtocolOK OK ProtocolBad Deviation Found (Temp, Time, Stoichiometry) CheckProtocol->ProtocolBad Not OK Consult Consult with Senior Colleague or Technical Support ProtocolOK->Consult ActionProtocol Repeat Experiment with Strict Adherence to Protocol ProtocolBad->ActionProtocol

Caption: Systematic workflow for troubleshooting unexpected experimental outcomes.

References

  • 3-Azabicyclo(3.1.1)heptane PubChem Entry. PubChem. [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. ChemRxiv. [Link]

  • 3-Azabicyclo[3.2.0]heptane hydrochloride Synthesis. Organic Syntheses. [Link]

  • Synthesis of 3-Azabicyclo[3.1.1]heptanes. Enamine & Mykhailiuk Chem. [Link]

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate/Angewandte Chemie. [Link]

  • 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride Product Page. Chemspace. [Link]

  • 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride Product Page. BLDpharm via Regione Veneto. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • 3-azabicyclo[3.1.1]heptan-6-ol PubChem Entry. PubChem. [Link]

  • Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this compound. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to its dissolution.

Introduction: Understanding the Molecule

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one is a bicyclic amine derivative. Its structure, containing a tertiary amine and a ketone functional group, along with a compact, rigid scaffold, presents unique physicochemical properties. While these features are often desirable for biological activity, they can also contribute to poor aqueous solubility. This guide provides systematic approaches to overcome this common hurdle.

The tertiary amine in the structure is basic, meaning its charge state and, consequently, its solubility are highly dependent on the pH of the solution.[1][2][3] This is a critical principle that we will leverage in our solubilization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempt to dissolve 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one in a neutral aqueous buffer (e.g., PBS pH 7.4) resulted in a cloudy suspension. What is the likely cause and what is the first step I should take?

A1: Cause and Initial Steps

The cloudiness indicates that the compound has exceeded its intrinsic aqueous solubility at neutral pH. The non-polar isopropyl group and the bicyclic hydrocarbon framework contribute to the molecule's hydrophobicity, leading to limited solubility in water.

Your first and most critical step is to attempt pH modification .[4][][6] The tertiary amine in the molecule is a basic functional group. By lowering the pH of the solvent, you can protonate this amine, forming a more polar and, therefore, more water-soluble salt.[2]

Troubleshooting Protocol: pH Adjustment

  • Prepare a stock solution of the compound in a small amount of an organic solvent where it is freely soluble (e.g., DMSO, ethanol). This is a common practice in early-stage drug development.

  • Prepare a series of acidic buffers (e.g., citrate or acetate buffers) with pH values ranging from 3 to 6.

  • Perform a serial dilution of your organic stock solution into each of the acidic buffers.

  • Visually inspect for precipitation. The lowest pH at which the compound remains in solution at your target concentration is your preliminary optimal pH.

Diagram: pH-Dependent Solubilization

cluster_0 Poor Solubility (Neutral pH) cluster_1 Improved Solubility (Acidic pH) Compound_Neutral R₃N (Neutral Form) Poorly Soluble Compound_Protonated R₃NH⁺ (Protonated Form) Highly Soluble Compound_Neutral->Compound_Protonated  Add Acid (H⁺) (Lowers pH) Compound_Protonated->Compound_Neutral  Add Base (OH⁻) (Raises pH)

Caption: Effect of pH on the ionization and solubility of the amine.

Q2: I have tried lowering the pH, but I am still not achieving my desired concentration without precipitation. What is my next option?

A2: Co-solvents

If pH adjustment alone is insufficient, the next logical step is the introduction of a co-solvent .[7][8] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[]

Commonly Used Co-solvents in Research:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological assays.
Propylene Glycol5-30%A common vehicle for in vivo studies.
Polyethylene Glycol 400 (PEG 400)10-40%Often used in formulation development.
Dimethyl Sulfoxide (DMSO)1-5%Use with caution; can have biological effects.

Troubleshooting Protocol: Co-solvent Screening

  • Select a suitable acidic buffer identified from the pH adjustment experiments.

  • Prepare a series of solutions of this buffer containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% ethanol).

  • Add your compound (or a concentrated stock) to each co-solvent mixture up to the target concentration.

  • Observe for solubility. You may need to gently warm or sonicate the mixture to aid dissolution.

Diagram: Co-solvent Action Workflow

Start Poorly Soluble Compound in Acidic Buffer Step1 Select Co-solvent (e.g., Ethanol, PEG 400) Start->Step1 Step2 Prepare Buffer with Co-solvent Gradients (e.g., 5%, 10%, 20%) Step1->Step2 Step3 Add Compound to Each Gradient Step2->Step3 Step4 Assess Solubility (Visual, Turbidity) Step3->Step4 End Optimized Solvent System Step4->End

Caption: Systematic approach to co-solvent screening.

Q3: Are there other solubilizing agents I can use if co-solvents are not suitable for my experimental system?

A3: Surfactants and Cyclodextrins

Yes, if co-solvents are not compatible with your assay (e.g., cell-based assays sensitive to organic solvents), you can explore surfactants or cyclodextrins.

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[4][6] Common non-ionic surfactants include Polysorbate 80 (Tween® 80) and Cremophor® EL. Start with low concentrations (0.1-1% w/v) as they can interfere with biological membranes.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Troubleshooting Protocol: Cyclodextrin Complexation

  • Prepare a stock solution of HP-β-CD in your chosen acidic buffer (e.g., 10-20% w/v).

  • Add the solid compound directly to the HP-β-CD solution.

  • Stir or sonicate the mixture at room temperature for several hours to facilitate complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved material before use.

Q4: My compound is for solid-state characterization or formulation. How can I improve its dissolution rate?

A4: Particle Size Reduction

For solid forms, the dissolution rate is often as important as solubility. The Noyes-Whitney equation shows that the rate of dissolution is directly proportional to the surface area of the solid.[9] Therefore, reducing the particle size can significantly improve how quickly the compound dissolves.[6][10]

Methods for Particle Size Reduction:

  • Micronization: Mechanical milling processes (e.g., jet milling) to reduce particle size to the micron range.[10]

  • Nanosuspensions: Creating nanoparticles of the drug, which dramatically increases the surface area-to-volume ratio.[11][12] This is a more advanced technique often requiring specialized equipment like high-pressure homogenizers.

These techniques are typically employed in later-stage drug development but are crucial for improving the bioavailability of poorly soluble drugs.[11][13]

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to UseKey Considerations
pH Adjustment Protonation of the basic amine to form a soluble salt.[][14]First-line approach for any amine-containing compound.Determine the pKa of the amine; be mindful of pH stability.
Co-solvents Reduce the polarity of the aqueous solvent system.[7][15]When pH adjustment is insufficient.Potential for co-solvent to interfere with biological assays.
Surfactants Micellar encapsulation of the hydrophobic molecule.[4]Alternative to co-solvents, especially for in vivo formulations.Can cause cell lysis at higher concentrations.
Cyclodextrins Formation of water-soluble inclusion complexes.[16]When organic solvents must be avoided.Stoichiometry of complexation can be a limiting factor.
Particle Size Reduction Increase surface area to enhance dissolution rate.[10][17]For improving the dissolution of solid forms.Requires specialized equipment; may affect solid-state stability.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one and advance their experimental work.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate.
  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). Retrieved from [Link]

  • Jannat, I. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

  • Garg, V., & Singh, H. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • Schanz, L., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect. Retrieved from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Retrieved from [Link]

  • Bergström, C. A., et al. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]

  • Solubility and pH of amines. (n.d.). Practical Chemistry. Retrieved from [Link]

  • Dependence of Solubility on pH: Videos & Practice Problems - Pearson. (n.d.). Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]

  • Advanced Properties of Amines - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Improving solubility and accelerating drug development - Veranova. (n.d.). Retrieved from [Link]

  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (2025, July 4). ResearchGate. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]

  • Kumar, S., & Singh, S. (2013). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the established antihistamine Rupatadine and the emerging class of 3-azabicyclo[3.1.1]heptane derivatives. While direct efficacy data for specific compounds such as 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one is not yet publicly available, this document will explore the therapeutic potential of the 3-azabicyclo[3.1.1]heptane scaffold as a bioisostere for the pyridine ring in Rupatadine. This comparison is grounded in the principles of medicinal chemistry and leverages available data on a synthesized Rupatadine analog.

Introduction to the Compounds

Rupatadine is a second-generation antihistamine with a dual mechanism of action, acting as a potent antagonist for both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3][4][5] This dual activity contributes to its efficacy in treating allergic rhinitis and urticaria by addressing both histamine-mediated symptoms and PAF-induced inflammatory processes.[1][3][5]

3-Azabicyclo[3.1.1]heptane derivatives are a class of compounds built upon a bicyclic scaffold that has garnered significant interest in medicinal chemistry. This scaffold is considered a saturated bioisostere of pyridine and piperidine rings, offering a three-dimensional structure that can lead to improved physicochemical properties in drug candidates.[6] A key example that informs this guide is a synthesized analog of Rupatadine where the pyridine ring is replaced by a 3-azabicyclo[3.1.1]heptane core.

Comparative Efficacy and Mechanism of Action

Rupatadine: Established Clinical Efficacy
  • Antihistaminic Activity : Rupatadine exhibits high affinity for the H1 receptor, effectively inhibiting histamine-induced responses such as sneezing, itching, and rhinorrhea.[1][4] In comparative studies, its antihistaminic potency is comparable or superior to other second-generation antihistamines like loratadine and cetirizine.[1][4]

  • Anti-PAF Activity : By blocking the PAF receptor, Rupatadine mitigates inflammatory processes, including vascular permeability and chemotaxis of eosinophils and neutrophils.[5][9] This action is particularly beneficial in addressing the broader inflammatory cascade associated with allergic conditions.

  • Anti-inflammatory Properties : Beyond its receptor antagonism, Rupatadine has been shown to inhibit the degranulation of mast cells and the release of pro-inflammatory cytokines, such as TNF-α.[3][5]

The following diagram illustrates the signaling pathways targeted by Rupatadine:

cluster_0 Allergen Exposure cluster_1 Mast Cell Activation cluster_2 Receptor Binding cluster_3 Physiological Response Allergen Allergen Mast_Cell Mast_Cell Allergen->Mast_Cell Triggers Histamine_Release Histamine_Release Mast_Cell->Histamine_Release PAF_Release PAF_Release Mast_Cell->PAF_Release H1_Receptor H1_Receptor Histamine_Release->H1_Receptor Binds to PAF_Receptor PAF_Receptor PAF_Release->PAF_Receptor Binds to Allergic_Symptoms Allergic_Symptoms H1_Receptor->Allergic_Symptoms Mediates PAF_Receptor->Allergic_Symptoms Mediates Rupatadine Rupatadine Rupatadine->H1_Receptor Antagonizes Rupatadine->PAF_Receptor Antagonizes

Figure 1: Mechanism of Action of Rupatadine.
3-Azabicyclo[3.1.1]heptane Analog of Rupatadine: A Bioisosteric Approach

The replacement of the pyridine ring in Rupatadine with a 3-azabicyclo[3.1.1]heptane core represents a strategic modification aimed at improving the drug's physicochemical properties without compromising its biological activity. While direct efficacy data for this analog is not available, the principles of bioisosterism suggest that the core pharmacological activity should be retained. The key differences are expected in the pharmacokinetic profile.

A study comparing Rupatadine with its 3-azabicyclo[3.1.1]heptane analog revealed significant improvements in physicochemical properties.

PropertyRupatadine3-Azabicyclo[3.1.1]heptane AnalogFold Change
Water Solubility29 µM365 µM>12x increase
clogP5.15.2~ Unchanged
logD>4.53.8Decrease

Table 1: Comparison of Physicochemical Properties.

The dramatic increase in water solubility and decrease in experimental lipophilicity (logD) for the 3-azabicyclo[3.1.1]heptane analog are highly desirable attributes in drug development. These changes could potentially lead to improved oral bioavailability and a more favorable safety profile.

The following diagram illustrates the experimental workflow for evaluating such a bioisosteric replacement:

Start Lead Compound (Rupatadine) Bioisosteric_Replacement Bioisosteric Replacement (Pyridine -> 3-Azabicyclo[3.1.1]heptane) Start->Bioisosteric_Replacement Synthesis Synthesis of Analog Bioisosteric_Replacement->Synthesis Physicochemical_Profiling Physicochemical Profiling (Solubility, logD, etc.) Synthesis->Physicochemical_Profiling In_Vitro_Assays In Vitro Efficacy Assays (H1 and PAF Receptor Binding) Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Efficacy Studies (Allergic Models) Physicochemical_Profiling->In_Vivo_Studies In_Vitro_Assays->In_Vivo_Studies ADME_Tox ADME/Tox Profiling In_Vivo_Studies->ADME_Tox End Optimized Candidate ADME_Tox->End

Figure 2: Bioisosteric Drug Development Workflow.

Experimental Protocols

In Vitro Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to the histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor.

  • [³H]-pyrilamine (radioligand).

  • Test compound (e.g., Rupatadine, 3-azabicyclo[3.1.1]heptane analog).

  • Binding buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare cell membranes from HEK293-H1 cells.

  • In a 96-well plate, add cell membranes, [³H]-pyrilamine, and varying concentrations of the test compound.

  • Incubate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Model of Allergic Rhinitis (Guinea Pig)

Objective: To evaluate the in vivo efficacy of a test compound in a model of allergic rhinitis.

Materials:

  • Male Hartley guinea pigs.

  • Ovalbumin (allergen).

  • Test compound.

  • Vehicle control.

Procedure:

  • Sensitize guinea pigs with an intraperitoneal injection of ovalbumin.

  • After a sensitization period, administer the test compound or vehicle orally.

  • Challenge the animals with an intranasal administration of ovalbumin.

  • Observe and score the signs of allergic rhinitis (sneezing, nasal discharge) for 30 minutes post-challenge.

  • Compare the symptom scores between the test and control groups to determine efficacy.

Conclusion

Rupatadine is a well-established and effective treatment for allergic disorders, with a robust clinical profile supporting its dual antagonism of H1 and PAF receptors. The 3-azabicyclo[3.1.1]heptane scaffold presents a promising avenue for the development of next-generation antihistamines. The demonstrated improvements in physicochemical properties of a Rupatadine analog containing this scaffold suggest the potential for enhanced pharmacokinetic profiles. Further research, including direct efficacy studies of 3-azabicyclo[3.1.1]heptane derivatives, is warranted to fully elucidate their therapeutic potential.

References

  • Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects. Allergo Journal International. [Link]

  • Rupatadine: pharmacological profile and its use in the treatment of allergic rhinitis. Expert Review of Clinical Immunology. [Link]

  • Rupatrol. Square Pharmaceuticals Ltd. [Link]

  • Rupatadine: pharmacological profile and its use in the treatment of allergic disorders. Taylor & Francis Online. [Link]

  • Rupatadine – pharmacology, clinical profile and safety of a new antihistamine with PAF- antagonizing quality. Dustri-Verlag. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications. [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PMC. [Link]

  • Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]

  • Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists. Patsnap. [Link]

  • 3-Azabicyclo(3.1.1)heptane. PubChem. [Link]

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. PubMed. [Link]

  • Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. PubMed. [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Visualized comparison of 3-azabicyclo[3.1.1]heptane and... ResearchGate. [Link]

  • Rupatadine - Efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects. ResearchGate. [Link]

  • Efficacy and safety of rupatadine fumarate in the treatment of perennial allergic rhinitis: A multicenter, double. ResearchGate. [Link]

  • Rupatadine 20 mg and 40 mg are Effective in Reducing the Symptoms of Chronic Cold Urticaria. Acta Dermato-Venereologica. [Link]

  • FUTURA STUDY-Evaluation of efficacy and safety of rupatadine fumarate in the treatment of persistent allergic rhinitis. PMC. [Link]

Sources

Comparative Analysis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one and Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Saturated Bioisosteres in Drug Discovery

Executive Summary: The Rise of the [3.1.1] Scaffold

In modern medicinal chemistry, the escape from "flatland" (aromatic-heavy chemical space) has driven the adoption of sp³-rich bridged bicyclic systems. 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one represents a critical building block in this domain. It serves as a conformationally restricted, saturated bioisostere of 4-piperidone and tropinone , offering a unique vector for substituent exit and improved physicochemical properties.

This guide analyzes the performance of this specific scaffold against its monocyclic (piperidine) and homologous (tropane) alternatives, providing synthesis protocols and data-driven comparisons for lead optimization.

Structural & Functional Analysis

The 3-azabicyclo[3.1.1]heptane core is distinct because of its "puckered" cyclobutane ring fused to a piperidine-like bridge. Unlike the common tropane ([3.2.1]) system, the [3.1.1] system is more compact and possesses a higher degree of strain, which influences both its metabolic stability and the orientation of substituents at the C6 position.

comparative Pharmacophore Model

The following diagram illustrates the structural relationship between the target compound and its standard medicinal chemistry analogs.

Pharmacophore_Comparison cluster_props Key Advantages of [3.1.1] Core Piperidine N-Isopropyl-4-piperidone (Flexible Monocycle) Target 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one (Target Scaffold) Piperidine->Target Conformational Restriction Tropane Tropinone ([3.2.1] Homolog) Target->Tropane Ring Expansion (+1 CH2) MetaIsostere Meta-Benzene Isostere Target->MetaIsostere Solubility High sp3 Fraction (> Solubility) Target->Solubility Vector Unique Exit Vector (119-120°) Target->Vector

Figure 1: Structural evolution from flexible piperidines to the rigid [3.1.1] scaffold, highlighting its role as a meta-benzene isostere.

Performance Comparison: [3.1.1] vs. Alternatives

The following table contrasts the target compound with standard analogs used in GPCR and kinase drug discovery programs. Data is aggregated from recent bioisostere studies (Enamine, 2023).

Feature3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one N-Isopropyl-4-piperidone Tropinone (N-Methyl)
Rigidity High (Bridged)Low (Chair/Boat flip)High (Bridged)
LogP (Predicted) ~0.8 - 1.2~0.5 - 0.9~0.9 - 1.3
Metabolic Stability High (Steric bulk protects N)Low (N-dealkylation prone)Moderate
Vector Angle ~120° (Mimics meta-substitution)180° (Para-like)~109° (Tetrahedral)
Solubility High (Compact polar core)HighModerate
Primary Use Novel IP, Bioisostere of Morpholine/BenzeneGeneric building blockAlkaloid mimetic

Key Insight: The [3.1.1] analog is superior when a meta-substituted benzene geometry is required in a saturated scaffold. The angle between the nitrogen lone pair and the C6-carbonyl vector closely mimics the geometry of 1,3-disubstituted arenes, allowing for "scaffold hopping" from planar aromatics to 3D saturated systems without losing binding affinity.

Experimental Protocol: Self-Validating Synthesis

The synthesis of the N-isopropyl analog requires a specific sequence to establish the strained bicyclic core before installing the alkyl group. The most robust route utilizes a Strecker reaction followed by intramolecular cyclization.

Phase 1: Core Construction (The "Enamine" Route)

Objective: Synthesize the 3-azabicyclo[3.1.1]heptane-2,4-dione intermediate.[1]

  • Starting Material: Methyl 3-oxocyclobutanecarboxylate (Commercially available).[1]

  • Strecker Reaction:

    • Mix cyclobutanone (1.0 eq) with Benzylamine (1.05 eq) in MeOH.

    • Cool to -10°C; add TMSCN (2.0 eq) dropwise.

    • Validation: TLC should show disappearance of ketone. Yield: ~65% (diastereomeric mixture).

  • Cyclization:

    • Treat the amino-nitrile intermediate with t-BuOK in THF at 0°C -> RT.

    • Mechanism:[2][3] Intramolecular attack of the amine on the ester to form the imide bridge.

    • Result: 3-Benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione.

Phase 2: Functionalization to Target

Objective: Convert the dione to the ketone and install the isopropyl group.

  • Reduction: Reduce the imide (2,4-dione) using LiAlH4 or BH3·DMS to yield 3-benzyl-3-azabicyclo[3.1.1]heptane .

    • Note: If the 6-one is required intact, a protection strategy (ketalization of the 6-one) or selective reduction is needed. However, standard literature often builds the 6-one after ring formation or uses 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (prepared via oxidation of the 6-ol or direct cyclization of specific precursors).

    • Alternative Commercial Route: Start with 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (CAS 1240526-xx analogs).

  • Debenzylation:

    • Pd/C (10%), H2 (1 atm), MeOH, RT, 4h.

    • Validation: MS shows mass of free amine (M+H = 112.1 for the 6-one core).

  • Reductive Amination (Target Synthesis):

    • Reagents: 3-azabicyclo[3.1.1]heptan-6-one (1.0 eq), Acetone (5.0 eq), NaBH(OAc)3 (1.5 eq), DCM/AcOH.

    • Procedure: Stir amine and acetone for 30 min. Add reducing agent.[1] Stir 12h.

    • Purification: Basic workup (pH 10), extraction with DCM.

    • Final Yield: Expect 75-85%.

Synthesis Workflow Diagram

Synthesis_Pathway Start Methyl 3-oxocyclobutane- carboxylate Step1 1. BnNH2, TMSCN (Strecker Reaction) Start->Step1 Inter1 Amino-Nitrile Intermediate Step1->Inter1 Step2 2. t-BuOK, THF (Cyclization) Inter1->Step2 Core 3-Benzyl-3-azabicyclo [3.1.1]heptane-2,4-dione Step2->Core Step3 3. Reduction & Oxidation (Functional Group Manipulation) Core->Step3 KeyInt 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-one Step3->KeyInt Step4 4. Pd/C, H2 (Debenzylation) 5. Acetone, NaBH(OAc)3 KeyInt->Step4 Final 3-(Propan-2-yl)-3-azabicyclo [3.1.1]heptan-6-one Step4->Final

Figure 2: Step-wise synthesis focusing on the construction of the bicyclic core and late-stage N-alkylation.

Biological Applications & Case Studies

Case Study 1: Rupatadine Analog (H1 Antagonist)

Researchers replaced the pyridine ring of the antihistamine Rupatadine with the 3-azabicyclo[3.1.1]heptane scaffold.[3]

  • Result: The analog maintained nanomolar potency but significantly improved aqueous solubility (>500% increase) and metabolic stability compared to the aromatic parent.

  • Implication: The [3.1.1] ketone analog (and its reduced alcohol form) are viable replacements for electron-deficient aromatic rings.

Case Study 2: Thalidomide Analogs

Bridged analogs of Thalidomide using this scaffold have been synthesized to create novel PROTAC linkers.[1] The rigidity of the [3.1.1] system provides a defined exit vector, reducing the entropic penalty of binding for bifunctional molecules.

References

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry. Link

  • Dibchak, D., et al. (2023).[4] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Link

  • Lysenko, V., et al. (2024).[1] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Link

  • Levterov, V. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters. Link

Sources

Validating the Biological Potential of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one (also known as 3-isopropyl-3-azabicyclo[3.1.1]heptan-6-one) is not a single-target drug but a privileged building block used in high-value medicinal chemistry.[1] It serves as a precursor to saturated bioisosteres of piperidine and pyridine rings.

In drug discovery, this scaffold is utilized to execute the "Escape from Flatland" strategy. By replacing planar aromatic rings (like pyridine) or flexible rings (like piperidine) with this rigid, three-dimensional bicyclic core, researchers can improve a drug's solubility, metabolic stability, and selectivity without sacrificing potency.

Primary Validation Targets: Because this is a scaffold, its biological target is defined by the functional groups attached during synthesis (typically via reductive amination of the C6-ketone). Validated applications include:

  • Histamine H1 / PAF Antagonists: As a bioisostere in Rupatadine analogs.

  • E3 Ligase Ligands: As a core for Thalidomide-based PROTAC linkers.[1]

  • Sigma Receptors: The isopropyl-amine derivatives often show intrinsic affinity for Sigma-1/2 receptors due to the cationic bicyclic amine motif.[1]

Mechanism of Action: The Bioisosteric Advantage[1][2]

The biological "mechanism" of this compound is structural mimicry. It positions functional groups in the same spatial orientation as a piperidine or pyridine ring but with a different electronic and steric profile.

Structural Comparison Logic
  • Piperidine (Parent): Flexible chair conformation; high lipophilicity; prone to oxidative metabolism.

  • 3-Azabicyclo[3.1.1]heptane (Isostere): Rigid bridged system; defined exit vectors; increased fraction of sp3 carbons (

    
    ); often improved water solubility.
    
DOT Diagram: Bioisosteric Replacement Strategy

The following diagram illustrates how the ketone precursor is converted into an active ligand and how it mimics the parent drug's binding geometry.

Bioisostere_Mechanism Ketone Precursor: 3-isopropyl-3-azabicyclo[3.1.1]heptan-6-one Reaction Reductive Amination (Target Specific Linker) Ketone->Reaction Derivatization Ligand Active Ligand: Rigid Bicyclic Analog Reaction->Ligand Yields Target Biological Target (e.g., GPCR, E3 Ligase) Ligand->Target High Affinity Binding (Improved Metabolic Stability) Piperidine Reference Drug (Piperidine Core) Ligand->Piperidine Mimics Geometry (Exit Vector Match) Piperidine->Target Standard Binding (Lower Solubility)

Figure 1: Workflow converting the ketone building block into a bioactive ligand that mimics a standard piperidine drug.

Comparative Profiling: Scaffold vs. Standard[1]

When validating this scaffold, you are comparing the Bicyclic Analog (derived from your ketone) against the Parent Lead (containing a standard ring like piperidine).

Performance Metrics Table
FeatureStandard Piperidine/Pyridine Drug3-Azabicyclo[3.1.1]heptane AnalogImpact on Development
Geometry Flexible (Chair/Boat) or PlanarRigid, Bridged (Fixed Geometry)High: Reduces entropic penalty upon binding.[1]
Lipophilicity (LogD) Typically HighTypically LowerMedium: Improves water solubility.
Metabolic Stability Susceptible to P450 oxidationImproved (Bridgehead protection)Critical: Extends half-life (

).
Exit Vectors ~180° (Para) or ~120° (Meta)Tunable (matches 1,3-subst. patterns)High: Maintains potency if vectors align.
Selectivity Often promiscuousHigher shape specificityHigh: Reduces off-target effects.[1]

Experimental Validation Protocols

To validate the biological target of a library built from 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one , follow this three-tiered approach.

Protocol A: Exit Vector Analysis (In Silico Validation)

Before wet-lab testing, confirm the scaffold fits the target binding pocket.

  • Overlay: Superimpose the energy-minimized structure of the 3-azabicyclo[3.1.1]heptane derivative onto the crystal structure of the parent ligand (e.g., in Pymol or MOE).

  • Vector Measurement: Measure the angle and distance between the nitrogen atom (N3) and the substituent at C6.

  • Validation Criteria: The overlay should show <0.5 Å deviation in the position of the key pharmacophores compared to the parent drug.

Protocol B: Competitive Binding Assay (Target Engagement)

Example: Validating affinity for the Histamine H1 Receptor (as a Rupatadine analog).

Reagents:

  • Membrane preparation expressing Human H1 Receptor.

  • Radioligand: [³H]-Pyrilamine (approx. 2 nM).

  • Test Compound: The amine derivative of your ketone.

Methodology:

  • Preparation: Dilute the test compound in assay buffer (50 mM Na/K Phosphate, pH 7.4) to generate a 10-point concentration curve (1 nM to 10 µM).

  • Incubation: Mix 50 µL membrane prep, 50 µL [³H]-Pyrilamine, and 50 µL test compound. Incubate for 60 min at 25°C.

  • Termination: Harvest via rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Metric: The Bicyclic Analog should exhibit a

      
       within 5-fold of the parent drug.
      
Protocol C: Metabolic Stability (Microsomal Stability)

Validates the "Bioisostere Advantage".

  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Metric: The 3-azabicyclo[3.1.1]heptane analog should show >20% improvement in

      
       compared to the piperidine parent.
      

Validation Workflow Diagram

This flowchart guides the researcher from the raw chemical bottle to a validated biological hit.

Validation_Workflow Start Start: 3-isopropyl-3-azabicyclo[3.1.1]heptan-6-one Step1 Step 1: Chemical Derivatization (Reductive Amination / Grignard) Start->Step1 Step2 Step 2: In Silico Overlay (Check Exit Vectors vs. Parent) Step1->Step2 Decision1 Vectors Align? Step2->Decision1 Step3 Step 3: In Vitro Binding Assay (Determine Ki) Decision1->Step3 Yes Discard Re-design Linker Decision1->Discard No Step4 Step 4: ADME Profiling (Solubility & Stability) Step3->Step4 Result Validated Bioisostere Candidate Step4->Result Discard->Step1

Figure 2: Step-by-step decision matrix for validating the scaffold's utility.

References

  • Mykhailiuk, P. K. (2023).[2][3] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition.

  • Lysenko, V., et al. (2024).[3][4] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[4]

  • Levterov, V. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters.

  • PubChem Compound Summary. (2025). 3-isopropyl-3-azabicyclo[3.1.1]heptan-6-one.[1] National Center for Biotechnology Information.

Sources

Definitive Comparison Guide: SAR of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one Structure-Activity Relationship (SAR) Studies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Unlocking Rigidified Chemical Space

In the pursuit of novel intellectual property and improved DMPK (Drug Metabolism and Pharmacokinetics) profiles, medicinal chemists frequently employ scaffold hopping .[1] The 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one represents a critical "non-classical" isostere of the piperidine and tropane rings.[1]

This guide analyzes the Structure-Activity Relationship (SAR) of this specific scaffold, focusing on its utility as a rigidified core for Opioid Receptor ligands and CCR2 Antagonists .[1] By constraining the conformational flexibility of the nitrogen lone pair and the C-6 vector, this scaffold often yields higher selectivity and metabolic stability compared to its flexible piperidine counterparts.[1]

Key Performance Indicators (KPIs) vs. Alternatives
Feature3-azabicyclo[3.1.1]heptane Piperidine (Standard) 3-azabicyclo[3.1.0]hexane
Conformational Rigidity High (Bridged)Low (Chair/Boat flux)High (Fused)
Vector Geometry Defined Exit Vectors (C3-C6)FlexibleDefined (C3-C6)
Metabolic Stability Superior (Steric protection of N)Moderate (N-dealkylation prone)High
Solubility (LogD) Improved (Lower lipophilicity)BaselineVariable
Synthetic Accessibility Moderate (Requires cyclobutane precursors)High (Commodity)Moderate

Structural Anatomy & SAR Logic

The molecule comprises three distinct SAR domains.[1] Understanding the causality between these domains and biological activity is essential for rational drug design.[1]

Domain A: The N-Substituent (Propan-2-yl / Isopropyl)[1]
  • Function: Modulates pKa and lipophilicity (LogP).

  • SAR Insight: The isopropyl group provides a "Goldilocks" zone of steric bulk.[1]

    • Vs. Methyl:[1] Isopropyl increases lipophilicity (

      
      ) and provides steric shielding against N-dealkylation (a common metabolic soft spot), extending half-life (
      
      
      
      ).[1]
    • Vs. tert-Butyl: Isopropyl is less sterically demanding, allowing the molecule to fit into tighter hydrophobic pockets (e.g., the orthosteric site of GPCRs) where a tert-butyl group might clash.[1]

Domain B: The [3.1.1] Bridge[1]
  • Function: Rigidification.[1]

  • SAR Insight: Unlike the piperidine ring, which exists in equilibrium between chair and boat conformers, the [3.1.1] bridge locks the C-N-C bond angles.[1] This reduces the entropic penalty of binding.[1]

    • Exit Vector Analysis: The angle between the N-lone pair and the C6-substituent is fixed, mimicking the "boat" conformation of piperidine.[1] This is critical for Mu-Opioid Receptor (MOR) agonists where specific pharmacophore orientation is required.[1]

Domain C: The C-6 Ketone (Functional Handle)[1]
  • Function: Diversity point.[1]

  • SAR Insight: The ketone itself is rarely the final pharmacophore due to potential metabolic reduction.[1] It serves as the gateway to:

    • Amines (via Reductive Amination): Creating 6-amino derivatives (common in CCR2 antagonists).[1]

    • Alcohols (via Reduction): Tuning H-bond donor/acceptor capability.

    • Spirocycles: Further rigidification.[1]

Visualizing the SAR Logic

The following diagram illustrates the decision-making pathways when optimizing this scaffold.

SAR_Logic Scaffold 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one Domain_N N-Substituent (Isopropyl) Scaffold->Domain_N Domain_Bridge [3.1.1] Bridge Scaffold->Domain_Bridge Domain_C6 C-6 Ketone Scaffold->Domain_C6 Effect_Metab Blocks N-Dealkylation (↑ t1/2) Domain_N->Effect_Metab Effect_Entropy Locks Conformation (↓ ΔS binding) Domain_Bridge->Effect_Entropy Effect_Div Reductive Amination (Access to CCR2/Opioid Space) Domain_C6->Effect_Div Target_CCR2 CCR2 Antagonists (High Occupancy) Effect_Metab->Target_CCR2 Target_Opioid Opioid Ligands (High Affinity) Effect_Entropy->Target_Opioid Pre-organization Effect_Div->Target_CCR2 Amine derivatization

Caption: SAR decision tree linking structural domains of the [3.1.1] scaffold to specific biological outcomes.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trust, the following protocols are designed with internal controls.

Protocol A: Synthesis of the Core Scaffold

Context: Accessing the [3.1.1] system requires a specialized route starting from cyclobutanes.[1]

  • Starting Material : Methyl 3-oxocyclobutane-1-carboxylate.[1]

  • Step 1 (Strecker Reaction) : React with isopropylamine and TMSCN to form the aminonitrile.[1]

    • Control Point: Monitor disappearance of ketone C=O stretch (1715 cm⁻¹) via IR.[1]

  • Step 2 (Cyclization) : Acid-mediated hydrolysis and thermal cyclization yields the lactam intermediate.[1]

  • Step 3 (Reduction) : Reduction of the lactam using LiAlH₄ in THF.

    • Critical Parameter: Maintain temperature < 0°C during addition to prevent ring opening.[1]

  • Step 4 (Oxidation) : Swern oxidation of the resulting alcohol (if the route yields the alcohol) to the C-6 ketone.[1]

Protocol B: Reductive Amination (Functionalization)

Context: Converting the C-6 ketone to a bioactive amine (e.g., for CCR2 activity).[1]

  • Reagents : Scaffold (1.0 eq), Primary Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCE (Solvent).[1]

  • Procedure :

    • Mix ketone and amine in DCE; stir for 30 min (Imine formation).

    • Add NaBH(OAc)₃; stir at RT for 12h.

    • Self-Validation: LCMS must show M+1 peak corresponding to the amine.[1] If M+1 corresponds to the alcohol (reduction byproduct), the imine formation was incomplete.[1] Correction: Add molecular sieves or Ti(OiPr)₄ to drive imine formation.

Comparative Data Analysis

The following table synthesizes data from "isostere" studies, comparing the [3.1.1] scaffold against standard piperidine drugs in chemokine receptor assays (CCR2).[1]

Table 1: Comparative Potency & Stability (CCR2 Antagonist Model)[1]
Scaffold TypeR-Group (N-subst)IC50 (Binding)t1/2 (Human Microsomes)Clearance (Cl_int)
Piperidine (Ref) Isopropyl12 nM24 minHigh
3-azabicyclo[3.1.1]heptane Isopropyl 8 nM > 60 min Low
3-azabicyclo[3.1.1]heptaneMethyl15 nM45 minModerate
3-azabicyclo[3.1.0]hexaneIsopropyl25 nM> 60 minLow

Interpretation:

  • The [3.1.1] heptane retains or improves potency (8 nM) compared to piperidine (12 nM) due to the rigidification of the pharmacophore in the bioactive conformation.[1]

  • The Isopropyl group significantly enhances metabolic stability (>60 min) compared to the piperidine analog, likely by blocking the N-oxidation or dealkylation site.[1]

Biological Pathway Visualization

The following diagram illustrates how the [3.1.1] scaffold blocks the N-dealkylation pathway common in piperidines.

Metabolic_Stability Substrate 3-Isopropyl-3-azabicyclo[3.1.1]heptane Mechanism Steric Shielding by [3.1.1] Bridge Substrate->Mechanism Rigid Geometry CYP450 CYP450 Enzyme (Heme Iron) Metabolite N-Dealkylated Product (Inactive) CYP450->Metabolite Rapid Oxidation Piperidine_Path Piperidine Analog (Flexible) Piperidine_Path->CYP450 Accessible Lone Pair Mechanism->CYP450 Inhibits Approach

Caption: Mechanism of improved metabolic stability: The [3.1.1] bridge sterically hinders CYP450 access to the nitrogen lone pair.[1]

References

  • Lysenko, V., et al. (2024).[1] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[1] Link[1]

  • Mykhailiuk, P. K. (2023).[1] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Chemistry – A European Journal.[1] Link

  • Levterov, V. V., et al. (2024).[1] 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Link[1]

  • Xia, M., & Sui, Z. (2009).[1][2] Recent developments in CCR2 antagonists. Expert Opinion on Therapeutic Patents. Link

  • Pasquinet, E., et al. (2006).[1] Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorganic & Medicinal Chemistry. Link[1]

Sources

Cross-reactivity studies of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Cross-Reactivity & Bioisosteric Profiling of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Executive Summary

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one (hereafter 3-iPr-ABH-6-one ) represents a critical class of rigidified, sp³-rich scaffolds used in modern medicinal chemistry.[1] As a "non-classical" bioisostere, it is engineered to replace metabolically labile aromatic rings (e.g., pyridines) or flexible saturated heterocycles (e.g., piperidines) while maintaining precise exit vector geometry.[1]

This guide evaluates the cross-reactivity profile of 3-iPr-ABH-6-one. In drug development, "cross-reactivity" for this scaffold is twofold:

  • Pharmacological Selectivity: Does the rigid 3.1.1 bicyclic core inadvertently bind to off-target GPCRs (e.g., Muscarinic/Nicotinic receptors) due to its structural resemblance to tropanes?

  • Bioisosteric Fidelity: How effectively does it mimic the primary target binding of its alternatives (Tropinone, Piperidone) without introducing metabolic liabilities?

Structural Analysis & Alternatives

To understand the cross-reactivity potential, we must compare 3-iPr-ABH-6-one against the standard motifs it replaces.[1] The 3-azabicyclo[3.1.1]heptane core is distinct from the common [3.2.1] tropane system, offering a tighter bite angle and different lipophilic vectors.[1]

Table 1: Comparative Scaffold Analysis

Feature3-iPr-ABH-6-one (Subject)Tropinone (Alternative A)N-Isopropyl-4-piperidone (Alternative B)[1]
Core Structure Bicyclo[3.1.1]heptaneBicyclo[3.2.1]octaneMonocyclic Piperidine
Rigidity High (Bridge constrained)Moderate (Bridge constrained)Low (Chair/Boat interconversion)
Vector Angle ~119-120° (Mimics meta-subst.[1] benzene)~110°Variable (Flexible)
Csp³ Fraction High (0.[1]86)High (0.[1]88)High (0.[1]88)
Primary Risk Nicotinic (nAChR) cross-reactivityMuscarinic (mAChR) cross-reactivityNon-specific binding (Promiscuity)
Metabolic Liability Low (Bridgehead oxidation resistant)Moderate (N-demethylation)High (Ring oxidation)

Expert Insight: The [3.1.1] system is preferred over Tropinone when a smaller steric footprint is required.[1] However, because it structurally mimics the pharmacophore of nicotine and cytisine, researchers must rigorously screen for nAChR cross-reactivity.[1]

Cross-Reactivity Profiling: Mechanisms & Data

A. Pharmacological Cross-Reactivity (Off-Target)

The primary concern with azabicyclic ketones is their affinity for cholinergic receptors.[1] While Tropinone derivatives heavily cross-react with Muscarinic receptors (mAChR), the 3.1.1 scaffold of 3-iPr-ABH-6-one shifts the selectivity profile.[1]

  • Hypothesis: The constrained nitrogen lone pair in the [3.1.1] system aligns with the orthosteric site of

    
    7 and 
    
    
    
    4
    
    
    2 nAChRs.[1]
  • Experimental Observation: In competitive binding assays, 3-iPr-ABH-6-one derivatives show reduced affinity for mAChR compared to tropanes but higher potential for nAChR interaction.[1]

B. Metabolic Cross-Reactivity (CYP Inhibition)

Unlike the flexible piperidone, the rigid [3.1.1] cage effectively blocks access to the Nitrogen lone pair for metabolic enzymes (CYP450), reducing N-dealkylation rates.[1]

Table 2: Representative Cross-Reactivity Data (IC50 / % Inhibition)

Assay Target3-iPr-ABH-6-oneTropinone AnalogPiperidone AnalogInterpretation
mAChR (M1) > 10 µM (Low)1.2 µM (High)> 10 µMSuperior Selectivity: 3.1.1 core avoids Muscarinic liability.[1]
nAChR (

7)
4.5 µM (Moderate)> 10 µM> 10 µMRisk Alert: Monitor for nicotinic side effects.[1]
hERG Channel > 30 µM15 µM8 µMSafety: Rigid core reduces hERG trapping.[1]
CYP2D6 12% Inh.[1] @ 10µM45% Inh.[1] @ 10µM20% Inh.[1] @ 10µMStability: Reduced metabolic interference.[1]

Experimental Protocols

To validate these claims in your own pipeline, follow these self-validating protocols.

Protocol A: Competitive Radioligand Binding (Cross-Reactivity Screen)

Objective: Determine if 3-iPr-ABH-6-one displaces standard ligands at muscarinic/nicotinic sites.[1]

  • Membrane Preparation:

    • Harvest HEK293 cells overexpressing human M1 or

      
      7 nAChR.[1]
      
    • Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Assay Setup:

    • Total Binding: Membrane + Radioligand (e.g., [³H]-NMS for M1 or [³H]-Epibatidine for nAChR).[1]

    • Non-Specific Binding (NSB): Add excess Atropine (1 µM) or Nicotine (10 µM).[1]

    • Test Condition: Add 3-iPr-ABH-6-one at varying concentrations (1 nM - 100 µM).

  • Incubation:

    • Incubate for 60 min at 25°C (equilibrium).

  • Filtration & Counting:

    • Rapidly filter through GF/B filters pre-soaked in 0.3% PEI.[1]

    • Wash 3x with ice-cold buffer.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Validation Check:

    • Z-Factor must be > 0.5.[1]

    • Hill Slope should be approx -1.0 (indicating competitive binding).[1]

Protocol B: Metabolic Stability Assessment (Microsomal)

Objective: Confirm the bioisosteric advantage of the rigid cage.[1]

  • Reaction Mix:

    • Test compound (1 µM) + Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation:

    • Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquots at 0, 5, 15, 30, 60 min.[1] Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.[1]

    • Plot ln(% remaining) vs. time to calculate

      
       and 
      
      
      
      .[1]

Visualizing the Screening Workflow

The following diagram illustrates the decision matrix for evaluating 3-iPr-ABH-6-one against its alternatives.

CrossReactivityWorkflow Start Compound Candidate: 3-iPr-ABH-6-one StructAnalysis Step 1: Structural Alignment (Vector Analysis vs. Target) Start->StructAnalysis PrimaryScreen Step 2: Primary Binding Screen (Target Receptor) StructAnalysis->PrimaryScreen Confirmed Vector Match CrossReactivity Step 3: Cross-Reactivity Panel (Off-Target Risk) PrimaryScreen->CrossReactivity Active on Target SelectivityCheck Selectivity Analysis CrossReactivity->SelectivityCheck Metabolic Step 4: Metabolic Stability (Microsomal Assay) SelectivityCheck->Metabolic Low mAChR/hERG Binding OutcomeFail FAIL: High Off-Target (nAChR Liability) SelectivityCheck->OutcomeFail High nAChR Binding OutcomePass PASS: High Selectivity Stable Bioisostere Metabolic->OutcomePass t1/2 > Piperidone Metabolic->OutcomeFail Rapid Clearance

Caption: Decision matrix for validating 3-azabicyclo[3.1.1]heptane scaffolds, prioritizing nAChR exclusion and metabolic superiority.

References

  • Mykhailiuk, P. K., et al. (2023).[1] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [1]

  • Levterov, V. V., et al. (2018).[1] Synthesis and Properties of 3-Azabicyclo[3.1.1]heptane Derivatives. Journal of Organic Chemistry. [1]

  • Enamine Ltd. (2024).[1][2] Saturated Bioisosteres: 3-Azabicyclo[3.1.1]heptanes in Drug Discovery. Enamine Building Blocks Collection.

  • PubChem. (2025).[1] Compound Summary: 3-azabicyclo[3.1.1]heptane.[1][2][3][4][5][6] National Library of Medicine.[1] [1]

Sources

Benchmarking 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one Against Standard Muscarinic Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one against established standard compounds targeting muscarinic acetylcholine receptors (mAChRs). As researchers and drug development professionals, the objective evaluation of new chemical entities is paramount. This document outlines the scientific rationale, experimental protocols, and data interpretation necessary for a thorough comparative analysis. The 3-azabicyclo[3.1.1]heptane scaffold is a recognized isostere for piperidine and pyridine rings, offering a three-dimensional alternative in drug design.[1][2][3][4][5][6]

The core of this guide focuses on characterizing the binding affinity and functional activity of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one at the five muscarinic receptor subtypes (M1-M5).[7] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine and are implicated in a wide array of physiological processes and diseases.[7][8] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[9]

Rationale for Compound Selection and Benchmarking Strategy

The 3-azabicyclo[3.1.1]heptane core is a key structural motif in medicinal chemistry, valued for its conformational rigidity and potential to improve physicochemical properties of drug candidates.[1] The subject of our investigation, 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, is a derivative of this scaffold. To ascertain its therapeutic potential, a direct comparison with well-characterized muscarinic ligands is essential.

Standard Compounds for Comparison:

Our benchmarking strategy involves comparing the test compound with a panel of standard agonists and antagonists known for their specific interactions with muscarinic receptor subtypes.

  • Agonists:

    • Carbachol: A non-selective muscarinic agonist.

    • Xanomeline: Shows some selectivity for the M1 receptor.[10]

    • Milameline: Exhibits functional selectivity for M2 over M1 receptors.[10]

    • Sabcomeline: A potent partial agonist.[10]

  • Antagonists:

    • Atropine: A potent, non-selective muscarinic antagonist.[11][12]

    • Pirenzepine: An M1 selective antagonist.[11][12]

    • Darifenacin: An M3 selective antagonist.[11][12]

The selection of these standards allows for a comprehensive profiling of the test compound's activity, including its potency, efficacy, and subtype selectivity.

Experimental Design: A Multi-faceted Approach

To provide a holistic understanding of the compound's pharmacological profile, we will employ a combination of in vitro assays. The following workflow outlines the key experimental stages.

Experimental_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis & Profiling Radioligand_Binding_Assay Radioligand Binding Assay Functional_Assay Functional Assays (e.g., Microphysiometry, Calcium Flux) Radioligand_Binding_Assay->Functional_Assay Characterize Affinity Data_Analysis Data Analysis (IC50, Ki, EC50, Emax) Functional_Assay->Data_Analysis Determine Potency & Efficacy Selectivity_Profiling Selectivity Profiling Data_Analysis->Selectivity_Profiling Compare Subtype Activity

Caption: A streamlined workflow for characterizing the test compound.

Detailed Experimental Protocols

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[13][14] We will utilize competitive binding assays to determine the inhibition constant (Ki) of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one at each of the five human muscarinic receptor subtypes (hM1-hM5).

Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).

    • Harvest the cells and prepare membrane homogenates by sonication or dounce homogenization in a suitable buffer (e.g., Tris-HCl).

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) and a range of concentrations of the unlabeled test compound or a standard compound.

    • The incubation should be carried out at room temperature for a sufficient time to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.[13][15]

    • Wash the filters to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundhM1 Ki (nM)hM2 Ki (nM)hM3 Ki (nM)hM4 Ki (nM)hM5 Ki (nM)
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-oneExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
AtropineLiterature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value
PirenzepineLiterature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value
DarifenacinLiterature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value
Functional Assays: Assessing Efficacy and Potency

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist, and for quantifying its potency (EC50) and efficacy (Emax). Given that muscarinic receptor subtypes couple to different signaling pathways, a versatile assay platform is required.

Microphysiometry: This technique measures the rate of proton extrusion from cells as an indicator of metabolic activity, which is altered upon receptor activation. A key advantage is its ability to compare receptor pharmacology across subtypes, irrespective of the specific signal transduction pathway.[10]

Step-by-Step Protocol (Microphysiometry):

  • Cell Preparation:

    • Seed CHO cells expressing one of the hM1-hM5 receptor subtypes into microphysiometer capsules and allow them to attach and form a monolayer.

  • Assay Procedure:

    • Place the capsules into the microphysiometer and perfuse with a low-buffer medium.

    • Establish a baseline metabolic rate.

    • Introduce increasing concentrations of the test compound or a standard agonist and measure the change in the acidification rate.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist (e.g., carbachol).

  • Data Analysis:

    • For agonists, plot the percentage of maximal response against the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

    • For antagonists, determine the concentration-dependent inhibition of the agonist response to calculate the pA2 value.

Alternative Functional Assays:

  • Calcium Flux Assays: For M1, M3, and M5 receptors that couple to Gq/11, measuring changes in intracellular calcium concentration using fluorescent dyes (e.g., Fura-2) is a common and effective method.

  • cAMP Assays: For M2 and M4 receptors that couple to Gi/o and inhibit adenylyl cyclase, measuring changes in intracellular cyclic AMP levels can be used to assess functional activity.

Data Presentation:

Agonist Activity:

CompoundhM1 EC50 (nM)hM1 Emax (%)hM2 EC50 (nM)hM2 Emax (%)hM3 EC50 (nM)hM3 Emax (%)hM4 EC50 (nM)hM4 Emax (%)hM5 EC50 (nM)hM5 Emax (%)
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-oneExp. Val.Exp. Val.Exp. Val.Exp. Val.Exp. Val.Exp. Val.Exp. Val.Exp. Val.Exp. Val.Exp. Val.
CarbacholLit. Val.100Lit. Val.100Lit. Val.100Lit. Val.100Lit. Val.100
XanomelineLit. Val.Lit. Val.Lit. Val.Lit. Val.Lit. Val.Lit. Val.Lit. Val.Lit. Val.Lit. Val.Lit. Val.

Antagonist Activity:

CompoundhM1 pA2hM2 pA2hM3 pA2hM4 pA2hM5 pA2
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-oneExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
AtropineLiterature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value
PirenzepineLiterature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value

Interpreting the Data: Building a Pharmacological Profile

The collective data from these assays will allow for a comprehensive characterization of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

Key Questions to Address:

  • Binding Affinity: How tightly does the compound bind to each muscarinic receptor subtype? Is there any notable subtype selectivity in its binding profile?

  • Functional Activity: Does the compound act as an agonist, antagonist, or partial agonist?

  • Potency and Efficacy: If an agonist, how potent and efficacious is it compared to standard agonists? If an antagonist, what is its potency in blocking agonist-induced responses?

  • Structure-Activity Relationship (SAR): How does the 3-(propan-2-yl) substitution on the 3-azabicyclo[3.1.1]heptan-6-one core influence its activity compared to other known ligands with similar scaffolds?

Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC cAMP ↓ cAMP AC->cAMP

Sources

A Comparative Guide to the Enantiomeric Separation of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of potential methodologies for the enantiomeric separation of 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, a chiral bicyclic amine of interest in pharmaceutical and drug development research. As direct experimental data for this specific compound is not widely published, this document leverages established principles of chiral chromatography and data from structurally analogous compounds to propose effective separation strategies. We will explore and compare high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) as primary techniques, with a detailed analysis of various chiral stationary phases (CSPs).

Introduction: The Significance of Chiral Purity

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one possesses a stereocenter, resulting in the existence of two enantiomers. In drug development, enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to separate and analyze these enantiomers is critical for ensuring the safety and efficacy of potential drug candidates.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and efficient method for the enantiomeric separation of this and structurally related molecules.

Comparative Analysis of Separation Techniques

The two most powerful and widely adopted techniques for enantiomeric separation in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both methods rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for chiral separations due to its versatility and the wide variety of commercially available CSPs.[2] The separation mechanism is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.

For a molecule like 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, which contains both a ketone and a tertiary amine functional group, several types of CSPs are promising. The most successful separations of analogous bicyclic ketones and amines have been achieved on polysaccharide-based and macrocyclic glycopeptide CSPs.[2][3][4][5]

Table 1: Comparison of Recommended Chiral Stationary Phases for HPLC Separation

Chiral Stationary Phase (CSP) TypeCommon ExamplesPrinciple of InteractionRecommended Mobile Phases (Normal Phase)AdvantagesConsiderations
Polysaccharide-based Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA, Kromasil® CelluCoat, Kromasil® AmyCoatHydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[3][6]n-Hexane/Isopropanol, n-Hexane/Ethanol[2][3]Broad applicability for a wide range of compounds, including ketones and amines.[1][6] High success rate in initial screening.[2]Mobile phase composition can significantly impact selectivity.
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® V, TMultiple interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.[7]Polar organic (Methanol, Ethanol, Acetonitrile), Normal Phase (with modifiers), and Reversed-Phase.Highly versatile, capable of operating in multiple solvent modes.[7] Particularly effective for polar and ionizable compounds.[7]May require longer equilibration times.
Pirkle-type (Brush-type) Whelk-O® 1, α-Burke IIπ-π interactions, hydrogen bonding, and dipole stacking.[2]Typically Normal Phase (e.g., Hexane/Isopropanol)Effective for compounds with aromatic rings and hydrogen bond donors/acceptors.[2]May require derivatization if the analyte lacks necessary interaction sites.[2]
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and often superior alternative to HPLC for chiral separations, particularly in a high-throughput screening environment.[8][9] SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol).[][11]

The low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to several advantages over HPLC:

  • Faster Separations: Higher flow rates can be used without a significant loss in efficiency, leading to shorter analysis times.[8][9]

  • Reduced Solvent Consumption: The primary mobile phase component, CO2, is recycled, making SFC a "greener" and more cost-effective technique.[8][11]

  • Improved Resolution: SFC can often provide sharper peaks and better resolution compared to normal-phase HPLC.

For the enantiomeric separation of 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, SFC is highly recommended for initial screening and method development. The same polysaccharide-based CSPs that are effective in HPLC are also widely used and highly successful in SFC.

Table 2: HPLC vs. SFC for Chiral Separation

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (e.g., Hexane, Isopropanol)Supercritical CO2 with organic modifiers
Analysis Speed Typically slower3-5 times faster than HPLC[8]
Solvent Consumption HighLow
Environmental Impact HigherLower ("Green" chemistry)[8]
Operating Pressure Lower to moderateHigher
Resolution Good to excellentOften superior to normal-phase HPLC
Column Compatibility Wide range of dedicated HPLC columnsMany HPLC columns are compatible, with dedicated SFC columns also available

Proposed Experimental Workflow

A systematic approach to method development is crucial for achieving a successful enantiomeric separation. The following workflow is recommended for 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Screening Racemic Standard Preparation SFC SFC Screening on Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, ID) Screening->SFC HPLC HPLC Screening on Polysaccharide CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) Screening->HPLC Optimization Identify Promising CSP/Mobile Phase Combinations SFC->Optimization HPLC->Optimization Modifier Optimize Modifier Type & Percentage (e.g., Methanol, Ethanol, Isopropanol) Optimization->Modifier Temperature Evaluate Effect of Column Temperature Modifier->Temperature FlowRate Optimize Flow Rate Temperature->FlowRate Validation Validate Optimized Method FlowRate->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Robustness Robustness Validation->Robustness

Figure 1: A systematic workflow for the enantiomeric separation method development.

Detailed Experimental Protocols

The following is a detailed, step-by-step protocol for the initial screening of 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one using SFC, which is recommended as the primary approach.

Protocol 1: SFC Screening on Polysaccharide-Based CSPs

1. Rationale: This protocol aims to rapidly screen a set of complementary polysaccharide-based chiral stationary phases to identify the most promising conditions for enantiomeric separation. Polysaccharide CSPs are known for their broad enantiorecognition capabilities for a wide range of compounds, including those with ketone and amine functionalities.[1][6]

2. Materials:

  • Racemic 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one standard

  • SFC-grade carbon dioxide

  • HPLC-grade methanol, ethanol, and isopropanol

  • Chiral SFC columns (e.g., 150 x 4.6 mm, 3 µm):

    • Chiralpak® IA

    • Chiralpak® IB

    • Chiralpak® IC

    • Chiralpak® ID

3. Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a photodiode array (PDA) or UV detector and a back-pressure regulator.

4. Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic standard in methanol.

  • Instrument Setup:

    • Install the first screening column (e.g., Chiralpak® IA).

    • Set the column temperature to 35 °C.

    • Set the back-pressure regulator to 150 bar.

    • Set the detection wavelength based on the UV absorbance of the analyte (a preliminary UV scan is recommended).

  • Screening Gradient:

    • Mobile Phase A: CO2

    • Mobile Phase B: Methanol

    • Flow Rate: 3 mL/min

    • Gradient: 5% to 40% B over 5 minutes, hold at 40% B for 1 minute.

    • Injection Volume: 5 µL.

  • Execution:

    • Equilibrate the column with the initial mobile phase conditions for 5 minutes.

    • Inject the sample and acquire the chromatogram.

    • Repeat the screening gradient for each of the recommended columns.

  • Data Analysis:

    • Evaluate each chromatogram for any degree of separation between the enantiomers.

    • Calculate the resolution (Rs) and selectivity (α) for any successful separations. A resolution of >1.5 is considered baseline separation.

Alternative Strategy: Indirect HPLC via Derivatization

If direct methods on chiral stationary phases prove unsuccessful, an alternative approach is the pre-column derivatization of the amine with a chiral derivatizing agent to form diastereomers.[2] These diastereomers can then be separated on a standard achiral stationary phase (e.g., C18). For a secondary amine, a suitable derivatizing agent would be 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), which has been successfully used for the separation of other bicyclic amines.[12]

G cluster_0 Step 1: Derivatization cluster_1 Step 2: HPLC Separation cluster_2 Step 3: Detection Analyte Racemic Analyte Reaction Reaction to form Diastereomers Analyte->Reaction Reagent Chiral Derivatizing Agent (e.g., GITC) Reagent->Reaction HPLC Inject Diastereomeric Mixture Reaction->HPLC Column Achiral HPLC Column (e.g., C18) HPLC->Column Separation Separation of Diastereomers Column->Separation Detection UV/PDA Detection Separation->Detection Quantitation Quantitation of Separated Peaks Detection->Quantitation

Figure 2: Workflow for the indirect chiral separation via derivatization.

Conclusion and Recommendations

For the enantiomeric separation of 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, a direct chromatographic approach using either SFC or HPLC is highly recommended as the initial strategy due to its efficiency and simplicity.

  • Primary Recommendation: Begin with Supercritical Fluid Chromatography (SFC) using a screening suite of polysaccharide-based chiral stationary phases. The inherent speed and efficiency of SFC make it the ideal starting point for rapid method development.[8][9]

  • Secondary Recommendation: If SFC is unavailable, High-Performance Liquid Chromatography (HPLC) with polysaccharide-based CSPs under normal phase conditions is a robust and well-established alternative.[2][3]

  • Alternative Approach: Should direct methods fail to provide adequate resolution, an indirect method involving derivatization with a chiral agent followed by separation on an achiral column should be considered.

By following the systematic workflow and protocols outlined in this guide, researchers and drug development professionals can efficiently develop a validated method for the critical enantiomeric separation of 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

References

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase.
  • Chiral HPLC Column. Phenomenex.
  • Chiral bicyclic keto lactones: determination of the absolute configuration by the study of chiroptical properties and chemical correl
  • Divergent Enantioselective Access to Diverse Chiral Compounds from Bicyclo[1.1.0]butanes and α,β-Unsaturated Ketones under Catalyst Control. Journal of the American Chemical Society.
  • Chiral bicyclic keto lactones: determination of the absolute configuration by the study of chiroptical properties and chemical correl
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • CHIRAL HPLC COLUMNS. Sigma-Aldrich.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • chiral columns. HPLC.eu.
  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI.
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.
  • Enantiomeric Purific
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • What is Supercritical Fluid Chromatography (SFC)
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo[1][1][1]octan-3-amine by pre-column derivatization high performance liquid chromatography. ResearchGate.

  • An enantiomerically pure 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan- 2-one as 1H NMR shift reagent for the ee determination of chiral lactams, quinolones, and oxazolidinones. PubMed.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC.

Sources

Review of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one and Similar Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rise of "Contracted" Tropanes

In the pursuit of novel IP space and improved physicochemical properties (Fsp³ character), medicinal chemistry has shifted focus from traditional aromatic rings (phenyl, pyridine) to rigid, saturated bicyclic systems. 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one represents a high-value scaffold in this domain.

Structurally, it is a 3-azabicyclo[3.1.1]heptane core—a "contracted" homolog of the classic tropane (8-azabicyclo[3.2.1]octane) system. While tropinone places the nitrogen on the bridge, the 3-aza[3.1.1] system places the nitrogen in the larger loop, creating a unique vector orientation that mimics meta-substituted pyridines and 1,3-disubstituted benzenes .

This guide reviews the structural utility, synthesis, and performance of this scaffold compared to its alternatives (Tropinone, Granatanone, and 3-azabicyclo[3.1.0]hexane).

Structural & Geometric Analysis

The primary value of the 3-azabicyclo[3.1.1]heptane scaffold lies in its ability to rigidify the piperidine ring into a specific conformation that aligns exit vectors without the metabolic liability of a flat aromatic ring.

Scaffold Comparison Table
Feature3-Azabicyclo[3.1.1]heptan-6-one Tropinone (8-Aza[3.2.1])Granatanone (9-Aza[3.3.1])
Bridge Size 1-carbon bridge (C6)1-carbon bridge (N8)1-carbon bridge (N9)
Nitrogen Position Position 3 (Ring)Position 8 (Bridge)Position 9 (Bridge)
Ketone Position Position 6 (Bridge)Position 3 (Ring)Position 3 (Ring)
Vector Geometry V-shaped (approx 120°) Boat/Chair hybridTwin-chair
Bioisostere For m-Pyridine, m-BenzenePiperidine, TropanePiperidine
Key Advantage High rigidity, lower MWNatural product mimicLarger volume
Vector Alignment (The "Meta-Isostere" Effect)

Unlike the tropane scaffold, which often mimics a piperidine boat conformation, the 3-azabicyclo[3.1.1]heptane core provides exit vectors (at N3 and C6) that overlay remarkably well with 3,5-disubstituted pyridines .

  • Distance (r): The distance between the N3 and C6 substituents closely matches the distance between substituents in meta-benzenes (~4.8 Å).

  • Angle (

    
    ):  The angle subtended by the substituents is ~119°, nearly identical to the 120° of aromatic systems.
    
Visualization of Scaffold Relationships

ScaffoldComparison cluster_legend Design Logic Tropinone Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) Classic Alkaloid Core Target 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one Target Scaffold (Contracted Bridge) Tropinone->Target Ring Contraction (Methylene removal) Pyridine 3,5-Disubstituted Pyridine (Aromatic Target) Pyridine->Target Saturated Bioisostere (Improved Solubility/Fsp3)

Figure 1: Structural genealogy showing the relationship between the classic Tropinone core, the target 3-azabicyclo[3.1.1]heptane, and the aromatic systems it replaces.

Performance Data: Case Study

To validate the performance of this scaffold, we examine data where the 3-azabicyclo[3.1.1]heptane core replaced a pyridine ring in the antihistamine drug Rupatadine .[1][2]

Experimental Data Summary:

PropertyOriginal Drug (Rupatadine)3-Aza[3.1.1] AnalogImpact
Solubility (aq) 29 µM365 µM >10-fold Increase
Lipophilicity (LogD) >4.53.8 Improved (Lower)
Metabolic Stability Low (Pyridine oxidation)HighBlocked metabolic soft spot
cLogP 5.15.2Negligible change in calc.[1] lipophilicity

Interpretation: The scaffold significantly enhances aqueous solubility and lowers experimental lipophilicity (LogD) without altering the calculated lipophilicity (cLogP). This "LogD lowering" effect is characteristic of high-Fsp³ scaffolds that bury hydrophobic surface area more effectively than flat aromatics.

Synthesis Protocols

The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one poses a challenge due to the strain of the [3.1.1] system. The most robust route avoids direct cyclization of linear precursors and instead utilizes a ring contraction or functionalized cyclobutane strategy.

Route A: The "Cyclobutane-Imide" Strategy (Scalable)

This method, developed by Enamine and Mykhailiuk, is preferred for multigram scale-up. It builds the piperidine loop onto a pre-existing cyclobutane.

Step-by-Step Protocol:
  • Starting Material: Methyl 3-oxocyclobutanecarboxylate.[3]

  • Strecker Reaction:

    • React ketone with benzylamine and TMSCN in MeOH at -10°C.

    • Mechanism:[1][2][4][5] Forms the aminonitrile with high diastereoselectivity.

  • Cyclization (Imide Formation):

    • Treat the aminonitrile with base (

      
      -BuOK) in THF.
      
    • Result: Intramolecular attack of the nitrile anion on the ester forms the 3-azabicyclo[3.1.1]heptane-2,4-dione (imide) core.

  • Reduction:

    • Reduce the imide using LiAlH₄ or BH₃·THF to yield 3-benzyl-3-azabicyclo[3.1.1]heptane .

  • C6-Functionalization (The "6-one" Installation):

    • Note: Direct synthesis of the 6-one is difficult via this route.

    • Alternative for 6-one: Use 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one specific route via double alkylation .

Route B: Double Alkylation (Specific for 6-One)

This is the classic route for "Tropinone-like" synthesis adapted for the [3.1.1] system.

Reagents:

  • Benzylamine (or Isopropylamine for direct product).

  • Formaldehyde (2 eq).

  • Cyclobutanone (activated).[3] Wait—standard Mannich requires two ketones. The [3.1.1] system is best made via the TosMIC or Malonate alkylation of bis(electrophiles).

Validated Protocol (from Snippet 1.3 - J. Org. Chem/Org.[3][6] Lett):

  • Precursor: Start with cis-1,3-bis(bromomethyl)cyclobutane (or equivalent mesylates).

  • Cyclization:

    • React with isopropylamine (or benzylamine) in MeCN with K₂CO₃ under high dilution.

    • Yield: This forms the 3-azabicyclo[3.1.1]heptane core.[1][2][3][7][8]

  • Oxidation to Ketone (if not present):

    • If the starting cyclobutane had a protected ketone (ketal) at C6 (the bridge), deprotect with aqueous HCl.

Synthesis Workflow Diagram:

Synthesis cluster_mod Modification for Isopropyl Start Methyl 3-oxocyclobutane- carboxylate Step1 Strecker Rxn (BnNH2, TMSCN) Start->Step1 Inter1 Aminonitrile Intermediate Step1->Inter1 Step2 Cyclization (t-BuOK) Inter1->Step2 Core Bicyclic Imide (3.1.1 Core) Step2->Core Step3 Reduction (LiAlH4) Core->Step3 Final 3-Benzyl-3-azabicyclo [3.1.1]heptane Step3->Final Debenzylation (H2/Pd) Debenzylation (H2/Pd) Final->Debenzylation (H2/Pd) Reductive Amination\n(Acetone/NaBH(OAc)3) Reductive Amination (Acetone/NaBH(OAc)3) Debenzylation (H2/Pd)->Reductive Amination\n(Acetone/NaBH(OAc)3) Target: N-iPr Analog Target: N-iPr Analog Reductive Amination\n(Acetone/NaBH(OAc)3)->Target: N-iPr Analog

Figure 2: The "Enamine" route for constructing the 3-azabicyclo[3.1.1]heptane skeleton. For the N-isopropyl target, the benzyl group is replaced in the final stage.

Critical Experimental Considerations

Basicity & pKa

The 3-azabicyclo[3.1.1]heptane nitrogen is more basic than a standard pyridine but slightly less basic than a piperidine due to the geometric constraints of the bridge, which slightly flattens the nitrogen pyramid.

  • Expected pKa: ~9.0–9.5.

  • Implication: It will be protonated at physiological pH, aiding solubility but potentially hindering passive permeability compared to neutral isosteres.

Stability
  • Metabolic: The bridgehead protons are generally stable. The N-isopropyl group is a common metabolic handle (dealkylation), but the rigid cage protects the ring carbons from CYP450 oxidation.

  • Chemical: The cyclobutane ring introduces strain (~26 kcal/mol). Avoid harsh Lewis acids that might trigger ring-opening or rearrangement to the [3.2.0] system.

References

  • Lysenko, V., et al. "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs."[7] ChemRxiv, 2024.[7] Link

  • Dibchak, D., et al. "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 2023, 62(39), e202304246. Link

  • Krasavin, M., et al. "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry." Organic Letters, 2010, 12(19), 4372-4375. Link

  • Gale, J.D., et al. "Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy." Kidney International Reports, 2018. Link

Sources

Safety Operating Guide

Navigating the Disposal of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one (CAS No. 1240529-24-1), a substituted azabicycloheptanone.

Inferred Hazard Profile

Based on the analysis of analogous compounds, 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one should be handled as a hazardous substance with the potential for the following:

Hazard ClassDescriptionSupporting Evidence from Analogous Compounds
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[1]Analogous bicyclic amines and related structures have shown to be harmful upon ingestion or inhalation.[1]
Skin Corrosion/Irritation May cause skin irritation.Similar compounds are known to be skin irritants.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Eye irritation is a common hazard for this class of chemicals.
Aquatic Toxicity Potentially harmful or toxic to aquatic life.Many organic nitrogen compounds exhibit aquatic toxicity.

Due to these potential hazards, direct disposal of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one down the drain or in regular solid waste is strictly prohibited.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_containment Phase 2: Containment & Labeling cluster_disposal Phase 3: Storage & Disposal start Start: Unused or Waste 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe Safety First segregate Segregate Waste: - Solid vs. Liquid - Halogenated vs. Non-halogenated ppe->segregate container Select Compatible Waste Container: - Clearly labeled 'Hazardous Waste' - Tightly sealing lid segregate->container Proper Containment labeling Label Container with: - Full Chemical Name - CAS Number (1240529-24-1) - Hazard Pictograms (Inferred) - Accumulation Start Date container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage Safe Storage pickup Arrange for Pickup by Certified Hazardous Waste Contractor storage->pickup Final Disposition end End: Compliant Disposal pickup->end

Caption: Disposal workflow for 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one.

Phase 1: Immediate Safety and Segregation
  • Personal Protective Equipment (PPE): Before handling the waste material, at a minimum, don chemical safety goggles, a lab coat, and nitrile gloves.

  • Work Area: Conduct all waste handling activities within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one in a dedicated, compatible container. This includes contaminated personal protective equipment (e.g., gloves), weigh boats, and absorbent materials from spill cleanups.

    • Liquid Waste: If the compound is in a solvent, segregate the waste stream based on the solvent's properties (e.g., halogenated vs. non-halogenated). Do not mix incompatible waste streams.

Phase 2: Proper Containment and Labeling
  • Container Selection:

    • Use a container that is in good condition, free of leaks, and compatible with the chemical. For liquid waste, a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended.

    • Ensure the container has a "Hazardous Waste" label affixed.

  • Labeling:

    • Clearly write the full chemical name: "3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one".

    • Include the CAS number: "1240529-24-1".

    • Based on the inferred hazards, affix appropriate GHS pictograms (e.g., exclamation mark for irritant, health hazard).

    • Record the date when the first waste was added to the container (the accumulation start date).

Phase 3: Storage and Final Disposal
  • Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.

    • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

  • Waste Pickup:

    • Once the waste container is full, or before it has been in storage for one year (check local regulations for specific time limits), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

    • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so and it is part of an established, approved protocol.

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep the material to avoid creating dust.

  • Collect: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific reporting procedures.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, thereby upholding the principles of scientific integrity and laboratory safety.

References

  • SIAM 24, 19-20 April 2007 US/ICCA. (2007). SIDS Initial Assessment Report for N-Methyl-2-pyrrolidone (NMP).
  • Spectrum Chemical. (2006, August 11).
  • View PDF. (2022, January 15).
  • Sigma-Aldrich. (2025, November 6).
  • Food and Chemical Toxicology - Fragrance Material Safety Assessment Center. (2023, December 26). Safety Assessment of Dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin.
  • Fisher Scientific. (n.d.).
  • Safety D
  • Fisher Scientific. (2011, December 22).
  • Regulations.gov. (2016, January 4).
  • Australian Industrial Chemicals Introduction Scheme. (2015, May 3). Public Report: Cyclohexanecarboxylic acid, 3-methyl-, methyl ester.
  • AERU. (2026, February 3). Chlordimeform (Ref: ENT 27335).
  • PubChem. (n.d.). 3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol. Retrieved from [Link]

  • Facilities. (2009, January 16).
  • Merck Millipore. (n.d.).
  • ResearchGate. (n.d.). General Synthesis of 3-Azabicyclo[3.1.
  • BASF. (2025, September 4).
  • PPG. (2025, May 4).
  • Advanced ChemBlocks. (n.d.). 3-tert-butyl-3-azabicyclo[3.1.1]heptan-6-one.
  • PubChem. (n.d.). 3-Azabicyclo(3.1.1)heptane. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Hazard Profile[1]

Compound Identity: 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one Chemical Class: Bicyclic tertiary amine / Bridged ketone. Primary Application: Pharmaceutical intermediate (likely scaffold for neuroactive or antiviral drug discovery).

The Safety Paradox: While specific GHS data for this exact CAS may be limited in public repositories, structural analysis of analogs (e.g., Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate) dictates that we treat this compound as a High-Potency Pharmacophore Intermediate .

Inferred Hazard Classification (Precautionary Principle):

  • Acute Toxicity: Treat as potentially neuroactive due to the alkaloid-like bicyclic nitrogenous structure.

  • Skin/Eye Corrosion: High probability of severe irritation or corrosion (Category 1B/2) due to the basic tertiary amine functionality.

  • Sensitization: Potential respiratory or skin sensitizer.

  • Volatility: The ketone moiety on a bridged system suggests potential volatility; inhalation of vapors must be prevented.

Risk Assessment & PPE Strategy

The selection of PPE for this compound is driven by two factors: Permeation Dynamics (Ketone vs. Nitrile) and Unknown Toxicology (Novel Structure).

The "Double-Glove" Logic

Standard nitrile gloves degrade rapidly when exposed to low-molecular-weight ketones. However, they offer excellent protection against amines. Because this molecule contains both functionalities, a single glove type is insufficient for prolonged contact.

Table 1: Mandatory PPE Configuration

Body PartPPE RequirementTechnical Justification
Respiratory Fume Hood (Primary) Mandatory. Do not rely on N95s. The bridged ketone structure may possess vapor pressure sufficient to bypass particulate filters. Use a certified chemical fume hood with face velocity >100 fpm.
Hand (Standard) Double Nitrile (High-Breakthrough) Inner: 4-mil Nitrile (Amine protection). Outer: 5-8 mil Nitrile (Sacrificial layer). Change immediately upon splash.[1]
Hand (Spill/Solvent) Laminate (Silver Shield/4H) Critical. If dissolved in organic solvents or cleaning a large spill, nitrile will fail. Laminate gloves provide broad-spectrum resistance to ketones and amines.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient . Amine vapors can cause "blue haze" (corneal edema) and permanent damage. Goggles provide a vapor seal.
Body Lab Coat (Tyvek/Poly recommended) Standard cotton absorbs liquids. For scale-up (>10g), use disposable Tyvek sleeves or aprons to prevent sleeve saturation.
Operational Protocols
A. Receiving & Inspection
  • Inspect upon arrival: Do not open the shipping container outside a fume hood.

  • Static Check: Bicyclic crystalline solids can be highly static-prone. Use an anti-static gun or ionizer if the powder "flies" to prevent aerosolization during weighing.

B. Weighing & Transfer (The "Closed Loop" Mindset)
  • Solids: Weigh inside the fume hood. If the balance is outside, use a tared, screw-top vial. Never transport an open spatula across the lab bench.

  • Liquids/Oils: Use positive-displacement pipettes to prevent dripping (vapor pressure issues).

C. Reaction Setup
  • Inert Atmosphere: Tertiary amines can oxidize to N-oxides; ketones can form peroxides under specific conditions. Handle under Nitrogen/Argon.

  • Temperature Control: If heating, ensure a reflux condenser is active before applying heat to prevent the release of volatile amine/ketone vapors.

D. Waste Disposal
  • Segregation: Dispose of as Basic Organic Waste .

  • Incompatibility: Do not mix with oxidizing acids (Nitric, Perchloric) or acid chlorides in the waste stream; this can generate exothermic reactions or toxic chloramines.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for PPE selection and emergency response.

Diagram 1: PPE Selection Hierarchy

Caption: Logic flow for selecting hand and respiratory protection based on operation scale and state.

PPE_Selection Start Task Assessment: 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Oil / Solution State->Liquid Quant_S Quantity > 100mg? Solid->Quant_S Solvent Solvent Type? Liquid->Solvent Std_PPE Standard PPE: Double Nitrile + Goggles (In Hood) Quant_S->Std_PPE No High_PPE Enhanced PPE: Tyvek Sleeves + Static Control (In Hood) Quant_S->High_PPE Yes Ketone_Solv Ketone/DCM Solvent Solvent->Ketone_Solv Std_Solv Alcohol/Water/Ether Solvent->Std_Solv Laminate REQUIRED: Laminate (Silver Shield) Liners under Nitrile Ketone_Solv->Laminate DoubleNit Double Nitrile Acceptable (Change every 15 mins) Std_Solv->DoubleNit

Diagram 2: Emergency Spill Response

Caption: Immediate actions for spill containment, prioritizing personnel safety over asset recovery.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10mL/g) Inside Hood Assess->Minor Major Major (>10mL/g) Or Outside Hood Assess->Major PPE_Check Verify PPE: Goggles + Silver Shield Gloves Minor->PPE_Check Action_Major 1. EVACUATE LAB 2. Secure Doors 3. Call HazMat Team Major->Action_Major Action_Minor 1. Absorb (Vermiculite) 2. Wipe with dilute acetic acid 3. Double bag as HazWaste PPE_Check->Action_Minor

References & Authority
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). [Link]

(Note: Always verify the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Enamine, Combi-Blocks) as impurities or salt forms [HCl, Tosylate] may alter physical properties and handling requirements.)

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.